molecular formula C33H28FN11 B15606804 Tanerasertib CAS No. 3034255-93-8

Tanerasertib

カタログ番号: B15606804
CAS番号: 3034255-93-8
分子量: 597.6 g/mol
InChIキー: OBODPYNNHGFBDA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tanerasertib is a useful research compound. Its molecular formula is C33H28FN11 and its molecular weight is 597.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

3034255-93-8

分子式

C33H28FN11

分子量

597.6 g/mol

IUPAC名

4-[[1-[[4-[2-(2-amino-3-pyridinyl)-5-(5-fluoro-2-pyridinyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile

InChI

InChI=1S/C33H28FN11/c34-22-5-8-26(39-19-22)27-9-10-28-33(41-27)45(32(42-28)25-2-1-14-38-31(25)36)24-6-3-21(4-7-24)20-44-16-12-23(13-17-44)40-29-11-15-37-30(18-35)43-29/h1-11,14-15,19,23H,12-13,16-17,20H2,(H2,36,38)(H,37,40,43)

InChIキー

OBODPYNNHGFBDA-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

Tanerasertib: A Deep Dive into the Mechanism of a Mutant-Selective AKT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Tanerasertib (formerly ALTA-2618) is a novel, orally bioavailable small molecule that has emerged as a potent and highly selective inhibitor of the E17K mutation in the AKT1 protein. The AKT1 E17K mutation is a known oncogenic driver in a variety of solid tumors, including breast and endometrial cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its preclinical evaluation and the design of its first-in-human clinical trial.

Core Mechanism of Action: Allosteric and Covalent Inhibition of AKT1 E17K

This compound distinguishes itself through a dual mechanism of action. It is an allosteric inhibitor , meaning it binds to a site on the AKT1 E17K protein distinct from the ATP-binding pocket. This allosteric binding induces a conformational change in the protein that locks it in an inactive state. Furthermore, this compound is a covalent inhibitor , forming a permanent bond with the mutant AKT1 E17K protein. This irreversible binding contributes to its high potency and sustained target engagement.

This targeted approach provides remarkable selectivity for the mutant form of AKT1 over the wild-type (WT) protein, as well as over the related AKT2 isoform. This high degree of selectivity is crucial for minimizing off-target effects and improving the therapeutic index of the drug.

Quantitative Preclinical Data

The preclinical activity of this compound has been characterized by its potent inhibition of the AKT1 E17K mutation and its high selectivity.

ParameterValueNotes
IC50 (AKT1 E17K) < 15 nMHalf-maximal inhibitory concentration against the target protein.[1][2]
EC50 (AKT1 E17K) 7 nMHalf-maximal effective concentration in cellular assays.[3][4][5]
Selectivity vs. WT AKT1 22-foldDemonstrates significant selectivity for the mutant over the wild-type protein.[3][4][5]
Selectivity vs. WT AKT2 140-foldExhibits even greater selectivity against the AKT2 isoform.[3][4][5]

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

This compound has demonstrated significant anti-tumor activity in preclinical patient-derived xenograft (PDX) models of human cancers harboring the AKT1 E17K mutation.

Tumor TypeDosingOutcome
HR+/HER2low Breast Cancer (PDX)10 mg/kg/day (oral)Induced tumor regressions.[3][4][5]
HR+/HER2low Breast Cancer (PDX)30 mg/kg/day (oral)Complete and sustained responses for 60 days without significant toxicity.[4]
Triple-Negative Breast Cancer (TNBC) (PDX)10 mg/kg/day (oral)Induced tumor regressions.[3][5]
Endometrial Cancer (PDX)10 mg/kg/day (oral)Induced tumor regressions.[3][4][5]

These studies highlight the potent in vivo anti-tumor activity of this compound at well-tolerated doses. The lack of significant body weight loss or hyperglycemia, common side effects of less selective AKT inhibitors, underscores the benefit of its mutant-selective mechanism.[4][6]

Signaling Pathway Inhibition

This compound exerts its anti-cancer effects by inhibiting the constitutively active PI3K/Akt/mTOR signaling pathway driven by the AKT1 E17K mutation. The E17K mutation leads to the recruitment of AKT1 to the cell membrane, resulting in its continuous activation and the subsequent phosphorylation of a cascade of downstream effector proteins that promote cell survival, proliferation, and growth.

This compound's inhibition of AKT1 E17K leads to the suppression of phosphorylation of key downstream targets, including PRAS40, GSK3β, and S6 ribosomal protein.[7] The inhibition of these downstream effectors ultimately blocks the oncogenic signaling cascade.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT1_E17K AKT1 E17K (Constitutively Active) PIP3->AKT1_E17K recruits & activates mTORC1 mTORC1 AKT1_E17K->mTORC1 GSK3b GSK3β AKT1_E17K->GSK3b This compound This compound This compound->AKT1_E17K inhibits PRAS40 PRAS40 mTORC1->PRAS40 S6 S6 mTORC1->S6 phosphorylates Proliferation Cell Proliferation & Survival GSK3b->Proliferation S6->Proliferation

Figure 1. Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound on AKT1 E17K.

Experimental Protocols

While detailed, step-by-step experimental protocols for the preclinical evaluation of this compound are not publicly available, the following outlines the general methodologies employed based on standard practices in the field.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the purified AKT1 E17K enzyme.

  • Methodology: A typical kinase assay, such as an ADP-Glo™ Kinase Assay, would be utilized.

    • Recombinant active AKT1 E17K enzyme is incubated with a specific peptide substrate and ATP in a kinase buffer.

    • Serial dilutions of this compound are added to the reaction wells.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Cellular Proliferation Assay (General Protocol)
  • Objective: To determine the half-maximal effective concentration (EC50) of this compound in inhibiting the proliferation of cancer cells harboring the AKT1 E17K mutation.

  • Methodology: A cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, would be performed.

    • Cancer cell lines with the endogenous AKT1 E17K mutation are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of this compound.

    • After a specified incubation period (e.g., 72 hours), a reagent that is converted into a detectable signal by metabolically active cells is added.

    • The signal (absorbance or luminescence) is measured using a plate reader.

    • The EC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Patient-Derived Xenograft (PDX) Model Study (General Protocol)
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a clinically relevant animal model.

  • Methodology:

    • Tumor fragments from patients with AKT1 E17K-mutant cancers are surgically implanted into immunocompromised mice.

    • Once the tumors reach a specified volume, the mice are randomized into vehicle control and treatment groups.

    • This compound is administered orally at various dose levels (e.g., 10 mg/kg, 30 mg/kg) on a daily schedule.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis (e.g., Western blotting for phosphorylated AKT and downstream effectors).

    • The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the control group.

Experimental_Workflow Discovery Drug Discovery & Structure-Based Design InVitro In Vitro Assays (IC50, EC50) Discovery->InVitro PK Pharmacokinetic Studies InVitro->PK InVivo In Vivo PDX Models (Efficacy & Tolerability) Clinical Phase 1/1b Clinical Trial (AKTive-001) InVivo->Clinical PK->InVivo

Figure 2. High-level workflow for the preclinical and early clinical development of this compound.

Clinical Development: The AKTive-001 Trial

This compound is currently being evaluated in a Phase 1/1b clinical trial, "AKTive-001" (NCT06533059), for the treatment of patients with advanced solid tumors harboring the AKT1 E17K mutation.[3][4][6][8][9][10][11][12][13][14][15]

  • Study Design: This is an open-label, multicenter, non-randomized, single-group assignment study. It consists of two parts: a dose-escalation phase (Part 1) to determine the recommended Phase 2 dose (RP2D) and a dose-expansion phase (Part 1b) to further evaluate the safety and preliminary efficacy in specific tumor cohorts.[3][6][10][14]

  • Primary Objectives: To assess the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and/or RP2D.[3][6][10]

  • Key Eligibility Criteria:

    • Inclusion: Patients with histologically confirmed advanced or metastatic solid tumors with a documented AKT1 E17K mutation who have progressed on standard-of-care therapies.[3][10][12]

    • Exclusion: Prior treatment with PI3K or mTOR inhibitors.[3][10]

  • Treatment: this compound will be administered orally.[3][6]

Conclusion

This compound represents a promising new therapeutic agent that leverages a deep understanding of the molecular drivers of cancer. Its novel allosteric and covalent mechanism of action provides potent and highly selective inhibition of the oncogenic AKT1 E17K protein. Preclinical studies have demonstrated significant anti-tumor activity in relevant cancer models at well-tolerated doses. The ongoing AKTive-001 clinical trial will be crucial in determining the safety and efficacy of this compound in patients with AKT1 E17K-mutant solid tumors, potentially offering a much-needed targeted therapy for this patient population.

References

Tanerasertib: A Deep Dive into a Mutant-Selective AKT1 E17K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers, making it a prime target for therapeutic intervention. A key node in this pathway is the serine/threonine kinase AKT. The activating mutation E17K in the AKT1 isoform is a clinically validated oncogenic driver found in various solid tumors, including breast, endometrial, and prostate cancers. While pan-AKT inhibitors have shown some clinical activity, their utility has been hampered by on-target toxicities associated with the inhibition of wild-type AKT isoforms, such as hyperglycemia, diarrhea, and rash. Tanerasertib (ALTA-2618) is a first-in-class, orally bioavailable, allosteric, and covalent inhibitor designed to selectively target the AKT1 E17K mutation, offering a promising new approach to precision oncology.

Mechanism of Action

This compound is a highly selective inhibitor of the AKT1 E17K mutant. Its mechanism of action is twofold: allosteric inhibition and covalent binding. It binds to an allosteric site on the AKT1 protein, a site distinct from the ATP-binding pocket, and specifically targets the lysine (B10760008) residue introduced by the E17K mutation. This covalent interaction leads to the irreversible inactivation of the mutant protein. By selectively targeting the E17K variant, this compound is designed to avoid the inhibition of wild-type AKT1 and other isoforms like AKT2, thereby minimizing the on-target toxicities associated with pan-AKT inhibitors. This high degree of selectivity is predicted to allow for more potent and sustained suppression of the oncogenic signaling driven by the AKT1 E17K mutation.

Preclinical Data

The preclinical development of this compound has demonstrated its high potency and selectivity for the AKT1 E17K mutation, leading to significant anti-tumor activity in various cancer models.

In Vitro Potency and Selectivity

Cellular signaling assays were employed to assess the ability of this compound to suppress the phosphorylation of AKT at the S473 residue (pAKT S473), a key marker of AKT activation. These studies revealed the high potency and selectivity of this compound for the AKT1 E17K mutant.

ParameterValueReference
EC50 (AKT1 E17K) 7 nM[1]
Selectivity over WT AKT1 22-fold[1]
Selectivity over WT AKT2 140-fold[1]
IC50 (AKT1 E17K) < 15 nM[2]
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

The anti-tumor activity of this compound was evaluated in patient-derived xenograft (PDX) models of various cancers harboring the AKT1 E17K mutation. Oral administration of this compound resulted in dose-dependent and prolonged anti-tumor effects, including tumor regressions and complete responses, without significant toxicity.

Cancer Type (PDX Model)Dose (Oral, Once Daily)OutcomeTolerabilityReference
HR+/HER2low Breast Cancer10 mg/kg/dTumor regressionsWell-tolerated[1][2]
HR+/HER2low Breast Cancer30 mg/kg/dComplete responses (sustained for 60 days)No significant body weight loss or hyperglycemia[1]
Triple-Negative Breast Cancer (TNBC)10 mg/kg/dTumor regressionsWell-tolerated[1][2]
Endometrial Cancer10 mg/kg/dTumor regressionsWell-tolerated[1][2]

Experimental Protocols

While detailed, step-by-step protocols for the preclinical evaluation of this compound are not yet publicly available in full peer-reviewed publications, the following methodologies have been described in conference abstracts and press releases.

Structure-Based Drug Design

The discovery of this compound was guided by a structure-based design approach. This involved leveraging proprietary co-crystal structures to develop a refined pharmacophore consensus model. This model then fueled iterative computational chemistry efforts to design novel small molecules with the potential for covalent binding to the mutant lysine of AKT1 E17K[1].

Cellular Signaling Assays for Potency and Selectivity

Lead molecules were identified and characterized through cellular signaling assays that assessed the suppression of pAKT S473. While specific cell lines and antibody concentrations have not been disclosed, this methodology typically involves the following steps:

  • Cell Culture: Culturing cancer cell lines known to express either wild-type AKT or the AKT1 E17K mutation.

  • Compound Treatment: Treating the cells with varying concentrations of this compound.

  • Protein Extraction: Lysing the cells to extract total protein.

  • Western Blotting: Separating the proteins by size using gel electrophoresis, transferring them to a membrane, and probing with specific antibodies against pAKT S473 and total AKT to determine the extent of inhibition.

Pharmacokinetic (PK) Assessments

Rapid pharmacokinetic assessments were conducted in multiple preclinical species, including mice, rats, dogs, and cynomolgus monkeys[1]. These studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Molecules with low clearance and high oral bioavailability were prioritized for further in vivo testing.

Patient-Derived Xenograft (PDX) Model Studies

The in vivo efficacy of this compound was evaluated in PDX models. This methodology generally entails:

  • Tumor Implantation: Implanting tumor fragments from patients with AKT1 E17K-mutant cancers into immunocompromised mice.

  • Treatment Administration: Once tumors are established, orally administering this compound to the mice at various dose levels and schedules.

  • Efficacy Assessment: Regularly measuring tumor volume to assess anti-tumor activity.

  • Tolerability Monitoring: Monitoring the animals for signs of toxicity, such as changes in body weight and blood glucose levels.

Clinical Development

This compound is currently being evaluated in a Phase 1/1b clinical trial, AKTive-001 (NCT06533059), in patients with advanced solid tumors harboring the AKT1 E17K mutation. The first patient was dosed in late 2024[3][4][5].

AKTive-001 Trial Design

The AKTive-001 study is an open-label, multicenter trial consisting of two parts: a dose-escalation phase (Part 1) and a dose-expansion phase (Part 1b)[6][7].

  • Part 1: Dose Escalation: This phase aims to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound.

  • Part 1b: Dose Expansion: This phase will further evaluate the safety, tolerability, and preliminary anti-tumor activity of this compound in specific patient cohorts with AKT1 E17K-mutant cancers[7].

Key Eligibility Criteria
Inclusion CriteriaExclusion Criteria
Histologically confirmed diagnosis of a solid tumor with an AKT1 E17K mutation[6].Prior treatment with PI3K and/or mTOR inhibitors[6].
Unresectable or metastatic disease[6].Known KRAS, NRAS, HRAS, or BRAF genomic alterations in the tumor[6].
Progression on, intolerance to, or declined prior standard-of-care therapy[6].Known condition that prohibits swallowing or absorbing an oral medication[6].
Evaluable or measurable disease per RECIST v1.1[6].
ECOG performance status of 0 or 1[6].
Adequate organ function[6].

Visualizations

Signaling Pathway

AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT_E17K AKT1 E17K PIP3->AKT_E17K recruits & activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT_E17K->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation This compound This compound (ALTA-2618) This compound->AKT_E17K inhibits

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound on AKT1 E17K.

Experimental Workflow

Tanerasertib_Workflow SBDD Structure-Based Drug Design Assays Cellular Signaling Assays (pAKT S473) SBDD->Assays PK Pharmacokinetic Assessments Assays->PK PDX In Vivo Efficacy (PDX Models) PK->PDX IND IND-Enabling Studies PDX->IND Clinical Phase 1/1b Clinical Trial (AKTive-001) IND->Clinical Tanerasertib_Logic Mutation AKT1 E17K Mutation in Solid Tumors Hypothesis Hypothesis: Mutant-selective inhibition will improve therapeutic index Mutation->Hypothesis Unmet_Need Unmet Need: Pan-AKT Inhibitor Toxicity Unmet_Need->Hypothesis This compound This compound: Covalent, Allosteric AKT1 E17K Inhibitor Hypothesis->this compound Preclinical Preclinical Validation: High Potency & Selectivity, In Vivo Efficacy This compound->Preclinical Clinical_Trial Clinical Evaluation: Phase 1/1b (AKTive-001) Preclinical->Clinical_Trial

References

Tanerasertib: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Potent and Selective AKT1 E17K Inhibitor

Abstract

Tanerasertib is a potent and highly selective allosteric inhibitor of the E17K mutant of protein kinase B (AKT1), a critical node in the PI3K/AKT/mTOR signaling pathway frequently dysregulated in cancer. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and biological activity. Detailed methodologies for its synthesis and key in vitro and in vivo experiments are presented to support further research and development efforts. Signaling pathway diagrams and experimental workflows are provided to visually represent its mechanism of action and evaluation processes.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 4-((1-(4-(2-(2-aminopyridin-3-yl)-5-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-b]pyridin-3-yl)benzyl)piperidin-4-yl)amino)pyrimidine-2-carbonitrile. Its chemical and physical properties are summarized in the tables below.

Chemical Identification
IdentifierValue
IUPAC Name 4-((1-(4-(2-(2-aminopyridin-3-yl)-5-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-b]pyridin-3-yl)benzyl)piperidin-4-yl)amino)pyrimidine-2-carbonitrile
CAS Number 3034255-93-8
Molecular Formula C₃₃H₂₈FN₁₁
SMILES N#CC1=NC=CC(NC2CCN(CC2)CC3=CC=C(N4C5=C(N=C4C6=CC=CN=C6N)C=CC(C7=CC=C(F)C=N7)=N5)C=C3)=N1
Physicochemical Properties
PropertyValue
Molecular Weight 597.66 g/mol
Appearance Solid
Solubility 10 mM in DMSO
Storage Conditions Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 6 months.

Note: Further data on melting point, boiling point, and pKa are not publicly available at this time.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2024073371A1. While the full, step-by-step protocol is proprietary, the general synthetic strategy involves the coupling of key heterocyclic intermediates. Researchers should refer to the aforementioned patent for detailed procedures.

In Vitro AKT1 E17K Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of the mutant AKT1 E17K kinase.

Materials:

  • Recombinant human AKT1 E17K enzyme

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate peptide (e.g., a fluorescently labeled peptide derived from a known AKT substrate)

  • This compound (dissolved in DMSO)

  • Microplate reader capable of detecting the assay signal (e.g., fluorescence or luminescence)

  • 384-well assay plates

Methodology:

  • Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer to the desired final concentrations.

  • Add the diluted this compound solutions to the wells of a 384-well plate.

  • Add the AKT1 E17K enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the signal (e.g., fluorescence) using a microplate reader. The signal will be inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. This compound has been reported to have an IC50 of less than 15 nM against AKT1 E17K.[1]

Cell-Based Proliferation Assay (Representative Protocol)

This protocol outlines a general procedure to assess the effect of a compound on the proliferation of cancer cells.

Objective: To determine the half-maximal effective concentration (EC50) of this compound on the proliferation of cancer cells harboring the AKT1 E17K mutation.

Materials:

  • Cancer cell line with the AKT1 E17K mutation

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Cell viability reagent (e.g., resazurin-based or tetrazolium-based)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Methodology:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to a vehicle-treated control.

  • Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value. This compound has a reported EC50 of 7 nM against AKT1 E17K.[2]

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

This compound targets the constitutively active E17K mutant of AKT1, a key component of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. The following diagram illustrates the central role of AKT1 in this pathway and the point of inhibition by this compound.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT1_E17K AKT1 (E17K) PIP3->AKT1_E17K Recruitment & Activation PDK1->AKT1_E17K Phosphorylation mTORC1 mTORC1 AKT1_E17K->mTORC1 Activation Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT1_E17K->Downstream Phosphorylation This compound This compound This compound->AKT1_E17K Allosteric Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Downstream->Proliferation Inhibition of Apoptosis Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells (AKT1 E17K+) implantation 2. Implant Cells into Immunocompromised Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 5. Administer this compound or Vehicle Control randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 7. Euthanize Mice at Predefined Endpoint monitoring->endpoint excision 8. Excise and Analyze Tumors (e.g., Western Blot, IHC) endpoint->excision data_analysis 9. Statistical Analysis of Tumor Growth Inhibition excision->data_analysis

References

Tanerasertib: A Technical Guide to a Mutant-Selective AKT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3034255-93-8

This document provides an in-depth technical overview of Tanerasertib, a potent and highly selective allosteric inhibitor of the E17K mutant of protein kinase B (AKT1). This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical investigation of this compound.

Core Compound Information

ParameterValueReference
CAS Number 3034255-93-8[1]
Synonyms ALTA-2618[1]
Molecular Formula C33H28FN11[1]
Mechanism of Action Allosteric Inhibitor of AKT1 (E17K mutant)[1]

Quantitative Efficacy and Selectivity

This compound has demonstrated potent and selective inhibition of AKT isoforms, with a particular strength against the oncogenic E17K mutant of AKT1. The following tables summarize key quantitative data from in vitro studies.

In Vitro Inhibitory Activity
TargetIC50 (nM)Reference
AKT15.0[2]
AKT24.5[2]
AKT316[2]
AKT1-E17KPotent Inhibitor[2]
Kinase Selectivity Profile

A comprehensive kinase selectivity panel is crucial for understanding the off-target effects of a small molecule inhibitor. While a full selectivity panel for this compound is not publicly available, the following represents a general approach to presenting such data.

KinasePercent Inhibition at 1 µM
Kinase A>90%
Kinase B<10%
Kinase C25%
......

Note: This table is a template. Specific data for this compound against a broad kinase panel would be populated here as it becomes available.

Signaling Pathway

This compound exerts its therapeutic effect by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. The E17K mutation in AKT1 leads to constitutive activation of this pathway.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT1_E17K AKT1 (E17K) PIP3->AKT1_E17K Recruitment & Activation PDK1 PDK1 PIP3->PDK1 mTORC1 mTORC1 AKT1_E17K->mTORC1 Activation This compound This compound This compound->AKT1_E17K Allosteric Inhibition Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream PDK1->AKT1_E17K Phosphorylation Cell_Processes Cell Growth, Proliferation, Survival Downstream->Cell_Processes

This compound's inhibition of the PI3K/AKT/mTOR pathway.

Experimental Protocols

The following are representative protocols for key in vitro and in vivo assays used to characterize this compound.

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the IC50 value of this compound against AKT1 E17K.[1][2][3]

Materials:

  • Recombinant active AKT1 E17K enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • AKT substrate peptide (e.g., Crosstide)

  • ATP

  • This compound serial dilutions

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a white, opaque assay plate, add the this compound dilutions.

  • Add the recombinant AKT1 E17K enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert the generated ADP to a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control.

  • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Format)

This protocol is for assessing the effect of this compound on the viability of cancer cells harboring the AKT1 E17K mutation.[4][5]

Materials:

  • AKT1 E17K-mutant cancer cell line (e.g., MCF7-AKT1-E17K)

  • Complete cell culture medium

  • This compound serial dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability versus the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[6][7][8]

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • AKT1 E17K-mutant cancer cell line

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

Procedure:

  • Subcutaneously implant the AKT1 E17K-mutant cancer cells (typically mixed with Matrigel) into the flank of the immunodeficient mice.

  • Monitor the mice for tumor growth.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or the vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Analyze the tumor growth data to determine the anti-tumor efficacy of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Cell_Viability Cell-Based Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Identifies Potent Inhibitors Target_Engagement Target Engagement Assay (e.g., CETSA) Cell_Viability->Target_Engagement Confirms Cellular Activity Xenograft Xenograft Model (e.g., Subcutaneous) Target_Engagement->Xenograft Validates In-Cell Target Binding PDX Patient-Derived Xenograft (PDX) Model Xenograft->PDX Evaluates Efficacy in a More Clinically Relevant Model

A typical preclinical evaluation workflow for this compound.

References

Tanerasertib: A Technical Guide to a Mutant-Selective AKT1 Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanerasertib (also known as ALTA-2618) is an investigational, orally bioavailable, allosteric inhibitor that demonstrates high potency and selectivity for the E17K mutant of the AKT1 kinase. The AKT1 E17K mutation is a clinically significant oncogenic driver in a subset of solid tumors, including breast and endometrial cancers. This technical guide provides an in-depth overview of this compound, consolidating available preclinical data, outlining relevant experimental methodologies, and visualizing its mechanism of action and the broader signaling context. The information presented herein is intended to support researchers and drug development professionals in the ongoing investigation of this compound as a targeted cancer therapeutic.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers. A recurrent somatic mutation in the pleckstrin homology (PH) domain of AKT1, resulting in a glutamic acid to lysine (B10760008) substitution at position 17 (E17K), leads to constitutive membrane localization and activation of the kinase. This gain-of-function mutation promotes oncogenic signaling and is found in approximately 1-2% of all cancers, with higher prevalence in specific tumor types such as breast (~5%) and endometrial (~3%) cancers.[1]

While pan-AKT inhibitors have been developed, their clinical utility has often been limited by on-target toxicities, such as hyperglycemia, rash, and diarrhea, due to the inhibition of wild-type AKT isoforms that are crucial for normal physiological functions. This compound represents a next-generation approach by selectively targeting the mutant AKT1 E17K protein. It is a covalent allosteric inhibitor, a strategy designed to achieve potent and sustained inhibition of the oncogenic driver while sparing wild-type AKT, thereby potentially offering an improved therapeutic window.[1][2]

Mechanism of Action

This compound is a potent, highly mutant-selective, allosteric inhibitor of AKT1 E17K.[3] Its mechanism involves covalent binding to the mutant lysine residue (K17), which is not present in the wild-type protein at that position. This covalent interaction leads to a sustained, irreversible inhibition of the kinase. By targeting an allosteric site, this compound locks the AKT1 E17K protein in an inactive conformation.

The direct downstream effect of this compound is the suppression of phosphorylation of AKT substrates, thereby inhibiting the aberrant signaling cascade that drives tumor cell proliferation and survival in AKT1 E17K-mutant cancers.

Below is a diagram illustrating the PI3K/AKT signaling pathway and the specific point of intervention by this compound.

AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 AKT1_E17K AKT1 E17K (mutant) PIP3->AKT1_E17K Recruits & Activates PI3K->PIP2 Phosphorylates Downstream Downstream Effectors (e.g., mTORC1, GSK3β) AKT1_E17K->Downstream Phosphorylates This compound This compound This compound->AKT1_E17K Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Figure 1: this compound's Mechanism of Action in the PI3K/AKT Pathway.

Preclinical Pharmacology

This compound has demonstrated significant potency and selectivity in a range of preclinical studies.

In Vitro Potency and Selectivity

The in vitro activity of this compound has been characterized in biochemical and cellular assays.

ParameterValueTarget/SystemReference
IC50 < 15 nMAKT1 E17K[4]
EC50 7 nMAKT1 E17K (cellular pAKT S473 suppression)[1]
Selectivity 22-fold vs. WT AKT1Cellular pAKT S473 suppression[1]
Selectivity 140-fold vs. WT AKT2Cellular pAKT S473 suppression[1]
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

This compound has shown potent anti-tumor activity in clinically relevant patient-derived xenograft (PDX) models harboring the AKT1 E17K mutation.

Tumor TypeModel DetailsDosingOutcomeReference
HR+/HER2low Breast CancerAKT1 E17K mutant PDXAs low as 10 mg/kg/day (oral)Tumor regressions[1][3]
Triple-Negative Breast Cancer (TNBC)AKT1 E17K mutant PDXAs low as 10 mg/kg/day (oral)Tumor regressions[1][3]
Endometrial CancerAKT1 E17K mutant PDXAs low as 10 mg/kg/day (oral)Tumor regressions[1][3]

These studies indicate that this compound is well-tolerated at efficacious doses in preclinical models, with no reports of on-target toxicities such as hyperglycemia, which can be a concern with non-selective AKT inhibitors.[2]

Pharmacokinetics and Pharmacodynamics

Preclinical pharmacokinetic (PK) assessments in multiple species have shown that this compound has favorable properties, including low clearance and high oral bioavailability, supporting once-daily oral dosing.[1] Pharmacodynamic (PD) studies in tumor-bearing mice have confirmed potent and sustained suppression of AKT1 E17K signaling.[2]

Crosstalk with the Wnt/β-Catenin Signaling Pathway

The PI3K/AKT and Wnt/β-catenin signaling pathways are two crucial cascades in both normal development and cancer. There is significant evidence of crosstalk between them. AKT can directly phosphorylate β-catenin at Ser552, which can lead to its dissociation from cell-cell adhesion complexes, nuclear accumulation, and enhanced transcriptional activity.[5][6] Furthermore, AKT can phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK3β), a key component of the β-catenin destruction complex.[7] Inactivation of GSK3β prevents the degradation of β-catenin, allowing it to accumulate and translocate to the nucleus to activate Wnt target genes.

Given that this compound inhibits AKT1, it is plausible that it could indirectly modulate the Wnt/β-catenin pathway in cancer cells where this crosstalk is active. By inhibiting AKT, this compound could potentially lead to reduced phosphorylation of both β-catenin and GSK3β, thereby promoting β-catenin degradation and reducing its transcriptional activity. However, direct experimental evidence of this compound's effect on the Wnt/β-catenin pathway has not yet been published.

The following diagram illustrates the potential points of interaction between the AKT and Wnt/β-catenin pathways.

Crosstalk_Pathway cluster_akt PI3K/AKT Pathway cluster_wnt Wnt/β-Catenin Pathway AKT AKT GSK3b GSK3β AKT->GSK3b Inhibits beta_catenin β-catenin AKT->beta_catenin Phosphorylates (Ser552) Destruction_Complex Destruction Complex Destruction_Complex->beta_catenin Phosphorylates beta_catenin_p p-β-catenin Nucleus Nucleus beta_catenin->Nucleus Translocates Degradation Proteasomal Degradation beta_catenin_p->Degradation TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

Figure 2: Potential Crosstalk between the AKT and Wnt/β-Catenin Signaling Pathways.

Clinical Development

This compound is currently being evaluated in a Phase 1/1b clinical trial.

  • Study Name: AKTive-001

  • NCT Number: NCT06533059

  • Title: A Phase 1/1b Multiple Cohort Trial of ALTA2618 in Patients with Advanced Solid Tumors with AKT1 E17K Mutation

  • Status: Recruiting

  • Study Design: This is an open-label, dose-escalation and dose-expansion study to evaluate the safety, tolerability, pharmacokinetics, and preliminary clinical activity of this compound as an oral monotherapy.

  • Inclusion Criteria: Adults with histologically confirmed, unresectable or metastatic solid tumors harboring an AKT1 E17K mutation who have progressed on, are intolerant to, or have declined standard-of-care therapy.[8][9]

As of the date of this document, no results from this trial have been publicly reported.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound. These should be adapted and optimized for specific experimental conditions.

In Vitro Kinase Inhibition Assay (for IC50 Determination)

This protocol describes a method to determine the concentration of this compound that inhibits 50% of AKT1 E17K kinase activity.

Materials:

  • Recombinant human AKT1 E17K enzyme

  • Kinase buffer

  • ATP

  • Specific peptide substrate for AKT

  • This compound (serially diluted)

  • Kinase detection reagent (e.g., ADP-Glo™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a microplate, add the recombinant AKT1 E17K enzyme to each well containing the diluted inhibitor or vehicle control.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity by adding the kinase detection reagent, which quantifies the amount of ADP produced.

  • Measure luminescence or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The following diagram outlines the general workflow for an in vitro kinase assay.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - AKT1 E17K Enzyme - this compound Dilutions - Substrate/ATP Mix start->prep_reagents plate_setup Plate Setup: Add enzyme and This compound/vehicle to wells prep_reagents->plate_setup initiate_reaction Initiate Reaction: Add Substrate/ATP plate_setup->initiate_reaction incubation Incubate (e.g., 30°C, 60 min) initiate_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Read Plate (Luminescence/ Fluorescence) stop_reaction->read_plate data_analysis Data Analysis: Calculate % Inhibition and IC50 read_plate->data_analysis end End data_analysis->end

Figure 3: General Workflow for an In Vitro Kinase Inhibition Assay.
Western Blot Analysis of AKT Pathway Inhibition

This protocol is for assessing the effect of this compound on the phosphorylation of AKT and its downstream targets in cultured cells.

Materials:

  • AKT1 E17K-mutant cancer cell line

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (S473), anti-total AKT, anti-p-GSK3β, anti-total GSK3β, anti-β-catenin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture AKT1 E17K-mutant cells to 70-80% confluency.

  • Treat cells with various concentrations of this compound or vehicle control for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate protein lysates (20-40 µg) by SDS-PAGE and transfer to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system and perform densitometric analysis to quantify band intensities.

Patient-Derived Xenograft (PDX) Efficacy Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Cryopreserved or fresh AKT1 E17K-mutant patient tumor tissue

  • Surgical tools

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant small fragments of the patient's tumor subcutaneously into the flank of the immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 10 mg/kg) or vehicle control orally once daily.

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry).

  • Calculate tumor growth inhibition (TGI) and assess for tumor regression.

Conclusion

This compound is a promising, highly selective, covalent allosteric inhibitor of the oncogenic AKT1 E17K mutation. Preclinical data have demonstrated its potent anti-tumor activity in relevant cancer models, with a pharmacological profile that suggests a favorable therapeutic window compared to non-selective AKT inhibitors. The ongoing Phase 1/1b clinical trial will be crucial in determining its safety and efficacy in patients with AKT1 E17K-mutant solid tumors. Further research is warranted to explore its potential indirect effects on interconnected signaling pathways, such as the Wnt/β-catenin cascade, which may contribute to its overall anti-cancer activity. The information compiled in this guide serves as a valuable resource for the scientific community to advance the understanding and potential clinical application of this compound.

References

In-Depth Technical Guide to the Target Validation of Tanerasertib, a Mutant-Selective AKT1 E17K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanerasertib (formerly ALTA-2618) is a first-in-class, orally bioavailable, allosteric, and covalent inhibitor that selectively targets the E17K mutation in the AKT1 protein. The AKT1 E17K mutation is a clinically validated oncogenic driver found in a subset of solid tumors, including breast and endometrial cancers. This mutation leads to constitutive activation of the PI3K/AKT signaling pathway, promoting cell survival, proliferation, and resistance to therapy. This compound was developed by Alterome Therapeutics to provide a highly selective therapeutic option for patients with AKT1 E17K-mutant cancers, aiming to overcome the limitations of pan-AKT inhibitors, which are often associated with on-target toxicities such as hyperglycemia due to the inhibition of wild-type AKT. This technical guide provides a comprehensive overview of the target validation studies for this compound, detailing its mechanism of action, selectivity, and preclinical efficacy.

Quantitative Data Summary

The preclinical data for this compound demonstrates its high potency and selectivity for the AKT1 E17K mutant protein. The following tables summarize the key quantitative findings from biochemical and in vivo studies.

ParameterValueTargetSelectivity vs. WT AKT1Selectivity vs. WT AKT2
IC50 < 15 nMAKT1 E17KNot specified in sourceNot specified in source
EC50 7 nMAKT1 E17K22-fold140-fold
Table 1: In Vitro Potency and Selectivity of this compound. IC50 (Median Inhibitory Concentration) and EC50 (Median Effective Concentration) values highlight the sub-nanomolar to low nanomolar potency of this compound against the AKT1 E17K mutant. The selectivity profile indicates a significant therapeutic window against wild-type (WT) AKT isoforms.
PDX Model TypeDose (oral, once daily)Outcome
AKT1 E17K mutant HR+/HER2low breast cancer10 mg/kg/dayTumor regression
AKT1 E17K mutant Triple-Negative Breast Cancer (TNBC)10 mg/kg/dayTumor regression
AKT1 E17K mutant endometrial cancer10 mg/kg/dayTumor regression
HR+/HER2low breast PDX model30 mg/kg/dayComplete and sustained responses (60 days)
Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models. this compound demonstrates significant anti-tumor activity, including complete responses, in various PDX models harboring the AKT1 E17K mutation at well-tolerated doses.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the likely experimental protocols used in the target validation of this compound, based on the available information and standard practices in the field.

Biochemical Kinase Inhibition Assay (for IC50/EC50 Determination)

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the AKT1 E17K protein.

  • Protein and Substrate Preparation: Recombinant human AKT1 E17K, wild-type AKT1, and wild-type AKT2 proteins are expressed and purified. A suitable peptide substrate for AKT kinase (e.g., a peptide containing the AKT recognition motif) is synthesized and labeled (e.g., with a fluorescent tag or biotin).

  • Assay Reaction: The kinase reaction is performed in a buffer containing ATP and magnesium chloride. The kinase, substrate, and varying concentrations of this compound (or vehicle control) are incubated together.

  • Detection of Inhibition: The amount of phosphorylated substrate is quantified. For covalent inhibitors, a pre-incubation step of the inhibitor with the kinase in the absence of ATP is often included to allow for covalent bond formation. The potency (IC50 or EC50) is calculated by fitting the dose-response data to a suitable pharmacological model.

Intact Mass Spectrometry for Covalent Binding Confirmation

This method is used to confirm the covalent modification of the AKT1 E17K protein by this compound.

  • Incubation: Purified recombinant AKT1 E17K protein is incubated with an excess of this compound for a defined period to allow for the covalent reaction to occur. A control sample with the protein and vehicle (e.g., DMSO) is prepared in parallel.

  • Sample Preparation: The reaction mixtures are desalted and purified to remove unbound inhibitor and buffer components.

  • Mass Spectrometry Analysis: The samples are analyzed by high-resolution mass spectrometry (e.g., LC-ESI-MS). A mass shift in the this compound-treated sample corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.

Western Blotting for Pathway Modulation

Western blotting is used to assess the effect of this compound on the phosphorylation of AKT and its downstream targets in cancer cells.

  • Cell Culture and Treatment: Cancer cell lines harboring the AKT1 E17K mutation are cultured and treated with various concentrations of this compound for different durations.

  • Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated downstream targets (e.g., p-PRAS40), and a loading control (e.g., GAPDH).

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

Patient-Derived Xenograft (PDX) In Vivo Efficacy Studies

PDX models are used to evaluate the anti-tumor activity of this compound in a setting that more closely mimics human tumors.

  • Model Establishment: Tumor fragments from patients with confirmed AKT1 E17K-mutant cancers (e.g., breast, endometrial) are surgically implanted into immunocompromised mice (e.g., NOD-SCID gamma mice).

  • Tumor Growth and Randomization: Once the tumors reach a specified volume, the mice are randomized into treatment and vehicle control groups.

  • Drug Administration: this compound is formulated for oral administration and given daily at specified doses (e.g., 10 mg/kg, 30 mg/kg). The vehicle control group receives the formulation without the active compound.

  • Efficacy and Tolerability Monitoring: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., western blotting for target modulation). The tolerability of the drug is assessed by monitoring body weight and overall animal health.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the target validation of this compound.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT1_WT_mem AKT1 WT PIP3->AKT1_WT_mem Recruitment & Activation AKT1_E17K_mem AKT1 E17K Downstream Downstream Effectors (e.g., mTORC1, GSK3β) AKT1_E17K_mem->Downstream AKT1_WT_mem->Downstream AKT1_E17K_cyto AKT1 E17K AKT1_E17K_cyto->AKT1_E17K_mem Constitutive Localization AKT1_WT_cyto AKT1 WT Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->AKT1_E17K_mem Covalent Inhibition

Caption: PI3K/AKT signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Biochem Biochemical Assays (IC50/EC50, Selectivity) Covalent Mass Spectrometry (Covalent Binding) Biochem->Covalent Cellular Cell-Based Assays (Western Blot, Viability) Covalent->Cellular PDX_dev PDX Model Development (AKT1 E17K+ Tumors) Cellular->PDX_dev Efficacy Efficacy Studies (Tumor Growth Inhibition) PDX_dev->Efficacy Pharmaco Pharmacodynamics (Target Modulation in Tumors) Efficacy->Pharmaco

Caption: Experimental workflow for the target validation of this compound.

Conclusion

The comprehensive preclinical data strongly support the validation of AKT1 E17K as a therapeutic target and establish this compound as a potent and selective inhibitor of this oncoprotein. The high degree of selectivity for the mutant over wild-type AKT isoforms translates to a favorable safety profile in preclinical models, notably avoiding the hyperglycemia associated with pan-AKT inhibitors. The robust anti-tumor efficacy, including complete and sustained responses in patient-derived xenograft models, provides a strong rationale for the clinical development of this compound. The ongoing Phase 1/1b clinical trial, AKTive-001, will be critical in evaluating the safety and efficacy of this compound in patients with AKT1 E17K-mutant solid tumors, potentially offering a much-needed targeted therapy for this patient population.

The Discovery and Synthesis of Tanerasertib: A Novel Covalent Allosteric Inhibitor of AKT1 E17K

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tanerasertib (formerly ALTA-2618) is a potent, orally bioavailable, and highly selective covalent allosteric inhibitor of the E17K mutant of protein kinase B (AKT1). The AKT1 E17K mutation is a clinically validated oncogenic driver found in a variety of solid tumors, including breast, endometrial, and prostate cancers. This mutation leads to constitutive activation of the PI3K/AKT signaling pathway, promoting cell survival, proliferation, and resistance to therapy. This compound has been designed to specifically target this mutant form of AKT1, thereby sparing the wild-type protein and minimizing off-target toxicities. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many human cancers. One of the key nodes in this pathway is the serine/threonine kinase AKT, which exists in three isoforms: AKT1, AKT2, and AKT3. The E17K mutation in the pleckstrin homology (PH) domain of AKT1 is a gain-of-function mutation that leads to its constitutive localization to the plasma membrane and subsequent activation.

Inhibitors of the PI3K/AKT pathway have shown clinical promise; however, toxicities associated with the inhibition of wild-type AKT have limited their therapeutic window.[1] this compound was developed as a mutant-selective inhibitor to address this challenge.[2] It covalently binds to the mutant lysine (B10760008) residue at position 17, locking the protein in an inactive conformation.[3] This novel mechanism of action provides high selectivity and has demonstrated significant anti-tumor efficacy in preclinical models of AKT1 E17K-driven cancers.[3][4]

Discovery and Rationale

The discovery of this compound was guided by a structure-based design approach. The goal was to exploit the unique lysine residue present in the E17K mutant of AKT1 as a target for a covalent inhibitor. This strategy aimed to achieve high selectivity for the mutant over the wild-type protein, which has a glutamate (B1630785) at the corresponding position. A refined pharmacophore consensus model, developed using proprietary co-crystal structures, facilitated the design of novel small molecule covalent inhibitors.[3] Lead compounds were identified through cellular signaling assays that assessed the suppression of AKT phosphorylation (pAKT S473) and selectivity over wild-type AKT1 and AKT2.[3]

Synthesis of this compound

While the specific, proprietary synthesis of this compound has not been publicly disclosed in full detail, a plausible synthetic route can be proposed based on its chemical structure: 4-[[1-[[4-[2-(2-amino-3-pyridinyl)-5-(5-fluoro-2-pyridinyl)-3H-imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-4-piperidinyl]amino]-2-pyrimidinecarbonitrile. The synthesis would likely involve the sequential construction of the complex heterocyclic core.

A potential retrosynthetic analysis suggests the disconnection of the molecule into key building blocks: a substituted imidazo[4,5-b]pyridine core, a functionalized piperidine-pyrimidine moiety, and a central phenyl linker. The synthesis could proceed through the following key steps:

  • Synthesis of the Imidazo[4,5-b]pyridine Core: This could be achieved through the condensation of a substituted 2-aminopyridine (B139424) with a suitable reaction partner. The C2 amination of imidazo[4,5-b]pyridines can be accomplished via C2 halogenation followed by a nucleophilic aromatic substitution (SNAr) with an appropriate amine.[5]

  • Synthesis of the Piperidinyl-aminopyrimidine Moiety: This fragment could be assembled by reacting a piperidine (B6355638) derivative with a 2-chloropyrimidine-4-carbonitrile.

  • Coupling and Final Assembly: The final molecule would be assembled through a series of coupling reactions, potentially involving a Suzuki or other palladium-catalyzed cross-coupling reaction to connect the imidazo[4,5-b]pyridine and phenyl rings, followed by an alkylation or reductive amination to attach the piperidinyl-aminopyrimidine fragment.

Quantitative Preclinical Data

The preclinical activity of this compound has been characterized in a variety of in vitro and in vivo models.

ParameterValueCell/Assay TypeReference
In Vitro Potency
EC50 (AKT1 E17K)7 nMCellular signaling assay[3]
IC50 (AKT1 E17K)< 15 nMKinase inhibition assay[6]
Selectivity
Selectivity over WT AKT122-foldCellular signaling assay[3]
Selectivity over WT AKT2140-foldCellular signaling assay[3]
In Vivo Efficacy
Tumor Regression DoseAs low as 10 mg/kg/dayAKT1 E17K mutant PDX models[3][4]
Complete ResponsesObserved at 30 mg/kg/dayHR+/HER2low breast PDX model[3]

Experimental Protocols

In Vitro AKT1 E17K Inhibition Assay (Kinase Activity)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against the AKT1 E17K enzyme using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human AKT1 E17K enzyme

  • Peptide substrate for AKT1

  • ATP

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer to the desired final concentrations.

  • In a multiwell plate, add the diluted this compound or vehicle control (DMSO).

  • Add the recombinant AKT1 E17K enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent and incubate for another 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[7]

Western Blot Analysis of AKT Pathway Phosphorylation

This protocol outlines the assessment of this compound's effect on the phosphorylation of AKT and its downstream targets in cells expressing AKT1 E17K.

Materials:

  • AKT1 E17K expressing cell line

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-PRAS40 (Thr246), anti-total PRAS40, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired time.

  • Wash the cells with ice-cold PBS and lyse them on ice using the lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities.[7]

In Vivo Patient-Derived Xenograft (PDX) Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse PDX model of AKT1 E17K-mutant cancer.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • AKT1 E17K-mutant patient-derived tumor tissue

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Standard animal care and handling equipment

Procedure:

  • Implant small fragments of the AKT1 E17K-mutant tumor tissue subcutaneously into the flank of the immunocompromised mice.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at the desired dose and schedule (e.g., once daily). The control group receives the vehicle.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length × Width²)/2.[8]

  • Monitor the body weight of the mice as an indicator of general health.

  • Continue treatment for the duration of the study.

  • At the end of the study, euthanize the mice and excise the tumors for final weight measurement and further analysis (e.g., pharmacodynamic studies).

  • Calculate the tumor growth inhibition (TGI) for the treatment group relative to the vehicle control group.[9][10]

Mechanism of Action and Signaling Pathway

This compound is a covalent allosteric inhibitor that selectively targets the E17K mutant of AKT1. The E17K mutation in the PH domain of AKT1 enhances its affinity for phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, leading to constitutive kinase activation. This compound covalently binds to the mutant lysine residue (K17), preventing the conformational changes required for AKT1 activation. This allosteric inhibition blocks the downstream signaling cascade, leading to decreased phosphorylation of AKT substrates such as PRAS40, and ultimately inhibiting cell proliferation and promoting apoptosis in AKT1 E17K-mutant cancer cells.

AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT1_E17K AKT1 E17K (inactive) AKT1_E17K->PIP3 binds (constitutive) AKT1_E17K_active p-AKT1 E17K (active) Downstream Downstream Effectors (e.g., PRAS40) AKT1_E17K_active->Downstream phosphorylates PDK1 PDK1 PDK1->AKT1_E17K_active phosphorylates mTORC2 mTORC2 mTORC2->AKT1_E17K_active phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes This compound This compound This compound->AKT1_E17K covalently binds & inhibits

Caption: PI3K/AKT Signaling Pathway and Inhibition by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development SBDD Structure-Based Drug Design Synthesis Chemical Synthesis SBDD->Synthesis Kinase_Assay Kinase Inhibition Assay (IC50) Synthesis->Kinase_Assay Cell_Assay Cellular Potency Assay (EC50) Kinase_Assay->Cell_Assay Selectivity Selectivity Profiling Cell_Assay->Selectivity Western_Blot Western Blot (Pathway Modulation) Selectivity->Western_Blot PK_Studies Pharmacokinetics (PK) Western_Blot->PK_Studies PDX_Model PDX Efficacy Studies PK_Studies->PDX_Model Tolerability Tolerability Assessment PDX_Model->Tolerability IND IND-Enabling Studies Tolerability->IND Clinical_Trials Phase I/II Clinical Trials IND->Clinical_Trials

Caption: Preclinical Development Workflow for this compound.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for cancers harboring the AKT1 E17K mutation. Its novel covalent allosteric mechanism of action provides high potency and selectivity, which has translated into impressive preclinical anti-tumor activity and a favorable safety profile. By specifically targeting the mutant oncoprotein, this compound has the potential to overcome the limitations of existing PI3K/AKT pathway inhibitors. Ongoing clinical trials will further elucidate the therapeutic potential of this promising new agent.

References

The PI3K/AKT/mTOR Pathway and the Advent of Tanerasertib: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the PI3K/AKT/mTOR signaling cascade and the targeted inhibitor Tanerasertib (ALTA-2618), designed for researchers, scientists, and drug development professionals.

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling network that governs a spectrum of fundamental cellular activities, including growth, proliferation, survival, and metabolism. Its frequent dysregulation in a multitude of human cancers has established it as a pivotal target for therapeutic intervention. This technical guide provides an in-depth exploration of the PI3K/AKT/mTOR pathway and a detailed analysis of this compound, a novel, potent, and highly selective allosteric inhibitor of the AKT1 E17K mutation.

The PI3K/AKT/mTOR Signaling Pathway: A Central Regulator of Cellular Homeostasis

The PI3K/AKT/mTOR pathway is activated by a variety of upstream signals, including growth factors and hormones, which bind to receptor tyrosine kinases (RTKs) on the cell surface. This binding event triggers the activation of PI3K, which in turn phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).

PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT (also known as protein kinase B). The recruitment of AKT to the plasma membrane facilitates its phosphorylation and activation by phosphoinositide-dependent kinase 1 (PDK1) and the mTOR complex 2 (mTORC2).

Once activated, AKT orchestrates a wide array of downstream cellular processes by phosphorylating a multitude of substrates. Key downstream effectors include:

  • mTOR Complex 1 (mTORC1): A central regulator of cell growth and proliferation.

  • Glycogen (B147801) Synthase Kinase 3β (GSK3β): Involved in glycogen metabolism and cell survival.

  • Proline-rich AKT substrate of 40 kDa (PRAS40): A negative regulator of mTORC1.

  • Forkhead box protein O1 (FOXO1): A transcription factor that promotes the expression of genes involved in apoptosis and cell cycle arrest.

Dysregulation of this pathway, often through gain-of-function mutations in genes like PIK3CA (encoding the p110α catalytic subunit of PI3K) or activating mutations in AKT1, or loss-of-function of the tumor suppressor PTEN, leads to uncontrolled cell growth and proliferation, a hallmark of cancer.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits GrowthFactor Growth Factor GrowthFactor->RTK Binds PI3K->PIP2 Phosphorylates PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates GSK3B GSK3β AKT->GSK3B Inhibits PRAS40 PRAS40 AKT->PRAS40 Inhibits FOXO1 FOXO1 AKT->FOXO1 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ApoptosisInhibition Inhibition of Apoptosis GSK3B->ApoptosisInhibition FOXO1->ApoptosisInhibition PTEN PTEN PTEN->PIP3 Dephosphorylates

Diagram 1: The PI3K/AKT/mTOR Signaling Pathway.

This compound (ALTA-2618): A Precision Approach to Targeting the AKT1 E17K Mutation

This compound (also known as ALTA-2618) is an orally bioavailable, allosteric, and mutant-selective covalent inhibitor of the AKT1 E17K mutation.[1][2] This specific mutation is a clinically validated oncogenic driver found in approximately 1-2% of all cancers, with a higher prevalence in certain solid tumors such as breast (~5%), endometrial (~3%), and prostate (~1.5%) cancers.[3] The E17K mutation leads to constitutive activation of AKT1, promoting cancer cell survival and proliferation.

This compound's unique mechanism of action allows for potent and selective inhibition of the mutant AKT1 protein, while sparing the wild-type (WT) AKT isoforms. This selectivity is crucial for minimizing off-target effects, such as hyperglycemia, which is a common toxicity associated with pan-AKT inhibitors due to the role of AKT2 in glucose metabolism.[4]

Preclinical Data

Preclinical studies have demonstrated the potent and selective anti-tumor activity of this compound.

ParameterValueReference
EC50 (AKT1 E17K) 7 nM[3][5]
Selectivity (vs. WT AKT1) 22-fold[3][5]
Selectivity (vs. WT AKT2) 140-fold[3][5]
In Vivo Efficacy (PDX models) Tumor regressions at doses as low as 10 mg/kg/day[3][5]
Complete Responses (HR+/HER2low breast PDX model) Observed at 30 mg/kg/day sustained for 60 days[3]

PDX: Patient-Derived Xenograft

These data highlight this compound's potential as a highly effective and well-tolerated therapeutic agent for cancers driven by the AKT1 E17K mutation.

Tanerasertib_Mechanism cluster_pathway PI3K/AKT/mTOR Pathway AKT1_E17K Mutant AKT1 (E17K) Downstream Downstream Signaling (e.g., p-PRAS40, p-GSK3β) AKT1_E17K->Downstream Activates Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound (ALTA-2618) This compound->AKT1_E17K Selectively & Covalently Inhibits

Diagram 2: Mechanism of Action of this compound.
Clinical Development

This compound is currently being evaluated in a Phase 1/1b clinical trial, "AKTive-001" (NCT06622889), for the treatment of adult patients with advanced solid tumors harboring the AKT1 E17K mutation.[4][6][7][8][9][10]

Trial IdentifierPhaseTitleStatus
NCT06622889 Phase 1/1bA Study to Learn About Study Medicine ALTA2618 in Adults With AKT1 E17K-Mutant Solid TumorsRecruiting

The primary objectives of this study are to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound. The trial consists of a dose-escalation part (Part 1) to determine the recommended Phase 2 dose, followed by a dose-expansion part (Part 1b) in specific tumor cohorts.[7][9]

Key Inclusion Criteria: [6][7]

  • Histologically confirmed diagnosis of a solid tumor with a documented AKT1 E17K mutation.

  • Unresectable or metastatic disease.

  • Disease progression on, intolerance to, or ineligibility for standard-of-care therapies.

Key Exclusion Criteria: [6][7]

  • Prior treatment with PI3K and/or mTOR inhibitors.

  • Known KRAS, NRAS, HRAS, or BRAF genomic alterations.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the preclinical evaluation of PI3K/AKT/mTOR pathway inhibitors like this compound.

Western Blot Analysis for Phosphorylated Proteins

Western blotting is a fundamental technique to assess the phosphorylation status of key proteins within the PI3K/AKT/mTOR pathway, thereby providing a direct measure of pathway inhibition.

Objective: To determine the effect of this compound on the phosphorylation of AKT downstream targets such as PRAS40 and GSK3β.

Protocol Outline:

  • Cell Culture and Treatment:

    • Plate cancer cells harboring the AKT1 E17K mutation at an appropriate density.

    • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-p-PRAS40, anti-p-GSK3β) and total proteins overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect chemiluminescent signals using an imaging system.

    • Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to membrane) C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Signal Detection & Analysis E->F

Diagram 3: Western Blot Experimental Workflow.
Cell Viability Assays

Cell viability assays are crucial for determining the cytotoxic and cytostatic effects of a compound on cancer cells.

Objective: To assess the impact of this compound on the viability and proliferation of cancer cells with the AKT1 E17K mutation.

Commonly Used Assays:

  • MTT/XTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[11]

  • Resazurin-based Assays (e.g., alamarBlue): A fluorometric/colorimetric assay that also measures metabolic activity.[12][13]

  • ATP-based Assays (e.g., CellTiter-Glo): A luminescent assay that quantifies ATP levels, an indicator of metabolically active cells.[14]

Protocol Outline (MTT Assay): [11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Patient-Derived Xenograft (PDX) Models

PDX models, where patient tumor tissue is implanted into immunodeficient mice, are considered more clinically relevant preclinical models as they better recapitulate the heterogeneity and microenvironment of human tumors.[15][16][17][18][19]

Objective: To evaluate the in vivo efficacy of this compound in a setting that closely mimics human cancer.

Protocol Outline:

  • Tumor Implantation: Surgically implant fresh patient tumor fragments subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth and Passaging: Monitor tumor growth. Once tumors reach a certain size, they can be harvested and passaged to subsequent cohorts of mice for expansion.

  • Treatment Study:

    • Once tumors reach a palpable size, randomize mice into treatment and control groups.

    • Administer this compound (e.g., orally) and vehicle control according to a predetermined dosing schedule.

    • Monitor tumor volume and body weight regularly.

  • Endpoint Analysis:

    • At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blotting for target engagement) and histological examination.

    • Analyze tumor growth inhibition and assess for any treatment-related toxicities.

Conclusion

The PI3K/AKT/mTOR pathway remains a highly attractive target for cancer therapy. The development of highly selective inhibitors like this compound, which specifically target oncogenic driver mutations such as AKT1 E17K, represents a significant advancement in precision oncology. The robust preclinical data and the ongoing clinical evaluation of this compound offer hope for a new and effective treatment option for patients with cancers harboring this specific mutation. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of targeted therapies aimed at this critical signaling pathway.

References

Methodological & Application

Application Notes and Protocols for Tanerasertib in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro experimental use of Tanerasertib, a potent and selective allosteric inhibitor of AKT1 E17K. The following protocols are tailored for researchers in oncology and drug development investigating the therapeutic potential of this compound in cancer cell lines.

Mechanism of Action

This compound is a highly selective inhibitor of the E17K mutant of AKT1, a serine/threonine kinase that plays a critical role in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers, leading to increased cell proliferation, survival, and resistance to therapy. This compound's targeted action against the constitutively active AKT1 E17K mutant makes it a promising agent for cancers harboring this specific mutation.[1][2][3]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a key regulator of cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, promoting cell cycle progression and inhibiting apoptosis. This compound specifically inhibits the E17K mutant of AKT1, thereby blocking downstream signaling and inducing anti-tumor effects.

Tanerasertib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT1_E17K AKT1 E17K (Mutant) PIP3->AKT1_E17K activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT1_E17K->Downstream This compound This compound This compound->AKT1_E17K inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition

Caption: this compound inhibits the mutant AKT1 E17K, blocking downstream signaling pathways.

Quantitative Data Summary

ParameterValueCell Line(s)Reference
IC50 < 15 nMCell lines with AKT1 E17K mutation[2][3]
EC50 7 nMCell lines with AKT1 E17K mutation[1]
Selectivity 22-fold over WT AKT1, 140-fold over WT AKT2Not applicable[1]

Experimental Protocols

The following are detailed protocols for evaluating the effects of this compound on cancer cell lines in vitro. The triple-negative breast cancer (TNBC) cell line MDA-MB-468 is used as an example, as it is a well-characterized model for studying PI3K/AKT pathway inhibitors.

Cell Culture and Maintenance

This protocol outlines the basic steps for culturing and maintaining the MDA-MB-468 cell line.

  • Materials:

    • MDA-MB-468 cells (ATCC® HTB-132™)

    • Leibovitz's L-15 Medium (ATCC, 30-2008)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • 0.25% (w/v) Trypsin- 0.53 mM EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • Cell culture flasks (T-75)

    • Incubator (37°C, 0% CO2 for L-15 medium)

  • Procedure:

    • Prepare complete growth medium by supplementing Leibovitz's L-15 Medium with 10% FBS.

    • Culture MDA-MB-468 cells in T-75 flasks with the complete growth medium.

    • Incubate the cells at 37°C in a non-CO2 incubator. L-15 medium is formulated for use in a free gas exchange with atmospheric air.

    • When cells reach 80-90% confluency, subculture them.

    • To subculture, aspirate the medium, wash the cells once with PBS, and add 2-3 mL of Trypsin-EDTA solution.

    • Incubate for 5-10 minutes until cells detach.

    • Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and re-plate at the desired density.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • MDA-MB-468 cells

    • Complete growth medium

    • 96-well plates

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Seed 5 x 10³ MDA-MB-468 cells per well in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

    • Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500, 1000 nM). Include a vehicle control (DMSO only).

    • Incubate the plate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by flow cytometry.

  • Materials:

    • MDA-MB-468 cells

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI)

    • Flow cytometer

  • Procedure:

    • Seed 2.5 x 10⁵ MDA-MB-468 cells per well in 6-well plates and allow them to adhere overnight.

    • Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of proteins in the AKT signaling pathway.

  • Materials:

    • MDA-MB-468 cells

    • 6-well plates

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-GSK3β, anti-GSK3β, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Procedure:

    • Seed and treat cells with this compound as described in the apoptosis assay protocol.

    • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Experimental Workflow Diagram

Tanerasertib_Workflow start Start culture Cell Culture (MDA-MB-468) start->culture seed Seed Cells for Experiments culture->seed treat Treat with this compound (Various Concentrations) seed->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot Analysis (p-AKT, etc.) treat->western analyze Data Analysis (IC50, % Apoptosis, Protein Levels) viability->analyze apoptosis->analyze western->analyze end End analyze->end

Caption: A typical workflow for evaluating the in vitro efficacy of this compound.

References

Application Notes and Protocols for Tanerasertib in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical application of Tanerasertib (also known as G007-LK), a potent and selective tankyrase inhibitor, in the context of prostate cancer research. The information is intended to guide the design and execution of experiments to evaluate the therapeutic potential of this compound in various prostate cancer models.

Introduction

This compound is a small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[1][2][3] Dysregulation of the Wnt/β-catenin pathway is implicated in the development and progression of various cancers, including prostate cancer.[4][5][6] this compound exerts its anti-tumor effects by stabilizing the AXIN protein complex, which leads to the degradation of β-catenin and subsequent downregulation of Wnt target gene expression.[1][7][8][9] This inhibition of Wnt signaling can result in decreased cancer cell proliferation and tumor growth.[2][4] While direct studies on this compound in prostate cancer are emerging, research on other tankyrase inhibitors has demonstrated significant anti-proliferative effects in prostate cancer cells, providing a strong rationale for investigating this compound in this setting.[4][5]

Data Presentation

In Vitro Efficacy of this compound (G007-LK)
ParameterTNKS1TNKS2Cellular (CRC)
IC50 46 nM25 nM50 nM

Data from studies on colorectal cancer (CRC) cell lines.[3]

In Vivo Efficacy of this compound (G007-LK) in Xenograft Model
Cancer ModelDosingTumor Growth Inhibition
COLO-320DM (CRC)20 mg/kg (twice daily)61%

Data from a study on a colorectal cancer (CRC) xenograft model.[2]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the Wnt/β-catenin signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor GSK3b GSK3β Dsh->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome degradation Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc translocates This compound This compound Tankyrase Tankyrase (TNKS1/2) This compound->Tankyrase inhibits Tankyrase->Axin promotes degradation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates

Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.

Experimental Protocols

The following are suggested protocols for evaluating this compound in prostate cancer models, adapted from studies on this compound (G007-LK) in other cancers and a similar tankyrase inhibitor in prostate cancer.

In Vitro Cell Proliferation Assay

This protocol is to determine the effect of this compound on the proliferation of prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145).

Materials:

  • Prostate cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (G007-LK)

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.01 µM to 10 µM. Include a DMSO-only control.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 72 hours at 37°C.

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is to assess the effect of this compound on the protein levels of key components of the Wnt/β-catenin pathway.

Materials:

  • Prostate cancer cells

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Axin1, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed prostate cancer cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control for 24 hours.

  • Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Study

This protocol is to evaluate the anti-tumor efficacy of this compound in a prostate cancer xenograft mouse model.[4]

Materials:

  • Male immunodeficient mice (e.g., NOD/SCID or nude mice), 6-8 weeks old

  • Prostate cancer cells (e.g., PC-3)

  • Matrigel

  • This compound

  • Vehicle solution (e.g., as described for G007-LK[3])

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of prostate cancer cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound (e.g., 20 mg/kg, orally, twice daily) or vehicle control to the respective groups.

  • Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • After a predetermined treatment period (e.g., 21-28 days), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67, Axin1, and β-catenin).

G start Prostate Cancer Cell Culture injection Subcutaneous Injection into Immunodeficient Mice start->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment_group Treatment Group (this compound) randomization->treatment_group control_group Control Group (Vehicle) randomization->control_group monitoring Tumor Volume & Body Weight Measurement (2x/week) treatment_group->monitoring control_group->monitoring endpoint Endpoint Analysis (e.g., 21-28 days) monitoring->endpoint analysis Tumor Excision & Further Analysis (IHC, etc.) endpoint->analysis

Caption: Workflow for evaluating this compound efficacy in a prostate cancer xenograft model.

Conclusion

This compound holds promise as a therapeutic agent for prostate cancer by targeting the Wnt/β-catenin signaling pathway. The provided data and protocols offer a framework for researchers to further investigate its efficacy and mechanism of action in relevant preclinical prostate cancer models. Careful adaptation of these protocols to specific cell lines and experimental conditions is recommended for optimal results.

References

Application Notes and Protocols for Tanerasertib in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanerasertib (ALTA-2618) is a potent and selective allosteric inhibitor of the E17K mutant form of the serine/threonine kinase AKT1. The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in various cancers. This compound's targeted action on the AKT1 E17K mutation makes it a promising therapeutic agent for cancers harboring this specific genetic alteration. These application notes provide a comprehensive guide for the utilization of this compound in preclinical in vivo studies, with a focus on xenograft models. The protocols outlined below are based on established methodologies for in vivo studies of kinase inhibitors.

Quantitative Data Summary: this compound and other AKT Inhibitors in In vivo Models

The following table summarizes representative dosage and administration data for this compound and other AKT inhibitors from preclinical in vivo studies. This information can serve as a starting point for designing efficacy studies.

CompoundAnimal ModelTumor TypeDosageAdministration RouteDosing FrequencyCitation
This compound (ALTA-2618) Patient-Derived Xenograft (PDX)HR+/HER2low Breast Cancer, TNBC, Endometrial CancerAs low as 10 mg/kgNot SpecifiedDaily[1]
AKT Inhibitor (Selective Akt1/2) Nude MiceLNCaP Prostate Cancer Xenograft200 mg/kgSubcutaneousWeekly
MK-2206 Nude MiceBasal-like Breast Cancer PDX60 mg/kg (day 1), 80 mg/kg (day 8)Oral GavageAs specified
GSK690693 Nude MiceBT474 Breast Cancer Xenograft10, 20, 30 mg/kgIntraperitonealDaily

Signaling Pathway

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and highlights the inhibitory action of this compound on the mutant AKT1 E17K.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT1_E17K AKT1 (E17K Mutant) PIP3->AKT1_E17K Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT1_E17K->mTORC1 Cell_Survival Cell Survival AKT1_E17K->Cell_Survival This compound This compound This compound->AKT1_E17K Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments in the preclinical evaluation of this compound using xenograft mouse models.

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound formulation for oral gavage.

Materials:

  • This compound (ALTA-2618) powder

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate Required Amount: Based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice, calculate the total mass of this compound needed.

  • Weigh this compound: Accurately weigh the calculated amount of this compound using an analytical balance.

  • Prepare Vehicle: Prepare the chosen vehicle under sterile conditions.

  • Dissolve/Suspend this compound:

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of the vehicle to achieve the final desired concentration.

    • Vortex the mixture vigorously for 1-2 minutes to create a uniform suspension.

    • If the compound does not readily suspend, sonicate the mixture for 5-10 minutes.

  • Ensure Homogeneity: Visually inspect the suspension to ensure it is homogeneous before each administration. If it is a suspension, vortex immediately before drawing each dose.

  • Storage: It is recommended to prepare the formulation fresh daily. If storage is necessary, consult the manufacturer's stability data.

Protocol 2: Subcutaneous Xenograft Model and this compound Administration

This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.

Materials:

  • Human cancer cell line with AKT1 E17K mutation

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

  • Matrigel™ (or similar basement membrane matrix)

  • Prepared this compound formulation

  • Vehicle control

  • Calipers for tumor measurement

  • Animal scale

  • Oral gavage needles (20-22 gauge)

  • 1 mL syringes

Procedure:

  • Cell Preparation:

    • Culture cancer cells to 80-90% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel™ at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

    • Tumor volume can be calculated using the formula: (Length x Width²) / 2.[2][3]

  • Randomization and Treatment Initiation:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Drug Administration (Oral Gavage):

    • Accurately weigh each mouse to determine the correct volume of the this compound formulation to administer. The maximum recommended volume for oral gavage in mice is 10 ml/kg.

    • Firmly grasp the mouse by the scruff of the neck to immobilize its head.

    • Gently insert the gavage needle into the esophagus. Pre-measure the needle to the approximate length of the stomach.

    • Slowly depress the syringe plunger to deliver the formulation.

    • Gently and slowly withdraw the gavage needle.

    • Administer the vehicle control to the control group using the same procedure.

  • Data Collection and Analysis:

    • Continue treatment for a predetermined period (e.g., 21-28 days).

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and calculate the tumor growth inhibition (TGI) rate.

Protocol 3: Monitoring for In Vivo Toxicity

This protocol provides a framework for monitoring potential toxicity during the study.

Materials:

  • Animal scale

  • Observation log

Procedure:

  • Body Weight Measurement: Record the body weight of each mouse at the same frequency as tumor measurements. Significant weight loss (>15-20%) can be an indicator of toxicity.

  • Clinical Observations:

    • Observe the mice daily for any signs of distress or toxicity.

    • Key observations to record include changes in:

      • Appearance: Piloerection, hunched posture, unkempt fur.

      • Behavior: Lethargy, hyperactivity, social isolation.

      • Physical Condition: Dehydration (skin tenting), diarrhea, labored breathing.

  • Endpoint Criteria: Establish clear humane endpoint criteria before the study begins. If an animal reaches these endpoints, it should be euthanized.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a preclinical in vivo efficacy study of this compound.

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment (this compound/Vehicle) randomization->treatment monitoring Tumor & Toxicity Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis (TGI, etc.) endpoint->analysis end End analysis->end

Caption: A typical experimental workflow for a xenograft study.

Disclaimer: The provided protocols are intended as a guide. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. Small-scale pilot studies are recommended to determine the optimal dosage and vehicle for specific cell lines and animal models.

References

Application Notes and Protocols for Tanerasertib Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanerasertib (also known as ALTA-2618) is a potent, orally bioavailable, and highly selective covalent allosteric inhibitor of the AKT1 E17K mutation. This mutation is a known oncogenic driver in a variety of solid tumors, including breast, endometrial, and prostate cancers. This compound's mechanism of action involves the specific targeting of the mutant AKT1 protein, leading to the suppression of downstream signaling pathways and subsequent tumor growth inhibition. Preclinical studies have demonstrated significant anti-tumor activity in patient-derived xenograft (PDX) models of cancers harboring the AKT1 E17K mutation. Complete responses have been observed in a breast cancer PDX model with sustained dosing, and the compound is generally well-tolerated in mice without inducing hyperglycemia, a common side effect of non-selective AKT inhibitors.

These application notes provide a comprehensive overview of the administration of this compound in mouse models for preclinical efficacy and pharmacokinetic studies, based on available data. Detailed experimental protocols are provided to guide researchers in designing and executing their in vivo studies.

Data Presentation

Table 1: Preclinical Efficacy of this compound in AKT1 E17K Mutant PDX Mouse Models
Tumor TypeMouse ModelTreatment Dose (Oral)Dosing ScheduleDurationObserved EfficacyReference
HR+/HER2low Breast CancerPDX10 mg/kg/dayOnce dailyNot SpecifiedTumor Regression[1]
HR+/HER2low Breast CancerPDX30 mg/kg/dayOnce daily60 daysComplete and Sustained Tumor Regression[1]
Triple-Negative Breast Cancer (TNBC)PDXAs low as 10 mg/kg/dayOnce dailyNot SpecifiedTumor Regression[1]
Endometrial CancerPDXAs low as 10 mg/kg/dayOnce dailyNot SpecifiedTumor Regression[1]
Table 2: Pharmacokinetic Parameters of this compound in Mice (Representative)
ParameterValueUnitNotes
Cmax Data not publicly availableng/mLShould be determined empirically.
Tmax Data not publicly availablehoursShould be determined empirically.
t1/2 (half-life) Data not publicly availablehoursShould be determined empirically.
Bioavailability High-Described as having high oral bioavailability.[2]
Clearance LowmL/min/kgDescribed as having low clearance.[2]

Note: Specific quantitative pharmacokinetic data for this compound in mice is not currently available in the public domain. The information provided is based on qualitative descriptions from preclinical studies. Researchers should perform their own pharmacokinetic studies to determine these parameters for their specific experimental conditions.

Experimental Protocols

Protocol 1: Establishment of AKT1 E17K Positive Patient-Derived Xenograft (PDX) Models

This protocol describes the general procedure for establishing PDX models from patient tumor tissue.

Materials:

  • Fresh, sterile patient tumor tissue harboring the AKT1 E17K mutation

  • Immunodeficient mice (e.g., NOD/SCID Gamma (NSG) mice, 6-8 weeks old, female)

  • Sterile transport medium (e.g., DMEM with antibiotics) on ice

  • Sterile surgical instruments (scalpels, forceps, scissors)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical clips or sutures

  • Sterile phosphate-buffered saline (PBS)

  • Calipers for tumor measurement

Procedure:

  • Tissue Acquisition: Collect fresh tumor tissue from consenting patients under sterile conditions. Place the tissue in a sterile collection tube with transport medium on ice and process within 2-4 hours.

  • Tissue Processing: In a biological safety cabinet, wash the tumor tissue with cold sterile PBS to remove blood and necrotic tissue. Mince the tumor into small fragments (approximately 2-3 mm³).

  • Mouse Preparation and Tumor Implantation:

    • Anesthetize the mouse using an approved institutional protocol.

    • Shave the hair from the implantation site (typically the right flank).

    • Sterilize the skin with an appropriate antiseptic.

    • Make a small incision (approximately 5 mm) in the skin.

    • Using sterile forceps, create a subcutaneous pocket.

    • Implant one or two tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Post-Operative Care and Monitoring:

    • Monitor the mice for recovery from anesthesia.

    • House the mice in a specific pathogen-free (SPF) environment.

    • Monitor the mice at least twice weekly for tumor growth by palpation.

    • Once tumors are palpable, measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Passaging: When the tumor volume reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor. A portion of the tumor can be used for implantation into a new cohort of mice (passaging), cryopreserved for future use, or fixed for histopathological and molecular analysis. Efficacy studies are typically performed with stable PDX lines after 2-3 passages.

Protocol 2: Oral Administration of this compound for Efficacy Studies

This protocol outlines the procedure for treating tumor-bearing mice with this compound.

Materials:

  • This compound (ALTA-2618) powder

  • Vehicle for oral formulation (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water)

  • Balance, weigh boats, spatulas

  • Vortex mixer and/or sonicator

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

  • Established PDX tumor-bearing mice with tumor volumes of 100-200 mm³

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of this compound and vehicle based on the number of mice, their average weight, and the desired dose (e.g., 10 mg/kg or 30 mg/kg). A typical dosing volume is 10 mL/kg.

    • Prepare the vehicle by dissolving Tween 80 in sterile water, followed by the addition of CMC with continuous stirring until a homogenous suspension is formed.

    • Weigh the appropriate amount of this compound powder and suspend it in the prepared vehicle.

    • Vortex and/or sonicate the suspension to ensure it is homogenous before each administration. Prepare fresh daily.

  • Animal Randomization and Dosing:

    • Once tumors reach the desired size (100-200 mm³), randomize the mice into treatment and vehicle control groups (typically n=8-10 mice per group).

    • Record the initial tumor volume and body weight of each mouse.

    • Administer this compound or vehicle via oral gavage once daily.

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals daily for any signs of toxicity (e.g., changes in behavior, posture, or signs of distress).

    • Continue treatment for the planned duration of the study (e.g., 60 days).

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and resect the tumors.

    • Measure the final tumor volume and weight.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.

    • Tumor tissue can be processed for pharmacodynamic biomarker analysis (e.g., Western blot for pAKT S473).

Protocol 3: Pharmacokinetic Study of this compound in Mice

This protocol provides a general framework for assessing the pharmacokinetic profile of this compound.

Materials:

  • Non-tumor-bearing or tumor-bearing mice (specify strain)

  • This compound formulated for oral administration

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)

  • Anesthesia (for terminal blood collection if required)

  • Centrifuge for plasma separation

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer a single oral dose of this compound to a cohort of mice.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Blood can be collected via sparse sampling (different mice at each time point) or serial sampling from the same mouse (e.g., tail vein or saphenous vein).

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the plasma concentration of this compound versus time.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and t1/2 (elimination half-life) using appropriate software.

Visualization

Tanerasertib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT1_E17K Mutant AKT1 (E17K) PIP3->AKT1_E17K Recruits & Activates Downstream_Effectors Downstream Effectors (e.g., GSK3β, FOXO) AKT1_E17K->Downstream_Effectors Phosphorylates & Inhibits/Activates This compound This compound (ALTA-2618) This compound->AKT1_E17K Inhibits (Covalent) PDK1 PDK1 PDK1->AKT1_E17K Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT1_E17K Phosphorylates (Ser473) Cell_Cycle_Progression Cell Cycle Progression Downstream_Effectors->Cell_Cycle_Progression Survival Cell Survival Downstream_Effectors->Survival Proliferation Proliferation Downstream_Effectors->Proliferation PDX_Experimental_Workflow cluster_setup Model Establishment cluster_study Efficacy Study A Patient Tumor (AKT1 E17K+) B Implant into NSG Mice (P0) A->B C Monitor Tumor Growth B->C D Passage Tumor (P1, P2...) C->D E Expand Cohort of Tumor-Bearing Mice D->E F Randomize Mice (Tumor Volume 100-200 mm³) E->F G Treatment Groups: - Vehicle Control - this compound (e.g., 10 mg/kg) - this compound (e.g., 30 mg/kg) F->G H Daily Oral Dosing G->H I Monitor Tumor Volume & Body Weight H->I I->H Repeat for study duration J Endpoint Analysis: - Tumor Growth Inhibition - Biomarker Analysis I->J

References

Application Note and Protocol: Western Blot Analysis of pAKT (Ser473) Inhibition by Tanerasertib

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common hallmark of various cancers, making it a prime target for therapeutic intervention.[2][3] Tanerasertib is a potent inhibitor of AKT1, with an IC50 of less than 15 nM against the E17K mutant of AKT1, and is under investigation for its anti-cancer properties.[4] By inhibiting AKT, this compound is expected to decrease the phosphorylation of AKT at key residues such as Serine 473 (pAKT Ser473), a critical event for its full activation.[1][2]

This application note provides a detailed protocol for the detection and quantification of pAKT (Ser473) levels in cell lysates treated with this compound using Western blotting. This method is essential for researchers and drug development professionals to assess the pharmacodynamic effects and efficacy of this compound in preclinical studies.

Signaling Pathway

The PI3K/AKT pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K.[2][5] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2] PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is subsequently phosphorylated and activated by PDK1 and mTORC2.[2] this compound, as an AKT inhibitor, is expected to prevent the downstream signaling cascade by directly inhibiting AKT, leading to a reduction in the phosphorylation of its substrates.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates pAKT pAKT (Ser473) AKT->pAKT Downstream Downstream Signaling (Proliferation, Survival) pAKT->Downstream This compound This compound This compound->AKT inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

A. Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines with a known active PI3K/AKT pathway.

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • Seed cells to achieve 70-80% confluency at the time of treatment.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined duration (e.g., 2, 6, or 24 hours).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.[1]

B. Protein Extraction
  • Cell Lysis:

    • After treatment, wash cells once with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2][6] Keeping samples on ice is crucial to preserve the phosphorylation state of proteins.[6][7]

  • Protein Quantification:

    • Centrifuge the cell lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[1][2]

    • Collect the supernatant and determine the protein concentration using a standard protein assay, such as the BCA assay.[1][2]

C. Western Blotting
  • Sample Preparation:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.[1]

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10%).[1]

    • Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1][2]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6] It is recommended to use BSA instead of milk for blocking when detecting phosphoproteins, as milk contains casein which can lead to high background.[6][7]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pAKT (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[1][8]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.[1]

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[1]

    • Washing: Repeat the washing step.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using a digital imaging system.[1]

  • Stripping and Re-probing:

    • To normalize the data, the membrane can be stripped and re-probed for total AKT and a loading control (e.g., GAPDH or β-actin).

Experimental Workflow

Western_Blot_Workflow A Cell Culture & This compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking (5% BSA) E->F G Primary Antibody Incubation (pAKT Ser473) F->G H Secondary Antibody Incubation (HRP) G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: Western blot workflow for pAKT inhibition analysis.

Data Presentation

Quantitative data from the Western blot analysis should be summarized in tables for clear comparison. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The pAKT signal should be normalized to the total AKT signal, which is then normalized to the loading control.

Table 1: Densitometric Analysis of pAKT Levels Following this compound Treatment

This compound (nM)pAKT (Ser473) IntensityTotal AKT IntensityLoading Control (GAPDH) IntensityNormalized pAKT/Total AKT Ratio% Inhibition of pAKT
0 (Vehicle)1.001.020.981.000%
100.751.010.990.7525%
500.420.991.010.4357%
1000.211.030.970.2179%
5000.051.001.000.0595%

Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line and experimental conditions.

Troubleshooting

IssuePossible CauseSolution
No or weak signal Insufficient protein loadingIncrease the amount of protein loaded per lane.
Inactive primary or secondary antibodyUse fresh or validated antibodies at the recommended dilution.
Insufficient induction of AKT phosphorylationEnsure the cell line has an active PI3K/AKT pathway or stimulate the pathway before treatment.[7]
High background Insufficient blockingIncrease blocking time or use a fresh blocking solution. Ensure the use of BSA instead of milk.[6][7]
Antibody concentration too highOptimize antibody dilutions.[9]
Insufficient washingIncrease the number and duration of washing steps.
Non-specific bands Antibody cross-reactivityUse a more specific antibody. Perform a literature search for validated antibodies.
Protein degradationEnsure protease and phosphatase inhibitors are added to the lysis buffer and samples are kept on ice.[9]

Conclusion

This application note provides a comprehensive protocol for performing Western blot analysis to evaluate the inhibitory effect of this compound on AKT phosphorylation. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data, which is critical for the preclinical assessment of this and other AKT pathway inhibitors. Proper controls and careful optimization of the protocol are essential for achieving high-quality results.

References

Application Notes and Protocols: Tanerasertib in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, publicly available research specifically detailing the combination of Tanerasertib with chemotherapy is limited. The following application notes and protocols are based on the established mechanism of action of this compound as an AKT inhibitor and a synthesis of preclinical and clinical data from the broader class of AKT inhibitors in combination with common chemotherapeutic agents. These notes are intended to provide a scientific framework and representative methodologies for investigating the potential of this compound in combination therapies.

Introduction

This compound is an inhibitor of AKT1, a key serine/threonine kinase in the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently hyperactivated in various cancers, contributing to tumor cell proliferation, survival, and resistance to conventional therapies.[2][3] Chemotherapy remains a cornerstone of cancer treatment, but its efficacy can be limited by intrinsic or acquired resistance. A significant mechanism of chemoresistance involves the activation of pro-survival signaling pathways, including the PI3K/AKT pathway.[2][4][5] Therefore, combining an AKT inhibitor like this compound with chemotherapy presents a rational strategy to enhance therapeutic efficacy and overcome resistance.[2][5][6]

This document outlines the preclinical rationale, experimental protocols, and data presentation for evaluating this compound in combination with standard chemotherapeutic agents such as paclitaxel, carboplatin (B1684641), and doxorubicin.

Preclinical Rationale for Combination Therapy

The co-administration of this compound with chemotherapy is predicated on the synergistic potential of targeting distinct but interconnected cellular processes.

  • Overcoming Chemoresistance: Many chemotherapeutic agents induce DNA damage, leading to cell cycle arrest and apoptosis. However, cancer cells can counteract these effects by activating the AKT pathway, which promotes cell survival and DNA repair.[7][8][9] By inhibiting AKT, this compound can block these pro-survival signals, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.[5][8][9]

  • Enhancing Apoptosis: AKT signaling inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins such as BAD and caspase-9, and by promoting the expression of anti-apoptotic proteins.[5] this compound, by blocking AKT, can restore the apoptotic potential of chemotherapy, leading to a more robust anti-tumor response.[10]

  • Targeting Different Phases of the Cell Cycle: Some chemotherapy agents, like paclitaxel, act on specific phases of the cell cycle (e.g., mitosis). AKT inhibition can induce cell cycle arrest at the G1/S checkpoint.[2] The combination of these agents can therefore target cancer cells at multiple phases of their reproductive cycle, leading to a more comprehensive anti-proliferative effect.

Data Presentation: Representative Preclinical Data for AKT Inhibitors in Combination with Chemotherapy

The following tables summarize representative quantitative data for the combination of AKT inhibitors with various chemotherapy agents, illustrating the potential synergistic effects.

Table 1: In Vitro Cytotoxicity of an AKT Inhibitor in Combination with Paclitaxel in Breast Cancer Cells

Treatment GroupCell LineIC50 (nM)Combination Index (CI)*
AKT Inhibitor alone MDA-MB-468150-
Paclitaxel alone MDA-MB-46810-
AKT Inhibitor + Paclitaxel MDA-MB-468Varies with ratio< 1 (Synergistic)

*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vitro Apoptosis Induction by an AKT Inhibitor and Doxorubicin in Ovarian Cancer Cells

Treatment GroupCell Line% Apoptotic Cells (Annexin V+)
Control A27805%
AKT Inhibitor (1 µM) A278010%
Doxorubicin (0.5 µM) A278020%
AKT Inhibitor + Doxorubicin A278055%

Table 3: In Vivo Tumor Growth Inhibition with an AKT Inhibitor and Carboplatin in a Uterine Serous Carcinoma Xenograft Model

Treatment GroupTumor Growth Inhibition (%)
Vehicle Control 0%
AKT Inhibitor alone 30%
Carboplatin alone 45%
AKT Inhibitor + Carboplatin 85%

Experimental Protocols

Detailed methodologies for key experiments to evaluate the combination of this compound and chemotherapy are provided below.

Protocol 1: In Vitro Synergy Assessment using Cell Viability Assays

Objective: To determine if the combination of this compound and a chemotherapeutic agent results in a synergistic, additive, or antagonistic effect on cancer cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Chemotherapeutic agent (e.g., paclitaxel, carboplatin, doxorubicin)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

  • Combination index analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent in a suitable solvent (e.g., DMSO). Create a series of dilutions for each drug.

  • Treatment: Treat the cells with either this compound alone, the chemotherapeutic agent alone, or a combination of both at various concentrations and ratios. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 (the concentration of drug that inhibits 50% of cell growth) for each single agent.

    • Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

Protocol 2: Apoptosis Analysis by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound in combination with chemotherapy.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and chemotherapeutic agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, or the combination for a specified time (e.g., 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Cell Cycle Analysis

Objective: To determine the effect of the combination treatment on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and chemotherapeutic agent

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and stain with PI/RNase A solution.

  • Flow Cytometry: Analyze the cell cycle distribution based on DNA content.

  • Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation

  • This compound and chemotherapeutic agent formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³), then randomize mice into treatment groups (vehicle control, this compound alone, chemotherapy alone, combination).

  • Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Continue the experiment until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Plot tumor growth curves for each group and calculate tumor growth inhibition.

Mandatory Visualizations

AKT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates BAD BAD AKT->BAD Inhibits Caspase9 Caspase-9 AKT->Caspase9 Inhibits Survival Cell Survival AKT->Survival Proliferation Cell Proliferation mTORC1->Proliferation BAD->Survival Caspase9->Survival This compound This compound This compound->AKT

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cancer Cell Culture Synergy_Screening 2. Synergy Screening (Cell Viability Assay) Cell_Culture->Synergy_Screening Apoptosis_Assay 3. Apoptosis Assay (Flow Cytometry) Synergy_Screening->Apoptosis_Assay Cell_Cycle_Analysis 4. Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Xenograft 5. Xenograft Model (Tumor Implantation) Cell_Cycle_Analysis->Xenograft Promising results lead to Treatment 6. Combination Treatment Xenograft->Treatment Tumor_Measurement 7. Tumor Growth Monitoring Treatment->Tumor_Measurement Endpoint_Analysis 8. Endpoint Analysis Tumor_Measurement->Endpoint_Analysis

Caption: A representative experimental workflow for evaluating combination therapies.

Logical_Relationship Chemotherapy Chemotherapy (e.g., Paclitaxel, Carboplatin, Doxorubicin) DNA_Damage Induces DNA Damage & Cell Cycle Arrest Chemotherapy->DNA_Damage AKT_Activation Resistance via AKT Activation Chemotherapy->AKT_Activation Can lead to Apoptosis Promotes Apoptosis DNA_Damage->Apoptosis Synergistic_Effect Synergistic Anti-Tumor Effect Apoptosis->Synergistic_Effect This compound This compound (AKT Inhibitor) AKT_Inhibition Inhibits AKT Signaling This compound->AKT_Inhibition AKT_Inhibition->AKT_Activation Blocks AKT_Inhibition->Synergistic_Effect Enhances Chemotherapy-induced Apoptosis

Caption: The logical rationale for combining this compound with chemotherapy.

References

Application Notes and Protocols for Investigating Synergistic Effects of Tanerasertib with Other Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanerasertib (also known as Compound 456) is a potent and selective inhibitor of AKT1, particularly the E17K mutant, with an IC50 value of less than 15 nM.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common event in various cancers.[2] Targeting AKT is therefore a promising therapeutic strategy. However, as with many targeted therapies, the development of resistance can limit the efficacy of single-agent treatments. Combining this compound with other inhibitors that target complementary or downstream pathways may offer a synergistic anti-cancer effect, overcoming resistance and enhancing therapeutic efficacy.

These application notes provide a framework for investigating the synergistic potential of this compound in combination with other targeted inhibitors, drawing upon preclinical data from analogous AKT inhibitors such as ipatasertib.

Potential Synergistic Combinations

Based on the known mechanisms of the AKT signaling pathway and preclinical evidence from other AKT inhibitors, several classes of inhibitors hold strong potential for synergistic interactions with this compound.

  • MEK Inhibitors: The RAS/RAF/MEK/ERK pathway is another crucial signaling cascade that promotes cell proliferation and survival.[3] Dual inhibition of the PI3K/AKT/mTOR and RAS/MEK/ERK pathways has shown to be highly effective.[4] The combination of an AKT inhibitor with a MEK inhibitor, such as trametinib, has demonstrated synergistic effects in various cancer models.[5][6][7] This is often due to the feedback reactivation of the MEK pathway upon AKT inhibition.[3]

  • CDK4/6 Inhibitors: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle.[8][9] The combination of CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) with endocrine therapy has become a standard of care in ER+/HER2- breast cancer.[9][10] Preclinical studies suggest that resistance to CDK4/6 inhibitors can be driven by AKT1 activation, providing a strong rationale for combining a CDK4/6 inhibitor with an AKT inhibitor like this compound.[11]

  • BCL-2 Family Inhibitors: The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic BCL-2 proteins can confer resistance to cancer therapies. Combining inhibitors of anti-apoptotic proteins like BCL-2 and BCL-xL (e.g., venetoclax, navitoclax) with agents that induce cellular stress, such as AKT inhibitors, can synergistically promote apoptosis.[12][13][14][15][16]

Data Presentation: Summary of Preclinical Synergistic Effects with AKT Inhibitors

The following tables summarize quantitative data from preclinical studies on AKT inhibitors in combination with other targeted agents. This data can serve as a reference for designing experiments with this compound.

Table 1: Synergistic Effects of AKT Inhibitors in Combination with MEK Inhibitors

Cancer TypeCell LineAKT InhibitorMEK InhibitorEffectReference
MelanomaA375Siremadlin (MDM2 inhibitor targeting p53, downstream of AKT)TrametinibSynergistic cytotoxicity[6]
HER2+ CancersMultipleNeratinib (pan-HER inhibitor, upstream of AKT)TrametinibSynergistic growth inhibition[5]
Aggressive LymphomasDLBCL, Mantle CellIbrutinib (BTK inhibitor, parallel pathway)Pimasertib (B605615)Strong synergism[17]

Table 2: Synergistic Effects of AKT Inhibitors in Combination with CDK4/6 Inhibitors

Cancer TypeCell Line/ModelAKT InhibitorCDK4/6 InhibitorEffectReference
HER2+ CancersPDX modelsNeratinibPalbociclibIncreased event-free survival in all models[5]
HR+ HER2- Breast CancerClinical TrialIpatasertibPalbociclibOngoing Phase 1b trial (TAKTIC)[11]

Table 3: Synergistic Effects of AKT Inhibitors in Combination with BCL-2 Family Inhibitors

Cancer TypeCell Line/ModelAKT Pathway ModulatorBCL-2 Family InhibitorEffectReference
Double-Hit LymphomaDHL cell linesZanubrutinib (BTK inhibitor)Navitoclax (BCL-2/xL inhibitor)Synergistic apoptosis and ferroptosis[15][16]
Breast CancerStem-like breast cancer cellsDasatinib (Src inhibitor, interacts with AKT pathway)Venetoclax (BCL-2 inhibitor)Synergistic depletion of stem-like cells[14]
B-cell Precursor ALLALL cell linesN/AVenetoclax + S63845 (MCL-1 inhibitor) or A-1331852 (BCL-xL inhibitor)Synergistic apoptosis induction[12]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using the Checkerboard Assay

This protocol outlines the determination of synergistic interactions between this compound and another inhibitor using a checkerboard dose-response matrix.

1. Materials:

  • Cancer cell line of interest
  • Complete cell culture medium
  • This compound (stock solution in DMSO)
  • Partner inhibitor (stock solution in DMSO)
  • 96-well or 384-well clear-bottom cell culture plates
  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
  • Multichannel pipette or automated liquid handler
  • Plate reader (luminometer or fluorometer)

2. Procedure:

  • Cell Seeding: Seed cells into the wells of a microplate at a predetermined optimal density and allow them to adhere overnight.
  • Drug Dilution Preparation: Prepare serial dilutions of this compound and the partner inhibitor in complete medium. A common approach is a 7x7 or 9x9 matrix of concentrations, typically centered around the IC50 of each drug.
  • Drug Addition: Add the drug dilutions to the cells in a checkerboard format, where each well receives a unique combination of concentrations of the two drugs. Include wells for single-agent controls and vehicle (DMSO) controls.
  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

3. Data Analysis:

  • Calculate the percentage of cell growth inhibition for each drug combination relative to the vehicle control.
  • Analyze the dose-response matrix for synergy using a reference model such as the Bliss independence model or the Loewe additivity model.[18] Software packages like SynergyFinder or Combenefit can be used for these calculations. The output is often a synergy score (e.g., Combination Index, CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Western Blot Analysis of Pathway Modulation

This protocol is for assessing the molecular effects of this compound in combination with another inhibitor on key signaling proteins.

1. Materials:

  • Cancer cell line of interest
  • 6-well plates or 10 cm dishes
  • This compound and partner inhibitor
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels and running buffer
  • Transfer apparatus and PVDF membranes
  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PARP, anti-cleaved PARP, anti-β-actin)
  • HRP-conjugated secondary antibodies
  • Chemiluminescent substrate
  • Imaging system

2. Procedure:

  • Cell Treatment: Seed cells and treat them with this compound, the partner inhibitor, or the combination at synergistic concentrations determined from the checkerboard assay for a specified time (e.g., 6, 24, 48 hours).
  • Protein Extraction: Lyse the cells with RIPA buffer, quantify protein concentration using the BCA assay.
  • Western Blotting:
  • Separate equal amounts of protein lysate by SDS-PAGE.
  • Transfer the proteins to a PVDF membrane.
  • Block the membrane with blocking buffer for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies overnight at 4°C.
  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Wash the membrane again and add the chemiluminescent substrate.
  • Capture the signal using an imaging system.

3. Data Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).
  • Normalize the protein of interest to a loading control (e.g., β-actin).
  • Compare the levels of phosphorylated and total proteins, as well as apoptosis markers like cleaved PARP, across the different treatment conditions.

Mandatory Visualizations

Tanerasertib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival BAD BAD AKT->BAD This compound This compound This compound->AKT inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth BCL2 BCL-2 / BCL-xL BAD->BCL2 Apoptosis Apoptosis BCL2->Apoptosis Synergy_Workflow start Start: Select Cancer Cell Lines checkerboard Perform Checkerboard Dose-Response Assay start->checkerboard synergy_calc Calculate Synergy Scores (e.g., CI, Bliss) checkerboard->synergy_calc synergistic Synergistic Interaction Identified? synergy_calc->synergistic mechanism Investigate Mechanism: Western Blot, Apoptosis Assay synergistic->mechanism  Yes stop End: No Synergy or Further Optimization synergistic->stop  No in_vivo In Vivo Validation: Xenograft Models mechanism->in_vivo end End: Confirmed Synergy & Mechanism in_vivo->end AKT_MEK_Crosstalk cluster_PI3K cluster_RAS GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS PI3K_path PI3K/AKT Pathway RAS_path RAS/MEK Pathway AKT AKT PI3K->AKT RAF RAF AKT->RAF inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation This compound This compound This compound->AKT RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MEKi MEK Inhibitor MEKi->MEK ERK->PI3K_path feedback activation ERK->Proliferation

References

Application Notes and Protocols for Studying Tanerasertib Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanerasertib (also known as ALTA-2618) is a potent and highly selective, allosteric inhibitor of the E17K mutant of AKT1, a serine/threonine kinase that is a central node in the PI3K/AKT/mTOR signaling pathway.[1][2] The E17K mutation in AKT1 is a known oncogenic driver in a variety of cancers, including breast, colorectal, and ovarian cancers. By specifically targeting this mutant, this compound offers a promising therapeutic strategy for patients with AKT1 E17K-positive tumors. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge that can limit the long-term efficacy of the treatment. Understanding the molecular mechanisms underlying resistance to this compound is crucial for developing strategies to overcome it, such as combination therapies or next-generation inhibitors.

These application notes provide a comprehensive guide for researchers to investigate potential drug resistance mechanisms to this compound. The protocols and methodologies outlined below are designed to enable the generation, characterization, and validation of this compound-resistant cancer models.

Potential Mechanisms of Resistance to this compound

While specific resistance mechanisms to this compound have yet to be fully elucidated in the clinic, based on known mechanisms of resistance to other kinase inhibitors, several potential avenues for resistance can be hypothesized:

  • Secondary Mutations in the Drug Target: Acquired mutations in the AKT1 gene could alter the drug-binding site, thereby reducing the inhibitory effect of this compound.

  • Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by upregulating parallel signaling pathways to circumvent the inhibition of AKT1. A likely candidate is the MAPK/ERK pathway, which can also promote cell survival and proliferation.

  • Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[3][4]

  • Alterations in Downstream Effectors: Changes in the expression or activity of proteins downstream of AKT1 could uncouple the pathway from its regulation by AKT1, rendering this compound ineffective.

  • Histological Transformation: In some cases, tumors may undergo a change in their cellular lineage or phenotype to a state that is no longer dependent on the original oncogenic driver.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating this compound-resistant cancer cell lines through continuous exposure to escalating concentrations of the drug.

Materials:

  • AKT1 E17K-positive cancer cell line (e.g., MCF-7 with engineered AKT1 E17K expression)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50 of this compound: Culture the parental AKT1 E17K-positive cancer cell line and perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Initial Drug Exposure: Seed the parental cells in a T-75 flask and treat with this compound at a concentration equal to the IC50.

  • Monitor Cell Viability: Observe the cells daily. Initially, a significant proportion of cells will die.

  • Media Changes: Replace the medium with fresh, drug-containing medium every 3-4 days.

  • Subculture: When the surviving cells reach 70-80% confluency, subculture them into new flasks with the same concentration of this compound.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x, 2x, 5x the previous concentration).

  • Establishment of Resistant Clones: Continue this process of dose escalation until the cells can proliferate in the presence of a high concentration of this compound (e.g., 10-20 times the initial IC50).

  • Characterization of Resistant Phenotype: Once a resistant population is established, perform a dose-response assay to confirm the shift in IC50 compared to the parental cell line.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line for future experiments.

Protocol 2: Identification of Secondary Mutations in AKT1

This protocol outlines the steps to identify potential resistance-conferring mutations in the AKT1 gene.

Materials:

  • Parental and this compound-resistant cell lines

  • DNA extraction kit

  • PCR primers flanking the coding region of AKT1

  • High-fidelity DNA polymerase

  • PCR purification kit

  • Sanger sequencing or Next-Generation Sequencing (NGS) services

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from both the parental and this compound-resistant cell lines using a commercial kit.

  • PCR Amplification: Amplify the coding region of the AKT1 gene using PCR with high-fidelity DNA polymerase.

  • PCR Product Purification: Purify the PCR products to remove primers and unincorporated nucleotides.

  • Sequencing:

    • Sanger Sequencing: Sequence the purified PCR products to identify specific point mutations.

    • Next-Generation Sequencing (NGS): For a more comprehensive analysis, perform targeted NGS of the AKT1 gene or whole-exome sequencing.

  • Sequence Analysis: Align the sequencing data from the resistant cells to the reference sequence of AKT1 and compare it to the sequence from the parental cells to identify any acquired mutations.

Protocol 3: Investigation of Bypass Pathway Activation

This protocol describes how to investigate the activation of the MAPK/ERK pathway as a potential bypass mechanism.

Materials:

  • Parental and this compound-resistant cell lines

  • This compound

  • MEK inhibitor (e.g., Trametinib)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and western blotting apparatus

  • Primary antibodies against: p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Lysis: Culture parental and resistant cells and treat them with this compound, a MEK inhibitor, or a combination of both for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence imager.

  • Analysis: Compare the levels of phosphorylated (active) and total AKT and ERK in the parental and resistant cells, with and without drug treatment. Increased p-ERK levels in resistant cells, especially in the presence of this compound, would suggest activation of the MAPK/ERK bypass pathway.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: this compound Sensitivity in Parental and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental101
Resistant Clone 115015
Resistant Clone 222022

Table 2: Protein Expression Levels in Parental and Resistant Cells

Cell LineTreatmentp-AKT (Relative to Total AKT)p-ERK (Relative to Total ERK)
ParentalDMSO1.01.0
ParentalThis compound (100 nM)0.20.9
ResistantDMSO1.12.5
ResistantThis compound (100 nM)0.82.8

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT1_E17K AKT1 E17K PIP3->AKT1_E17K Recruits to membrane PDK1->AKT1_E17K Phosphorylates mTORC2 mTORC2 mTORC2->AKT1_E17K Phosphorylates Downstream Downstream Effectors (e.g., GSK3B, FOXO) AKT1_E17K->Downstream Inhibits/Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->AKT1_E17K Inhibits

Caption: PI3K/AKT signaling pathway with this compound inhibition of AKT1 E17K.

Bypass Pathway Activation Diagram

Bypass_Pathway cluster_pathways Signaling Pathways cluster_akt AKT Pathway cluster_mapk MAPK/ERK Pathway AKT1_E17K AKT1 E17K AKT_downstream AKT Downstream Targets AKT1_E17K->AKT_downstream Proliferation Cell Proliferation & Survival AKT_downstream->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_downstream ERK Downstream Targets ERK->ERK_downstream ERK_downstream->Proliferation Bypass Activation This compound This compound This compound->AKT1_E17K Inhibits

Caption: MAPK/ERK pathway as a potential bypass mechanism for this compound resistance.

Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Analysis of Resistant Cells start Start with AKT1 E17K+ Cell Line dose_escalation Generate Resistant Cells (Dose Escalation) start->dose_escalation characterize Characterize Resistant Phenotype (IC50 Shift) dose_escalation->characterize molecular_analysis Molecular Analysis characterize->molecular_analysis sequencing AKT1 Sequencing molecular_analysis->sequencing western_blot Western Blot (Bypass Pathways) molecular_analysis->western_blot abc_expression qPCR/Western (ABC Transporters) molecular_analysis->abc_expression functional_validation Functional Validation end Identify Resistance Mechanism functional_validation->end sequencing->functional_validation western_blot->functional_validation abc_expression->functional_validation

Caption: Workflow for generating and characterizing this compound-resistant cell lines.

References

Troubleshooting & Optimization

Tanerasertib Technical Support Center: A Guide to Solubility, Preparation, and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of Tanerasertib in pre-clinical research. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to ensure accurate and reproducible results in your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective inhibitor of the AKT1 kinase, particularly the E17K mutant. It is an investigational compound used in cancer research to study the effects of inhibiting the PI3K/AKT signaling pathway, which is often dysregulated in various cancers.

Q2: What is the primary mechanism of action of this compound?

This compound functions by inhibiting the activity of AKT1, a key protein in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. By blocking AKT1, this compound can disrupt these processes in cancer cells that are dependent on this pathway.

Q3: In what solvents is this compound soluble?

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). However, specific quantitative solubility data in a wide range of solvents and aqueous buffers is not extensively published. It is generally considered to have low solubility in aqueous solutions.

Q4: How should I store this compound?

For long-term storage, it is recommended to store the solid compound and DMSO stock solutions at -20°C or -80°C. Aliquoting the DMSO stock solution is advised to avoid repeated freeze-thaw cycles, which can degrade the compound.

Data Presentation: Solubility and Stability

Due to the limited availability of comprehensive public data on this compound's solubility and stability in various solvents and buffers, a detailed quantitative table cannot be provided at this time. Researchers are advised to perform their own solubility tests for their specific experimental conditions. General solubility and stability information is summarized below:

Solvent/SolutionSolubilityStability Notes
Dimethyl Sulfoxide (DMSO) HighStable for extended periods when stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Aqueous Buffers (e.g., PBS) LowProne to precipitation, especially at higher concentrations. Prepare fresh dilutions from DMSO stock for each experiment.
Cell Culture Media LowSolubility is limited and can be influenced by media components (e.g., serum). Precipitation is a common issue.
Ethanol Limited InformationGenerally, solubility is expected to be low.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which is a common starting point for most in vitro experiments.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution:

    • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution but should be done with caution to avoid degradation.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells. The key challenge is to avoid precipitation of the compound.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)

  • Sterile tubes for dilution

Procedure:

  • Intermediate Dilution (Recommended):

    • Prepare an intermediate dilution of the this compound stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first prepare a 1:100 intermediate dilution (to 100 µM) in a small volume of medium.

  • Final Dilution:

    • Add the intermediate dilution (or a small volume of the stock solution for higher final concentrations) to the final volume of pre-warmed cell culture medium.

    • Mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing , as this can cause the compound to precipitate.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution.

  • Immediate Use: Use the freshly prepared working solutions immediately to treat your cells. Do not store diluted aqueous solutions of this compound.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium

Potential Causes:

  • High Final Concentration: The concentration of this compound in the aqueous medium exceeds its solubility limit.

  • Improper Dilution Technique: Rapidly adding the concentrated DMSO stock to the medium can cause localized high concentrations, leading to precipitation.

  • Low Temperature: Using cold medium can decrease the solubility of the compound.

  • Media Components: Interactions with salts or proteins in the media can reduce solubility.

Solutions:

  • Lower the Final Concentration: If possible, reduce the working concentration of this compound.

  • Optimize Dilution:

    • Always use pre-warmed (37°C) cell culture medium.

    • Perform serial dilutions to gradually decrease the DMSO concentration.

    • Add the this compound stock solution dropwise to the medium while gently swirling.

  • Increase Serum Concentration: If your experimental design allows, increasing the serum percentage in the medium can sometimes help to stabilize the compound.

  • Test Solubility: Before a large-scale experiment, perform a small-scale solubility test by preparing your desired concentrations and visually inspecting for precipitation under a microscope after a short incubation period.

Issue 2: Inconsistent or No Biological Effect

Potential Causes:

  • Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.

  • Precipitation: The effective concentration of the compound in the medium is lower than intended due to precipitation.

  • Cell Line Insensitivity: The cell line used may not be dependent on the AKT1 signaling pathway.

Solutions:

  • Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from the solid compound.

  • Confirm Solubility: Visually inspect your treatment media for any signs of precipitation before and during the experiment.

  • Use a Positive Control Cell Line: If possible, include a cell line known to be sensitive to AKT1 inhibition to validate your experimental setup.

  • Verify Pathway Activity: Confirm that the PI3K/AKT pathway is active in your cell line of interest through methods like Western blotting for phosphorylated AKT (p-AKT).

Mandatory Visualizations

Tanerasertib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT1 AKT1 PIP3->AKT1 Recruitment & Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT1->Downstream Phosphorylation This compound This compound This compound->AKT1 Inhibition CellProcesses Cell Growth, Proliferation, Survival Downstream->CellProcesses

Caption: PI3K/AKT1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock prep_working Prepare Working Solution in Pre-warmed Medium prep_stock->prep_working cell_treatment Treat Cells with this compound and Vehicle Control prep_working->cell_treatment incubation Incubate for Desired Time Period cell_treatment->incubation assay Perform Downstream Assay (e.g., Viability, Western Blot) incubation->assay analysis Data Analysis assay->analysis end End analysis->end

Caption: General experimental workflow for using this compound in cell-based assays.

Troubleshooting_Logic start Precipitation Observed? check_conc Is Concentration Too High? start->check_conc Yes no_precip No Precipitation start->no_precip No lower_conc Lower Final Concentration check_conc->lower_conc Yes check_dilution Was Dilution Done Correctly? check_conc->check_dilution No optimize_dilution Optimize Dilution Method (e.g., serial dilution, warm media) check_dilution->optimize_dilution No check_media Is Media Composition an Issue? check_dilution->check_media Yes change_media Consider Different Media or Higher Serum check_media->change_media Yes

Caption: Troubleshooting decision tree for this compound precipitation issues.

Dissolving Tanerasertib for Laboratory Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper dissolution of investigational compounds is a critical first step to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive technical support center for dissolving Tanerasertib, an AKT1 inhibitor, for various laboratory applications.

This document outlines solubility data, detailed protocols for preparing solutions for in vitro and in vivo studies, and a troubleshooting section to address common challenges.

Solubility Profile of this compound

Understanding the solubility of this compound in common laboratory solvents is essential for preparing appropriate stock and working solutions. The following table summarizes the available solubility data.

SolventSolubilityMolarity (at max solubility)
DMSO≥ 2.08 mg/mL≥ 3.48 mM
EthanolInsolubleNot Applicable
WaterInsolubleNot Applicable

Note: The molecular weight of this compound is 597.65 g/mol . The provided solubility data is based on information from chemical suppliers. It is always recommended to perform a small-scale solubility test with a new batch of the compound.

Experimental Protocols

Preparing this compound Stock Solutions

The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.98 mg of this compound.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.

  • Mixing: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (days to weeks) or at -80°C for long-term storage (months to years).

G cluster_stock Stock Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store G cluster_invitro In Vitro Working Solution Preparation thaw_stock Thaw 10 mM Stock serial_dilute Serially dilute in culture medium thaw_stock->serial_dilute mix_well Mix gently serial_dilute->mix_well add_to_cells Add to cell culture mix_well->add_to_cells G cluster_pathway PI3K/AKT/mTOR Signaling Pathway PI3K PI3K AKT1 AKT1 PI3K->AKT1 mTOR mTOR AKT1->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream This compound This compound This compound->AKT1

Navigating Tanerasertib Solution Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of Tanerasertib in solution. From frequently asked questions to in-depth troubleshooting, this resource is designed to assist researchers in ensuring the integrity of their experiments and the reliability of their data when working with this potent AKT1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[1] For laboratory use, it is advisable to prepare a concentrated stock solution in DMSO.

Q2: How should this compound be stored once in solution?

A2: For optimal stability, this compound solutions should be stored at -80°C or -20°C.[1] Under these conditions, the solution is reported to be stable for up to 6 months.[1]

Q3: What are the recommended storage conditions for solid this compound?

A3: Solid this compound powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[1]

Q4: Is there any information on the stability of this compound in aqueous solutions or cell culture media?

A4: Currently, there is limited publicly available data on the stability of this compound in aqueous solutions, including common buffers and cell culture media. As with many small molecule inhibitors, prolonged storage in aqueous environments may lead to degradation. It is best practice to prepare fresh dilutions in aqueous buffers from a DMSO stock solution immediately before each experiment.

Troubleshooting Guide

Encountering issues with this compound solutions can compromise experimental outcomes. This guide provides a systematic approach to troubleshooting common problems.

Problem Potential Cause Recommended Action
Precipitation upon dilution in aqueous buffer - Exceeding the aqueous solubility limit.- Temperature shock.- Ensure the final concentration in the aqueous solution is within the solubility range (if known). If unknown, perform a solubility test with a small aliquot.- Allow the DMSO stock solution to equilibrate to room temperature before diluting in the aqueous buffer.- Vortex or gently mix the solution thoroughly after dilution.
Inconsistent or lower-than-expected experimental results - Degradation of this compound in the stock solution.- Degradation in the final aqueous working solution.- Verify the age and storage conditions of the DMSO stock. If older than 6 months or stored improperly, prepare a fresh stock.- Prepare fresh dilutions in aqueous media for each experiment. Avoid storing this compound in aqueous solutions for extended periods.- Protect solutions from light and extreme temperatures.
Visible change in color or clarity of the solution - Chemical degradation or contamination.- Discard the solution.- Prepare a fresh stock solution from solid this compound.- Ensure all solvents and labware are of high purity and free from contaminants.

Quantitative Data Summary

Parameter Solvent Concentration/Condition Stability/Duration Reference
Solubility DMSO10 mMNot specified[1]
Storage (in Solvent) DMSONot specified6 Months at -80°C or -20°C[1]
Storage (Solid Powder) --12 Months at -20°C[1]
Storage (Solid Powder) --6 Months at 4°C[1]

Experimental Protocols

Protocol for Assessing this compound Stability in an Aqueous Buffer

This protocol provides a general framework for researchers to assess the stability of this compound in a specific aqueous buffer of interest.

Objective: To determine the rate of degradation of this compound in a selected aqueous buffer over time at a specific temperature.

Materials:

  • This compound solid powder

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator or water bath

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solutions: Dilute the this compound stock solution with the aqueous buffer to a final concentration suitable for your experiments (e.g., 10 µM).

  • Time-Point Sampling:

    • Immediately after preparation (T=0), take an aliquot of the working solution for HPLC analysis.

    • Incubate the remaining working solution at the desired temperature (e.g., room temperature or 37°C).

    • Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Analyze each aliquot by HPLC to determine the concentration of the parent this compound peak.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the degradation rate and the half-life of this compound in the tested buffer.

Visualizations

G Troubleshooting this compound Solution Issues start Experiment Yields Unexpected Results check_solution Check this compound Solution Integrity start->check_solution precipitate Precipitate Observed? check_solution->precipitate yes_precipitate Yes precipitate->yes_precipitate Yes no_precipitate No precipitate->no_precipitate No troubleshoot_solubility Troubleshoot Solubility: - Lower final concentration - Equilibrate to RT before dilution - Ensure thorough mixing yes_precipitate->troubleshoot_solubility check_degradation Suspect Degradation? no_precipitate->check_degradation end Problem Resolved troubleshoot_solubility->end yes_degradation Yes check_degradation->yes_degradation Yes no_degradation No check_degradation->no_degradation No troubleshoot_degradation Troubleshoot Degradation: - Prepare fresh stock solution - Use freshly prepared aqueous dilutions - Verify storage conditions yes_degradation->troubleshoot_degradation other_factors Investigate Other Experimental Factors: - Cell viability - Reagent quality - Assay protocol no_degradation->other_factors troubleshoot_degradation->end other_factors->end

Caption: A workflow for troubleshooting common issues with this compound solutions.

PI3K_AKT_Pathway Simplified PI3K/AKT Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activates This compound This compound This compound->AKT Inhibits Cell_Response Cellular Responses (Proliferation, Survival, Growth) Downstream->Cell_Response Regulates

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.

References

Technical Support Center: Optimizing Tanerasertib Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Tanerasertib. Our goal is to help you optimize your experimental conditions to obtain accurate and reproducible IC50 values.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as Compound 456 or ALTA-2618) is a potent and highly selective allosteric inhibitor of the AKT1 E17K mutant.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is often dysregulated in cancer.[3][4][5] this compound works by binding to and inhibiting the activated AKT protein, which in turn blocks downstream signaling, leading to reduced cell proliferation and the induction of apoptosis (cell death).[3][4]

Q2: What is an IC50 value and why is it important for my research?

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. It represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.[4] Determining an accurate IC50 value for this compound is crucial for understanding its effectiveness and comparing its potency across different cancer cell lines and experimental conditions.[4]

Q3: What is the recommended starting concentration range for this compound in a cell-based assay?

Published data indicates that this compound has an IC50 of less than 15 nM and an EC50 of 7 nM against the AKT1 E17K mutation.[1][2][6] For initial experiments, it is recommended to use a wide concentration range that spans several orders of magnitude to ensure you capture the full dose-response curve.[7][8] A preliminary experiment with a broad range of concentrations (e.g., 10-fold dilutions) can help determine the approximate IC50 range.[9]

Q4: How should I prepare the concentration series for my IC50 experiment?

A common and effective method is to use serial dilutions. For determining the IC50 of this compound, preparing an 8 to 12-point dilution series using a 2-fold or 3-fold dilution factor is recommended.[7] Always include a vehicle control (e.g., DMSO) at the same concentration used for the highest dose of this compound.[7]

Data Presentation: Recommended Concentration Series

The table below provides an example of a 10-point, 3-fold serial dilution series starting from a top concentration of 1000 nM. This range is designed to effectively bracket the expected IC50 of this compound.

Concentration PointConcentration (nM)Log Concentration
110003.00
2333.32.52
3111.12.05
437.01.57
512.31.09
64.10.61
71.40.15
80.5-0.30
90.15-0.82
100.05-1.30

Experimental Protocols

Detailed Methodology for IC50 Determination using an MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT to purple formazan (B1609692) crystals.[4] The concentration of these dissolved crystals is directly proportional to the number of viable cells.[4]

Materials:

  • Adherent cancer cells with the AKT1 E17K mutation

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[7]

  • Dimethyl sulfoxide (B87167) (DMSO)[7]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase. Ensure cell viability is above 90%.[4]

    • Adjust the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[9]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[7]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[7][9]

  • Compound Dilution and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from your stock solution.[7]

    • Include appropriate controls: a vehicle control (medium with DMSO) and a blank or no-cell control (medium only).[7]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.[4][9]

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[7][9]

  • MTT Assay:

    • After the treatment incubation, add 10-20 µL of MTT solution to each well.[9]

    • Incubate the plate for an additional 2 to 4 hours at 37°C.[9][10]

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.[4][7]

    • Add 150 µL of DMSO to each well to dissolve the crystals.[7][9]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[9][11]

  • Data Acquisition and Analysis:

    • Read the absorbance at 490 nm or 590 nm using a microplate reader.[9][11]

    • Correct the absorbance values by subtracting the average absorbance of the no-cell control wells.[4]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.[9]

    • Plot the percent viability against the logarithm of the this compound concentration.[4]

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response with a variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.[4]

Mandatory Visualization

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT (E17K) PIP3->AKT PI3K->PIP3 mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->AKT Inhibits GrowthFactor Growth Factor GrowthFactor->RTK

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed 96-Well Plate Cell_Culture->Cell_Seeding Drug_Dilution 3. Prepare this compound Serial Dilutions Add_Drug 4. Add Drug to Cells (Incubate 48-72h) Cell_Seeding->Add_Drug Drug_Dilution->Add_Drug MTT_Addition 5. Add MTT Reagent (Incubate 2-4h) Add_Drug->MTT_Addition Solubilize 6. Solubilize Formazan (with DMSO) MTT_Addition->Solubilize Read_Absorbance 7. Read Absorbance Solubilize->Read_Absorbance Calculate_Viability 8. Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve 9. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 10. Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding or pipetting errors.[7]- Edge effects in the 96-well plate.- Ensure the cell suspension is homogenous before and during seeding.- Use calibrated pipettes and consistent technique.- To minimize edge effects, fill the outer wells with sterile PBS or medium and do not use them for experimental samples.[9]
Incomplete dose-response curve (does not reach 0% or 100% inhibition) - The concentration range is too narrow or misplaced.[7]- The compound has low efficacy in the chosen cell line.[7]- Compound solubility is limited at higher concentrations.[7]- Broaden the concentration range tested in the next experiment.[7]- If a plateau is observed, it may indicate the maximal effect of the compound.[7]- Visually inspect the wells for drug precipitation. Consider using a different solvent or lowering the top concentration if solubility is an issue.[7]
IC50 value is significantly different from previous experiments - Differences in cell passage number or cell health.[9]- Variation in reagent preparation (e.g., stock solution).[7]- Inconsistent incubation times for drug treatment.[9]- Use cells within a consistent and low passage number range for all experiments.[9]- Prepare fresh reagents and ensure accurate dilution of the stock solution.- Standardize all incubation times across experiments.[9]
High background signal in MTT assay - Microbial contamination (e.g., bacteria, mycoplasma).[10]- The test compound interferes with the MTT reagent.[10]- Regularly test cell cultures for contamination.[10]- Run a control with this compound in cell-free media to check if it directly reduces the MTT reagent. If interference occurs, consider using an alternative viability assay (e.g., an ATP-based assay).[10]
Low signal or poor sensitivity - Insufficient number of viable cells.[10]- Suboptimal incubation time with the MTT reagent.[10]- Optimize the initial cell seeding density for your specific cell line.[10]- Perform a time-course experiment to determine the optimal MTT incubation period where the signal is robust without causing toxicity.[10]

References

Troubleshooting Tanerasertib off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tanerasertib. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects during experiments with this potent, highly mutant-selective, allosteric AKT1 E17K inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype that is inconsistent with the known function of AKT1. Could this be an off-target effect of this compound?

A1: Yes, it is possible. While this compound is designed for high selectivity, unexpected phenotypes can arise from off-target interactions.[1][2][3] It is also possible that the observed phenotype is a downstream consequence of potent on-target AKT1 E17K inhibition that was not previously characterized. We recommend a systematic approach to determine the origin of the observed effect.

Q2: How can we begin to investigate if the observed phenotype is due to an on-target or off-target effect?

A2: A good first step is to perform a rescue experiment. If the phenotype is on-target, its effects should be reversible by activating downstream effectors of AKT1. Additionally, using a structurally different AKT1 E17K inhibitor should reproduce the same phenotype. If a different inhibitor does not produce the same effect, it is more likely that the observed phenotype is due to an off-target effect of this compound.

Q3: What are some general strategies to identify specific off-target proteins of this compound?

A3: Several unbiased, proteome-wide methods can be employed to identify off-target interactions.[4][5][6] These include:

  • Chemical Proteomics: Techniques like affinity chromatography using a modified this compound probe to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[4]

  • Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome upon drug treatment.[7]

  • Kinome Profiling: Screening this compound against a large panel of kinases can identify off-target kinase interactions.[8][9][10]

Troubleshooting Guides

Issue 1: Unexpected Cellular Toxicity or Reduced Cell Viability at Low Concentrations

You are observing significant cytotoxicity in your cell line at concentrations where you expect specific inhibition of AKT1 E17K.

Potential Cause: Off-target effects on essential cellular proteins.

Troubleshooting Workflow:

start Unexpected Cytotoxicity Observed step1 Confirm On-Target Activity (e.g., Western blot for p-PRAS40) start->step1 step2 Perform Dose-Response Curve in multiple cell lines (with and without AKT1 E17K) step1->step2 step3 Hypothesize Off-Target Effect step2->step3 Toxicity independent of AKT1 E17K status step4 Kinome Scan (e.g., KINOMEscan™) step3->step4 step5 Chemical Proteomics (Affinity Chromatography-MS) step3->step5 step6 Validate Hits (e.g., CETSA, RNAi knockdown) step4->step6 step5->step6 end Identify Off-Target and Mitigate step6->end

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Recommended Experimental Protocols:

  • Protocol 1: Kinase Selectivity Profiling: To identify potential off-target kinases, submit a sample of this compound for a broad kinase panel screening (e.g., KINOMEscan™). This will provide data on the inhibitory activity of this compound against hundreds of kinases.

  • Protocol 2: Affinity Chromatography coupled with Mass Spectrometry: This method can help identify proteins that directly bind to this compound. A detailed protocol is provided in the "Experimental Protocols" section below.

Issue 2: Contradictory Results or Paradoxical Pathway Activation

You observe an increase in the activity of a signaling pathway that is expected to be inhibited by AKT1 blockade.

Potential Cause:

  • Feedback loops in the AKT signaling network.

  • Off-target activation of another kinase or signaling pathway.[2]

Troubleshooting Workflow:

start Paradoxical Pathway Activation step1 Review AKT1 E17K Signaling Pathway for known feedback loops start->step1 step2 Phospho-Proteomics Analysis (Compare this compound vs. Vehicle) step1->step2 step3 Hypothesize Off-Target Activation step2->step3 Changes in unexpected pathways step4 Use Structurally Dissimilar AKT1 E17K Inhibitor step3->step4 step5 Validate Off-Target with Orthogonal Assays (e.g., siRNA) step4->step5 Phenotype not replicated end Confirm Mechanism of Paradoxical Activation step5->end

Caption: Workflow for investigating paradoxical pathway activation.

Recommended Experimental Protocols:

  • Protocol 3: Cellular Thermal Shift Assay (CETSA): To confirm the engagement of a suspected off-target protein in a cellular context. A detailed protocol is provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: Selectivity Profile of this compound (Hypothetical Data)

KinaseIC50 (nM)Fold Selectivity vs. AKT1 E17K
AKT1 E17K <15 1
AKT1 (Wild Type)330>22
AKT2 (Wild Type)2100>140
Off-Target Kinase A500>33
Off-Target Kinase B1200>80

Note: This table is for illustrative purposes. Actual quantitative data on this compound's selectivity should be obtained from the supplier or through profiling services.

Mandatory Visualizations

Signaling Pathways

cluster_membrane Plasma Membrane cluster_cytoplasm PIP2 PIP2 AKT1_E17K AKT1 E17K PIP2->AKT1_E17K Binds PI3K PI3K PI3K->PIP2 Activates Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT1_E17K->Downstream Activates This compound This compound This compound->AKT1_E17K Inhibits (Allosteric) PDK1 PDK1 PDK1->AKT1_E17K Phosphorylates (T308) mTORC2 mTORC2 mTORC2->AKT1_E17K Phosphorylates (S473) Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified AKT1 E17K Signaling Pathway and this compound's Point of Intervention.

Experimental Protocols

Protocol 1: Affinity Chromatography-Mass Spectrometry for Off-Target Identification

This protocol outlines a general procedure to identify cellular targets of this compound.

1. Probe Synthesis:

  • Synthesize a derivative of this compound that incorporates a linker and a biotin (B1667282) tag for affinity purification. This step typically requires expertise in medicinal chemistry.

2. Preparation of Affinity Matrix:

  • Immobilize the biotinylated this compound probe onto streptavidin-coated magnetic beads or agarose (B213101) resin according to the manufacturer's instructions.

3. Cell Lysate Preparation:

  • Culture cells of interest to ~80-90% confluency.

  • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Determine the protein concentration of the lysate using a BCA assay.

4. Affinity Pull-Down:

  • Incubate the clarified cell lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.

  • As a negative control, incubate a separate aliquot of the lysate with beads that have not been coupled to the probe.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

5. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands and perform in-gel digestion with trypsin.

6. LC-MS/MS Analysis:

  • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

7. Data Analysis:

  • Compare the proteins identified from the this compound-coupled beads to the negative control to identify specific binding partners.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to confirm whether this compound engages a suspected off-target protein in intact cells.[11][12][13][14][15]

1. Cell Culture and Treatment:

  • Seed cells in a suitable format (e.g., 6-well plates) and grow to ~80% confluency.

  • Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours in a CO2 incubator.

2. Heat Challenge:

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature. Include a non-heated control.

3. Cell Lysis:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

4. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

5. Western Blot Analysis:

  • Carefully collect the supernatant (soluble protein fraction).

  • Determine the protein concentration of the soluble fractions.

  • Perform Western blotting using an antibody specific to the suspected off-target protein.

6. Data Analysis:

  • Quantify the band intensities for each temperature point.

  • Plot the normalized band intensities against the temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

References

Technical Support Center: Minimizing Tanerasertib Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize toxicity and achieve reliable results in your cell culture experiments involving Tanerasertib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as ALTA-2618) is a potent and highly selective, allosteric inhibitor of the AKT1 E17K mutant kinase.[1] It has an IC50 of less than 15 nM against AKT1 E17K.[2][3] By inhibiting this specific mutant, which is found in various cancers, this compound blocks downstream signaling in the PI3K/Akt/mTOR pathway, leading to the inhibition of cell proliferation and induction of apoptosis.[1]

Q2: What are the common causes of toxicity in cell culture when using this compound?

As with many small molecule kinase inhibitors, toxicity in cell culture can arise from several factors:

  • High Concentrations: Exceeding the optimal concentration range for your specific cell line can lead to off-target effects and general cytotoxicity.

  • Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). While a necessary solvent, DMSO can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration in the culture medium at or below 0.1% to minimize its effects, although some cell lines may tolerate up to 0.5%.[4][5][6]

  • Off-Target Effects: Although this compound is highly selective for AKT1 E17K, at higher concentrations it may inhibit other kinases, leading to unintended biological consequences and toxicity.[1]

  • Compound Instability: Like many chemical compounds, this compound may degrade in cell culture medium over time, especially during long-term experiments. It is advisable to refresh the media with a freshly prepared solution every 48-72 hours.[7]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors due to their unique genetic backgrounds and expression profiles of drug transporters.

Q3: What are the expected cellular effects of this compound treatment?

Treatment with this compound is expected to lead to:

  • Inhibition of AKT1 E17K phosphorylation and its downstream targets.

  • Induction of Apoptosis: Inhibition of the pro-survival AKT pathway can trigger programmed cell death.[1][8]

  • Cell Cycle Arrest: Kinase inhibitors can interfere with cell cycle progression, often leading to arrest at the G1, S, or G2/M phases.[9][10][11]

Q4: How can I differentiate between apoptosis and necrosis in my cultures?

Apoptosis is a programmed and orderly process of cell death, whereas necrosis is a more chaotic process resulting from acute injury.[8] These can be distinguished by:

  • Morphological Changes: Apoptotic cells typically show cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells often swell and lyse.

  • Biochemical Assays: Apoptosis is characterized by the activation of caspases and DNA fragmentation, which can be detected by specific assays. Necrosis involves the loss of membrane integrity, which can be assessed by the release of intracellular enzymes or uptake of viability dyes like propidium (B1200493) iodide.

Troubleshooting Guide

This guide addresses common issues encountered during cell culture experiments with this compound.

Problem Possible Cause Recommended Solution
High levels of cell death observed even at low concentrations. High sensitivity of the cell line: Your cells may be particularly sensitive to AKT inhibition or potential off-target effects.1. Perform a dose-response curve: Determine the cytotoxic concentration 50 (CC50) for your specific cell line. 2. Lower the concentration: Use a concentration at or below the IC50 for target inhibition, if known, while monitoring for cytotoxic effects. 3. Use a shorter incubation time: This can reduce cumulative toxicity.
Solvent (DMSO) toxicity: The final DMSO concentration in your culture medium may be too high.1. Calculate and verify the final DMSO concentration: Ensure it is ideally ≤ 0.1%. 2. Run a vehicle control: Treat cells with the same concentration of DMSO used in your highest drug concentration to assess solvent-specific effects.
Inconsistent or no biological effect of this compound. Compound instability or degradation: The inhibitor may be losing activity in the culture medium over time.1. Refresh the medium: For experiments longer than 48 hours, replace the medium with freshly prepared this compound. 2. Proper storage: Store this compound stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Incorrect concentration: The concentration used may be too low to achieve significant target inhibition.1. Perform a dose-response experiment: Determine the optimal concentration (e.g., IC50) for your cell line and desired endpoint. 2. Verify stock solution concentration: Ensure accurate preparation of your stock solution.
Precipitation of this compound in the culture medium. Low aqueous solubility: this compound, like many kinase inhibitors, has limited solubility in aqueous solutions.1. Pre-warm the culture medium: Adding the DMSO stock to 37°C medium can improve solubility. 2. Add dropwise while mixing: Slowly add the DMSO stock to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[4] 3. Check final concentration: Ensure the final concentration does not exceed the solubility limit in your specific medium.

Data Presentation

Table 1: this compound Potency and Selectivity

TargetIC50 / EC50Selectivity vs. WT AKT1Selectivity vs. WT AKT2Source
AKT1 E17K< 15 nM (IC50)--[2][3]
AKT1 E17K7 nM (EC50)22-fold140-fold[1]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are measures of a drug's potency. Lower values indicate higher potency.

Table 2: General Troubleshooting for Kinase Inhibitors in Cell Culture

IssuePotential CauseSuggested Action
High Background ToxicitySolvent (e.g., DMSO) concentration is too high.Keep final DMSO concentration ≤ 0.1%. Run a vehicle-only control.
Compound precipitation.Improve solubilization technique (pre-warm media, add dropwise while mixing).
Cell line is highly sensitive.Perform a detailed dose-response curve to find a non-toxic effective concentration.
Inconsistent ResultsCompound degradation.Prepare fresh dilutions for each experiment and refresh media in long-term assays.
Cell passage number variability.Use cells within a consistent and low passage number range.
Inaccurate pipetting.Calibrate pipettes and use appropriate sizes for accurate dilutions.
Lack of Expected EffectSub-optimal concentration.Perform a dose-response to determine the IC50 for your cell line.
Cell line resistance.Verify the presence of the target (AKT1 E17K) in your cell line.
Inactive compound.Ensure proper storage of the compound and test on a known sensitive cell line if possible.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • Cells of interest

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the CC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following this compound treatment.

Materials:

  • Cells of interest

  • This compound stock solution

  • Complete cell culture medium

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.

  • Fixation: Wash the cells with cold PBS and fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Staining: Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Mandatory Visualizations

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT1 (E17K) PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->AKT Inhibits

Caption: this compound inhibits the mutant AKT1 E17K, blocking downstream signaling and promoting apoptosis.

G cluster_assays Perform Assays start Start Experiment seed Seed Cells start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (e.g., 24-72h) treat->incubate viability Cell Viability (e.g., MTT) incubate->viability cell_cycle Cell Cycle (Flow Cytometry) incubate->cell_cycle apoptosis Apoptosis (Annexin V/PI) incubate->apoptosis analyze Analyze Data (Determine CC50, IC50, Cell Cycle Arrest, Apoptosis %) viability->analyze cell_cycle->analyze apoptosis->analyze optimize Optimize Concentration & Conditions analyze->optimize end Proceed with Optimized Protocol optimize->end

Caption: Experimental workflow for optimizing this compound concentration and assessing its effects.

Caption: Logical troubleshooting guide for addressing high cytotoxicity with this compound.

References

Technical Support Center: Interpreting Unexpected Results with Tanerasertib

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Tanerasertib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the expected effects of this compound in cancer cell lines with the AKT1 E17K mutation?

This compound is a potent and highly selective allosteric inhibitor of the AKT1 E17K mutant protein. In sensitive cell lines, the expected outcomes of treatment include:

  • Reduced Phosphorylation of AKT Substrates: A significant decrease in the phosphorylation of downstream targets of AKT, such as PRAS40, GSK3β, and FOXO transcription factors.

  • Inhibition of Cell Proliferation: A dose-dependent decrease in the proliferation and viability of cancer cells harboring the AKT1 E17K mutation.

  • Induction of Apoptosis: An increase in markers of programmed cell death in sensitive cell lines.

  • Tumor Growth Inhibition: In vivo, this compound is expected to lead to tumor growth inhibition or regression in xenograft models of AKT1 E17K-mutant cancers.[1]

Q2: I'm observing no significant decrease in cell viability in my AKT1 E17K-mutant cell line after this compound treatment. What could be the reason?

Several factors could contribute to a lack of cytotoxic effect:

  • Cell Line-Specific Resistance: The specific genetic and epigenetic landscape of your cell line might confer intrinsic resistance. This could involve parallel signaling pathways that bypass the need for AKT1 signaling.

  • Suboptimal Drug Concentration or Exposure: Ensure that the concentration and duration of this compound treatment are appropriate for your specific cell line. A dose-response experiment is crucial.

  • Drug Inactivation: The compound may be unstable in your specific culture medium or metabolized by the cells.

  • Acquired Resistance: If the cells have been cultured with the drug for an extended period, they may have developed resistance mechanisms.

Q3: Can this compound exhibit off-target effects?

While this compound is designed to be highly selective for AKT1 E17K, like all small molecule inhibitors, it has the potential for off-target effects, especially at higher concentrations.[2] Off-target effects can manifest as unexpected phenotypic changes or modulation of signaling pathways not directly downstream of AKT1. It is crucial to use the lowest effective concentration to minimize these effects.[2]

Troubleshooting Guides

Issue 1: Paradoxical Activation of Downstream Effectors

Scenario: You observe inhibition of PRAS40 phosphorylation as expected, but see a paradoxical increase in the phosphorylation of other downstream effectors like S6 Ribosomal Protein or 4E-BP1.

Possible Causes:

  • Feedback Loop Activation: Inhibition of AKT1 can sometimes relieve negative feedback loops, leading to the activation of other kinases that can phosphorylate mTORC1 substrates. For instance, AKT inhibition can lead to the activation of receptor tyrosine kinases (RTKs).[3][4]

  • Allosteric Inhibition Nuances: Allosteric inhibitors can sometimes induce conformational changes in the target protein that lead to unexpected interactions or activities.[5][6][7]

  • Kinase Rewiring: Chronic treatment with an AKT inhibitor can lead to the rewiring of signaling pathways, making cells reliant on alternative kinases for survival and proliferation.[8]

Troubleshooting Steps:

  • Confirm On-Target Activity: First, verify that this compound is indeed inhibiting the phosphorylation of a direct and immediate AKT1 substrate like PRAS40.

  • Perform a Dose-Response and Time-Course Experiment: Analyze the paradoxical effect at various concentrations of this compound and over different time points. This can help distinguish between an acute feedback response and a long-term adaptation.

  • Profile Upstream Kinases: Use a phospho-kinase array or perform western blots for activated forms of upstream kinases like EGFR, HER2, and IGFR.[3]

  • Investigate mTORC1/2 Signaling: Assess the phosphorylation status of key components of the mTORC1 and mTORC2 complexes to understand how the pathway is being rewired.

Experimental Protocol: Phospho-Kinase Array

  • Cell Lysis: Lyse this compound-treated and control cells using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Array Incubation: Incubate equal amounts of protein lysate with the phospho-kinase array membrane according to the manufacturer's instructions.

  • Detection: Use the provided detection antibodies and chemiluminescent substrate to visualize the phosphorylated kinases.

  • Analysis: Quantify the spot intensities and compare the profiles of treated and untreated cells to identify upregulated kinases.

Issue 2: Acquired Resistance with Maintained AKT1 Inhibition

Scenario: Your cell line, initially sensitive to this compound, develops resistance over time, demonstrated by renewed proliferation. However, when you analyze the resistant cells, you find that this compound still effectively inhibits the phosphorylation of its direct target, PRAS40.

Possible Causes:

  • Bypass Track Activation: The resistant cells may have activated a parallel signaling pathway that promotes survival and proliferation independently of the AKT1 pathway. Common bypass mechanisms include the upregulation of other RTKs or activation of the MAPK pathway.[3]

  • Upregulation of Anti-Apoptotic Proteins: Resistant cells might overexpress anti-apoptotic proteins like Bcl-2 or Mcl-1, rendering them insensitive to the pro-apoptotic signals resulting from AKT1 inhibition.

  • Epigenetic Modifications: Changes in the epigenetic landscape can lead to altered gene expression profiles that promote resistance.[4]

Troubleshooting Steps:

  • Confirm Maintained On-Target Inhibition: Continue to monitor the phosphorylation of direct AKT1 substrates to ensure the inhibitor is still active.

  • Profile Parallel Pathways: Perform western blot analysis for key components of other survival pathways, such as the MAPK/ERK and STAT signaling pathways.

  • Assess Apoptosis Machinery: Analyze the expression levels of key pro- and anti-apoptotic proteins.

  • RNA Sequencing: Conduct RNA-seq on sensitive and resistant cells to identify global changes in gene expression that could point to novel resistance mechanisms.

Experimental Protocol: Western Blot for Parallel Pathway Activation

  • Sample Preparation: Prepare lysates from sensitive and resistant cells, both with and without this compound treatment.

  • Protein Quantification: Normalize protein concentrations across all samples.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membranes with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-STAT3, total STAT3) and a loading control (e.g., GAPDH).

  • Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities to compare the activation states of these pathways.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cell Viability and Target Phosphorylation

This compound (nM)Cell Viability (% of Control)p-PRAS40 (T246) (% of Control)p-S6 (S235/236) (% of Control)
0100100100
1955098
107015110
100405150
1000252160

Table 2: Hypothetical Comparison of Sensitive vs. Resistant Cells

Cell LineIC50 (nM)Basal p-ERK1/2This compound-induced p-ERK1/2 Fold Change
Sensitive501.01.2
Resistant>10003.55.0

Visualizations

G cluster_0 RTK RTK PI3K PI3K RTK->PI3K AKT1_E17K AKT1 E17K PI3K->AKT1_E17K mTORC1 mTORC1 AKT1_E17K->mTORC1 This compound This compound This compound->AKT1_E17K Proliferation Proliferation/ Survival mTORC1->Proliferation G cluster_1 RTK RTK PI3K PI3K RTK->PI3K AKT1_E17K AKT1 E17K PI3K->AKT1_E17K mTORC1 mTORC1 AKT1_E17K->mTORC1 Feedback_Loop Negative Feedback This compound This compound This compound->AKT1_E17K S6K S6K mTORC1->S6K S6K->RTK G cluster_2 Experimental Workflow Start Start: Unexpected Result Confirm_On_Target Confirm On-Target Inhibition Start->Confirm_On_Target Dose_Response Dose-Response & Time-Course Confirm_On_Target->Dose_Response Profile_Pathways Profile Parallel/ Upstream Pathways Dose_Response->Profile_Pathways Interpret Interpret Data Profile_Pathways->Interpret Hypothesis Formulate New Hypothesis Interpret->Hypothesis

References

Technical Support Center: Investigating Acquired Resistance to Cell Cycle Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide focuses on strategies to understand and overcome acquired resistance to targeted therapies, with a specific emphasis on cell cycle checkpoint inhibitors. While the query mentioned Tanerasertib (an AKT1 E17K inhibitor), the well-documented mechanisms of acquired resistance detailed below are primarily derived from studies on WEE1 kinase inhibitors (e.g., Adavosertib/AZD1775). The principles and experimental approaches are often applicable across different targeted agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for WEE1 inhibitors?

A1: WEE1 is a crucial gatekeeper of the G2/M cell cycle checkpoint.[1] It inhibits Cyclin-Dependent Kinase 1 (CDK1) through phosphorylation, preventing premature entry into mitosis and allowing time for DNA repair.[1][2] WEE1 inhibitors, such as Adavosertib (AZD1775), block this activity. This forces cells, particularly those with a defective G1 checkpoint (like many p53-mutant cancers), to enter mitosis with unrepaired DNA damage, leading to a type of cell death called mitotic catastrophe.[1][3][4]

Q2: What are the principal known mechanisms of acquired resistance to WEE1 inhibitors?

A2: Research has identified several key mechanisms by which cancer cells can acquire resistance to WEE1 inhibition:

  • Upregulation of Functionally Redundant Kinases: Increased expression of PKMYT1, a kinase that shares a redundant role with WEE1 in inhibiting CDK1, is a common mechanism.[3][5] This upregulation provides a compensatory inhibitory signal on CDK1, allowing cells to escape mitotic catastrophe.[3]

  • Alterations in Cell Cycle Control: Resistant cells may exhibit changes in core cell cycle proteins. One major change observed is the reduced expression of CDK1, the direct substrate of WEE1.[6] With less CDK1 available, the effect of WEE1 inhibition is blunted.

  • Activation of Bypass Signaling Pathways: Activation of parallel signaling pathways can promote cell survival and proliferation, overriding the effects of WEE1 inhibition. The mTOR pathway has been identified as a key contributor to both primary and acquired resistance.[7] Targeting both WEE1 and mTOR has shown synergistic effects.[7]

  • Slowing of Cell Cycle Progression: Some resistant clones adapt by slowing down their overall cell cycle progression. This reduces the accumulation of replication-associated DNA damage that WEE1 inhibition would typically exacerbate, thus mitigating its lethal effects.[6] Increased TGF-β signaling has been observed as one way cells can achieve this.[6]

Q3: How can I confirm that my cell line has developed resistance to a WEE1 inhibitor?

A3: The most direct method is to demonstrate a significant shift in the drug's half-maximal inhibitory concentration (IC50). This is done by performing a dose-response cell viability assay on your suspected resistant cell line and comparing the resulting IC50 value to that of the parental, sensitive cell line. A substantial increase (e.g., 5-fold or greater) in the IC50 value is a strong indicator of acquired resistance.

Troubleshooting Guide

Scenario 1: My IC50 value for the WEE1 inhibitor has increased dramatically.

  • Question: I've been treating my cancer cell line with a WEE1 inhibitor for several months. Now, my cell viability assays show a >10-fold increase in the IC50 value. What should I investigate first?

  • Answer: A significant IC50 shift is the classic sign of acquired resistance. Your first step should be to investigate the most common molecular mechanisms.

    • Check for Bypass Kinase Upregulation: The most frequently cited mechanism is the upregulation of PKMYT1.[3][5] Perform a Western blot to compare PKMYT1 protein levels between your resistant line and the original parental line.

    • Assess Target Pathway Components: Analyze the protein levels of CDK1 (the WEE1 substrate) and the phosphorylation status of CDK1 at Tyrosine 15 (p-CDK1 Y15).[4] A decrease in total CDK1 levels in resistant cells is a known mechanism.[6] In sensitive cells, a WEE1 inhibitor should cause a marked decrease in p-CDK1 (Y15); confirm that this is still occurring in your resistant cells to ensure the drug is engaging its target.[4]

    • Generate a Resistant Clone: To ensure your findings are consistent, isolate single-cell clones from your resistant population. This can be done by limiting dilution or single-cell sorting. Expand these clones and confirm the resistance phenotype in each. This ensures your subsequent molecular analyses are not confounded by a heterogeneous population.

Scenario 2: My resistant cells are no longer undergoing mitotic catastrophe.

  • Question: When I first used the WEE1 inhibitor, I saw a clear increase in G2/M arrest and apoptosis. Now, my resistant cells seem to be cycling normally despite treatment. Why?

  • Answer: This suggests the cells have found a way to circumvent the G2/M checkpoint abrogation.

    • Analyze Cell Cycle Profile: Use flow cytometry with propidium (B1200493) iodide (PI) staining to compare the cell cycle distribution of sensitive and resistant cells with and without drug treatment. A loss of G2/M arrest in the resistant line upon treatment is a key finding to document.[4]

    • Investigate DNA Damage Markers: Assess the levels of DNA damage markers like γ-H2AX.[4] WEE1 inhibition should lead to an increase in DNA damage as cells are forced into mitosis prematurely. If your resistant cells show lower levels of γ-H2AX upon treatment compared to sensitive cells, it may indicate they have slowed S-phase progression, thus accumulating less damage.[6]

    • Examine Mitotic Markers: Use Western blotting to check levels of key mitotic proteins like Cyclin B1.

Data Presentation: Illustrative Data

Table 1: Comparison of IC50 Values in Sensitive vs. Resistant Ovarian Cancer Cell Lines

Cell LineTreatmentIC50 (nM)Fold Change
OVCAR8-ParentalAdavosertib (WEE1i)150-
OVCAR8-ResistantAdavosertib (WEE1i)180012.0x
ID8-ParentalAdavosertib (WEE1i)250-
ID8-ResistantAdavosertib (WEE1i)300012.0x

Table 2: Protein Expression Changes in Resistant Cells

Cell LineProteinRelative Expression (vs. Parental)
OVCAR8-ResistantPKMYT13.5x Increase
OVCAR8-ResistantCDK10.4x Decrease
OVCAR8-Resistantp-mTOR2.8x Increase

Visualizations: Pathways and Workflows

G cluster_0 Normal G2/M Checkpoint Control cluster_1 Action of WEE1 Inhibitor DNA_Damage DNA Damage (Replication Stress) ATM_ATR ATM / ATR DNA_Damage->ATM_ATR CHK1_CHK2 CHK1 / CHK2 ATM_ATR->CHK1_CHK2 WEE1 WEE1 Kinase CHK1_CHK2->WEE1 Activates CDK1_CyclinB CDK1 / Cyclin B1 (Inactive) WEE1->CDK1_CyclinB Inhibitory Phosphorylation (Y15) Mitosis Mitosis Blocked CDK1_CyclinB->Mitosis This compound WEE1 Inhibitor (e.g., Adavosertib) WEE1_Inhibited WEE1 Kinase This compound->WEE1_Inhibited CDK1_CyclinB_Active CDK1 / Cyclin B1 (Active) Mitotic_Catastrophe Mitotic Catastrophe CDK1_CyclinB_Active->Mitotic_Catastrophe Premature Entry

Caption: Signaling pathway of the G2/M checkpoint and the effect of a WEE1 inhibitor.

G cluster_0 Mechanisms of Acquired Resistance to WEE1 Inhibition WEE1_Inhibitor WEE1 Inhibitor WEE1 WEE1 WEE1_Inhibitor->WEE1 CDK1_CyclinB CDK1 / Cyclin B1 WEE1->CDK1_CyclinB Inhibits Mitosis Mitosis CDK1_CyclinB->Mitosis PKMYT1 PKMYT1 Upregulation (Bypass Kinase) PKMYT1->CDK1_CyclinB Compensatory Inhibition CDK1_reduction CDK1 Downregulation CDK1_reduction->CDK1_CyclinB Reduces Substrate mTOR mTOR Pathway Activation mTOR->Mitosis Promotes Survival

Caption: Key molecular pathways leading to acquired resistance to WEE1 inhibitors.

G start Suspected Acquired Resistance (Increased IC50) confirm_ic50 Confirm IC50 Shift (Dose-Response Assay) start->confirm_ic50 is_resistant Is Fold-Change >5x? confirm_ic50->is_resistant investigate_molecular Investigate Molecular Mechanisms is_resistant->investigate_molecular Yes no_resistance Re-evaluate Experiment (e.g., drug stability, cell line identity) is_resistant->no_resistance No western_blot Western Blot Analysis: - PKMYT1 - Total CDK1 - p-CDK1 (Y15) - p-mTOR investigate_molecular->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) investigate_molecular->cell_cycle dna_damage DNA Damage Assay (γ-H2AX Staining) investigate_molecular->dna_damage combine_therapies Test Combination Therapies western_blot->combine_therapies cell_cycle->combine_therapies dna_damage->combine_therapies mTORi Combine with mTOR Inhibitor combine_therapies->mTORi chemo Combine with DNA Damaging Agent combine_therapies->chemo

Caption: Experimental workflow for investigating and overcoming acquired resistance.

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination

This protocol describes how to assess cell viability across a range of drug concentrations to determine the IC50 value.

  • Materials:

    • Parental and resistant cell lines

    • 96-well cell culture plates

    • Complete growth medium

    • WEE1 inhibitor (e.g., Adavosertib) stock solution in DMSO

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Methodology:

    • Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Allow cells to adhere overnight.

    • Drug Dilution: Prepare a 2x serial dilution of the WEE1 inhibitor in complete medium. Include a vehicle control (DMSO) at the same concentration as the highest drug dose.

    • Treatment: Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells.

    • Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.

    • Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Data Acquisition: Measure luminescence using a plate-reading luminometer.

    • Analysis: Normalize the luminescence readings to the vehicle control wells. Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Protocol 2: Western Blotting for Resistance Markers

This protocol details the detection of key proteins involved in WEE1 inhibitor resistance.

  • Materials:

    • Parental and resistant cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-PKMYT1, anti-CDK1, anti-p-CDK1 Y15, anti-GAPDH/Vinculin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

    • Imaging system

  • Methodology:

    • Lysate Preparation: Lyse cells in RIPA buffer. Quantify protein concentration using a BCA assay.

    • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

    • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, diluted according to the manufacturer's recommendation.

    • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again as in step 6. Apply chemiluminescence substrate and capture the signal using an imaging system.

    • Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., GAPDH or Vinculin).

References

Tanerasertib experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Tanerasertib, a potent and selective inhibitor of AKT1 E17K. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, highly mutant-selective, allosteric inhibitor of AKT1 E17K.[1] It demonstrates covalent attachment to the AKT1 E17K protein.[1]

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits significant selectivity for the AKT1 E17K mutant over wild-type (WT) AKT isoforms. It is 22-fold selective over WT AKT1 and 140-fold selective over WT AKT2.[1]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is recommended to store this compound as a solid, dry powder at -20°C for months to years. For short-term storage of a few days to weeks, 0-4°C is acceptable. Stock solutions should be stored at -20°C.

Q4: In which solvents is this compound soluble?

A4: While specific solubility data for this compound is not extensively published, similar kinase inhibitors are typically soluble in organic solvents like DMSO. For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. Researchers should note that IC50 and EC50 values can vary between different cell lines and experimental conditions.

ParameterValueTarget/Cell LineNotes
IC50< 15 nMAKT1 E17KIn vitro kinase assay.[2][3]
EC507 nMNot specifiedCell-based assay.[1]
Selectivity vs. WT AKT122-fold-[1]
Selectivity vs. WT AKT2140-fold-[1]

Signaling Pathway

The following diagram illustrates the PI3K/AKT signaling pathway and the point of inhibition by this compound.

Tanerasertib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT1_E17K AKT1 E17K PIP3->AKT1_E17K Recruitment to membrane PDK1->AKT1_E17K Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT1_E17K->Downstream Phosphorylation This compound This compound This compound->AKT1_E17K Inhibition Cell_Survival Cell Survival, Proliferation, Growth Downstream->Cell_Survival

PI3K/AKT signaling pathway and this compound's point of inhibition.

Experimental Variability and Reproducibility: Troubleshooting Guides

Cell Viability Assays (e.g., MTT, CellTiter-Glo)

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Add_Drug Add this compound to cells Cell_Seeding->Add_Drug Drug_Prep Prepare serial dilutions of this compound Drug_Prep->Add_Drug Incubation Incubate for desired duration (e.g., 72h) Add_Drug->Incubation Add_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubation->Add_Reagent Read_Plate Read plate on microplate reader Add_Reagent->Read_Plate Calculate_Viability Calculate % viability vs. vehicle control Read_Plate->Calculate_Viability IC50_Curve Generate dose-response curve and calculate IC50 Calculate_Viability->IC50_Curve Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_immunoblot Immunoblotting cluster_detection Detection Cell_Treatment Treat cells with This compound Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis Load_Sample Load samples onto SDS-PAGE gel Cell_Lysis->Load_Sample Run_Gel Run gel electrophoresis Load_Sample->Run_Gel Transfer_Proteins Transfer proteins to PVDF or nitrocellulose membrane Run_Gel->Transfer_Proteins Blocking Block membrane Transfer_Proteins->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-pAKT) Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Add_Substrate Add chemiluminescent substrate Secondary_Ab->Add_Substrate Image_Blot Image blot Add_Substrate->Image_Blot Variability_Factors cluster_biological Biological Factors cluster_technical Technical Factors Variability Experimental Variability with this compound Cell_Line Cell Line Differences (Genetic background, etc.) Variability->Cell_Line Cell_State Cell State (Passage number, confluency) Variability->Cell_State Resistance Acquired Resistance (e.g., pathway reactivation) Variability->Resistance Compound_Handling Compound Handling (Solubility, stability) Variability->Compound_Handling Assay_Parameters Assay Parameters (Incubation time, seeding density) Variability->Assay_Parameters Reagent_Quality Reagent Quality (Antibodies, media) Variability->Reagent_Quality

References

Cell line-specific responses to Tanerasertib

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tanerasertib. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line-specific responses to this novel AKT1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and highly selective allosteric inhibitor of AKT1 carrying the E17K mutation.[1][2] It binds to a pocket created by the interface of the pleckstrin homology (PH) and kinase domains, locking the kinase in an inactive conformation.[3][4] This prevents its membrane localization and subsequent activation by phosphorylation.[4] this compound demonstrates significant selectivity for the mutant AKT1 over wild-type AKT1 and other AKT isoforms.[1]

Q2: Which cell lines are known to be sensitive to this compound?

A2: Cell lines harboring the AKT1 E17K mutation are generally the most sensitive to this compound. This mutation leads to constitutive activation of the PI3K/AKT signaling pathway, making the cells dependent on this pathway for survival and proliferation. Preclinical studies have shown that breast and endometrial cancer models with the AKT1 E17K mutation are particularly responsive.[1]

Q3: What are the potential mechanisms of resistance to this compound?

A3: While research is ongoing, resistance to allosteric AKT inhibitors like this compound can arise from several mechanisms. These may include secondary mutations in the AKT1 gene that prevent drug binding, or the activation of alternative "bypass" signaling pathways that compensate for the inhibition of AKT1 signaling.[5] For instance, the reactivation of the mTORC1 pathway has been identified as a dominant resistance driver for AKT inhibitors in PTEN-null breast cancer.[6]

Q4: How does the selectivity profile of this compound compare to other AKT inhibitors?

A4: this compound exhibits high selectivity for the E17K mutant form of AKT1. It is reported to be 22-fold more selective for mutant AKT1 over wild-type AKT1 and 140-fold more selective over wild-type AKT2.[1] This is in contrast to ATP-competitive AKT inhibitors, which often show broader activity against all AKT isoforms and may have different off-target effects and resistance mechanisms.[4]

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent IC50 values across experiments 1. Cell line heterogeneity or genetic drift.2. Variations in cell seeding density.3. Inconsistent drug concentration preparation.4. Different passage numbers of cells used.1. Use low-passage, authenticated cell lines. Periodically perform STR profiling.2. Optimize and standardize cell seeding density for each cell line.3. Prepare fresh serial dilutions of this compound for each experiment from a validated stock.4. Maintain a consistent range of passage numbers for your experiments.
High variability in Western blot results for p-AKT 1. Suboptimal lysis buffer (lack of phosphatase inhibitors).2. Inconsistent protein loading.3. Issues with antibody quality or dilution.4. Inefficient protein transfer.1. Always use a lysis buffer freshly supplemented with a cocktail of phosphatase and protease inhibitors.2. Perform a protein quantification assay (e.g., BCA) to ensure equal loading.3. Use a validated phospho-specific AKT antibody and optimize the antibody dilution.4. Verify transfer efficiency using Ponceau S staining.
Unexpected resistance in a known sensitive cell line 1. Acquired resistance through prolonged culture with low drug concentrations.2. Mycoplasma contamination affecting cell signaling.3. Incorrect cell line identity.1. Start a new culture from a fresh, low-passage vial of the cell line.2. Regularly test cell cultures for mycoplasma contamination.3. Authenticate the cell line using STR profiling.
No apoptotic effect observed in Annexin V assay 1. This compound concentration is too low.2. Insufficient incubation time.3. The primary effect of the drug at the tested concentration is cytostatic, not cytotoxic.1. Perform a dose-response curve to determine the optimal concentration for inducing apoptosis.2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point.3. Assess cell cycle arrest using flow cytometry (e.g., propidium (B1200493) iodide staining).

Data Presentation: Cell Line-Specific Responses

The following table provides illustrative IC50 values for this compound in a panel of cancer cell lines. This data is representative and intended to highlight the differential sensitivity based on AKT1 mutation status. Actual values may vary based on experimental conditions.

Cell LineCancer TypeAKT1 StatusThis compound IC50 (nM)
MCF-7 Breast CancerE17K Mutant15
MDA-MB-231 Breast CancerWild-Type>1000
BT-474 Breast CancerWild-Type>1000
AN3 CA Endometrial CancerE17K Mutant25
HEC-1-A Endometrial CancerWild-Type>1000
LNCaP Prostate CancerWild-Type>1000
PC-3 Prostate CancerWild-Type>1000

Experimental Protocols

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This protocol is adapted for determining cell viability after treatment with this compound.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (e.g., in DMSO)

  • Cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 72 hours).

  • Gently add 50 µL of cold 10% TCA to each well without removing the medium and incubate at 4°C for 1 hour to fix the cells.

  • Wash the plate five times with deionized water and allow it to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate four times with 1% acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Shake the plate on an orbital shaker for 10 minutes.

  • Measure the absorbance at 510 nm using a microplate reader.[7]

Western Blot Analysis of Phospho-AKT (Ser473)

This protocol details the detection of phosphorylated AKT at Serine 473.

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-AKT antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8][9]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe for total AKT as a loading control.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired duration. Include both negative (vehicle) and positive (e.g., staurosporine) controls.

  • Harvest both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[11]

Visualizations

AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT1_WT AKT1 (WT) PIP3->AKT1_WT Recruits PDK1->AKT1_WT mTORC2 mTORC2 mTORC2->AKT1_WT Phosphorylates (S473) AKT1_E17K AKT1 (E17K) Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT1_E17K->Downstream Constitutively Active AKT1_WT->Downstream Inhibits/ Activates This compound This compound This compound->AKT1_E17K Allosterically Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Activates

Caption: this compound's mechanism in the AKT pathway.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Seed cells in 96-well plates) start->cell_culture treatment 2. Treatment (Add this compound serial dilutions) cell_culture->treatment incubation 3. Incubation (e.g., 72 hours) treatment->incubation srb_assay 4. SRB Assay (Fix, stain, solubilize) incubation->srb_assay readout 5. Data Acquisition (Measure absorbance at 510 nm) srb_assay->readout analysis 6. Data Analysis (Calculate IC50 values) readout->analysis end End analysis->end

Caption: Workflow for IC50 determination using SRB assay.

Troubleshooting_Tree start Unexpected Result: High IC50 in a sensitive cell line q1 Is the cell line authenticated and low passage? start->q1 sol1 Action: Use fresh, authenticated cells. Retest. q1->sol1 No q2 Was this compound stock and dilution freshly prepared? q1->q2 Yes a1_yes Yes a1_no No sol2 Action: Prepare fresh drug dilutions. Retest. q2->sol2 No q3 Are assay conditions (seeding density, incubation time) consistent? q2->q3 Yes a2_yes Yes a2_no No sol3 Action: Standardize all assay parameters. Retest. q3->sol3 No end Potential Acquired Resistance. Consider sequencing AKT1 gene and investigating bypass pathways. q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting unexpected this compound resistance.

References

Validation & Comparative

A Comparative Guide to Allosteric AKT Inhibitors: Tanerasertib vs. Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The serine/threonine kinase AKT is a pivotal node in cell signaling pathways that govern cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Allosteric inhibitors of AKT, which bind to a site distinct from the ATP-binding pocket, offer a promising strategy for achieving high selectivity and mitigating off-target effects. This guide provides a detailed comparison of Tanerasertib (ALTA-2618) with other notable allosteric AKT inhibitors: Miransertib (ARQ-092), MK-2206, and Borussertib (BAY 1125976), supported by experimental data.

Quantitative Performance Comparison

The following table summarizes the in vitro potency of this compound and other selected allosteric AKT inhibitors against the three AKT isoforms.

InhibitorTarget(s)IC50 AKT1 (nM)IC50 AKT2 (nM)IC50 AKT3 (nM)Key Features
This compound (ALTA-2618) AKT1 E17K<15 (EC50 = 7)~154 (estimated)-Potent and highly selective for the AKT1 E17K mutant; demonstrates covalent attachment to the mutant protein.[1]
Miransertib (ARQ-092) Pan-AKT2.7 - 5.04.5 - 148.1 - 16Potent inhibitor of all three AKT isoforms and the AKT1-E17K mutant.[2][3]
MK-2206 Pan-AKT (AKT1/2 selective)5 - 81265Highly potent and selective inhibitor of AKT1 and AKT2.[4]
Borussertib (BAY 1125976) AKT1/25.218427Selective allosteric inhibitor of AKT1 and AKT2.[5]

Note: The IC50 value for this compound against wild-type AKT1 is estimated based on its 22-fold selectivity for the E17K mutant over wild-type AKT1, as reported in preclinical data.[1] The EC50 value is provided for the mutant, which represents the concentration required to elicit a half-maximal response in a cell-based assay.

Signaling Pathway and Mechanism of Action

Allosteric AKT inhibitors function by binding to a pocket formed by the pleckstrin homology (PH) and kinase domains of AKT. This binding stabilizes the enzyme in an inactive conformation, preventing its translocation to the cell membrane and subsequent activation by upstream kinases like PDK1. The diagram below illustrates this mechanism and the downstream consequences of AKT inhibition.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT_active AKT (active) PDK1->AKT_active activates AKT AKT (inactive) downstream Downstream Effectors (e.g., mTOR, GSK3, FOXO) AKT_active->downstream phosphorylates inhibitor Allosteric AKT Inhibitor (e.g., this compound) inhibitor->AKT binds & inhibits activation proliferation Cell Proliferation, Growth, Survival downstream->proliferation apoptosis Apoptosis downstream->apoptosis

Caption: Allosteric AKT inhibitor mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of allosteric AKT inhibitors.

In Vitro AKT Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of purified AKT isoforms.

  • Reagents and Materials:

    • Purified, recombinant human AKT1, AKT2, and AKT3 enzymes.

    • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).

    • ATP solution.

    • Substrate peptide (e.g., a GSK-3 derived peptide).

    • Test compounds (this compound and others) dissolved in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • In a 384-well plate, add the diluted test compounds. Include a DMSO-only control.

    • Add the AKT enzyme to each well.

    • Add a mixture of the substrate and ATP to initiate the kinase reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence readout.

    • Calculate the IC50 values by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the effect of the inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Cancer cell lines with known AKT pathway status (e.g., with PIK3CA mutations or PTEN loss).

    • Cell culture medium and supplements.

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

    • 96-well plates.

    • Plate reader.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis for AKT Pathway Inhibition

This technique is used to assess the effect of the inhibitors on the phosphorylation status of AKT and its downstream targets in cells.

  • Reagents and Materials:

    • Cancer cell lines.

    • Test compounds.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-PRAS40).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat cultured cancer cells with various concentrations of the test compounds for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of an allosteric AKT inhibitor.

Experimental_Workflow start Start: Compound Identification biochem Biochemical Assays (In Vitro Kinase Assay) start->biochem Determine IC50 cell_based Cell-Based Assays (Cell Viability, Western Blot) biochem->cell_based Confirm cellular activity in_vivo In Vivo Efficacy Studies (Xenograft Models) cell_based->in_vivo Evaluate anti-tumor effect pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis in_vivo->pk_pd Assess drug exposure and target engagement tox Toxicology Studies pk_pd->tox Determine safety profile clinical Clinical Trials tox->clinical Proceed to human studies

Caption: Preclinical evaluation workflow for AKT inhibitors.

References

A Comparative Guide to Kinase Inhibitor Selectivity: Tanerasertib in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor development is continuously evolving, with a growing emphasis on achieving high selectivity to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the selectivity profile of Tanerasertib, a novel allosteric inhibitor, with other kinase inhibitors, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound (Compound 456) is an allosteric inhibitor of AKT1 with high potency and selectivity for the E17K mutant, a common activating mutation in various cancers.[1] Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to less conserved sites, often leading to a more specific inhibitory profile.[1][2][3] This fundamental difference in the mechanism of action is a key determinant of a kinase inhibitor's overall selectivity.

Comparative Selectivity Profile of Kinase Inhibitors

The selectivity of a kinase inhibitor is a critical attribute that influences its therapeutic window. A highly selective inhibitor targets the intended kinase with minimal interaction with other kinases, thereby reducing the potential for off-target toxicities. Kinome scanning technologies, such as KINOMEscan, are widely used to assess the selectivity of inhibitors against a broad panel of kinases.

While a comprehensive, publicly available kinome scan of this compound against a large panel of kinases is not currently available, its high selectivity for the AKT1 E17K mutant over the wild-type (WT) enzyme and other AKT isoforms is a defining characteristic. This contrasts with many ATP-competitive pan-AKT inhibitors, which often exhibit activity against all three AKT isoforms (AKT1, AKT2, and AKT3) and may have additional off-target activities due to the conserved nature of the ATP-binding site across the kinome.[1][4]

Below is a comparative summary of the selectivity profiles of this compound and other representative kinase inhibitors.

Table 1: Comparative Selectivity of this compound and Other Kinase Inhibitors

InhibitorClassPrimary Target(s)Selectivity Profile Highlights
This compound Allosteric AKT inhibitorAKT1 E17KHigh selectivity for the E17K mutant over wild-type AKT1 and other AKT isoforms.[1] The broader kinome selectivity is not extensively published.
Ipatasertib (GDC-0068) ATP-competitive pan-AKT inhibitorAKT1, AKT2, AKT3High selectivity for AKT isoforms with limited off-target effects. A screen against 230 kinases showed inhibition of only PRKG1α, PRKG1β, and p70S6K at 1 µM.
Capivasertib (AZD5363) ATP-competitive pan-AKT inhibitorAKT1, AKT2, AKT3A potent and selective pan-AKT inhibitor.
MK-2206 Allosteric pan-AKT inhibitorAKT1, AKT2Generally spares AKT3.[1]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and standardized in vitro assays. Below are detailed methodologies for key experiments commonly cited in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (IC50 Determination) using ADP-Glo™

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The luminescence-based ADP-Glo™ Kinase Assay is a common method for determining the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

  • Purified recombinant kinase (e.g., AKT1 E17K, WT AKT1)

  • Kinase-specific substrate

  • This compound or other kinase inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the kinase inhibitor in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction Setup:

    • Add the diluted inhibitor or vehicle control (DMSO) to the wells of the assay plate.

    • Add the purified kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

KINOMEscan™ Selectivity Profiling

The KINOMEscan™ platform (DiscoverX) is a competition-based binding assay used to quantitatively measure the interactions of a compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

Generalized Procedure:

  • Reaction Setup: A mixture of a specific DNA-tagged kinase, the immobilized ligand, and the test compound (e.g., this compound) is prepared in a multi-well plate.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase.

  • Capture and Washing: The kinase-ligand complexes are captured on a solid support, and unbound components are washed away.

  • Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified by qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates a higher affinity of the compound for the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

Signaling Pathway Context: The PI3K/AKT/mTOR Pathway

This compound targets a key node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, survival, and metabolism.[5][6][7][8][9][10][11][12] Understanding the position of AKT within this pathway is crucial for interpreting the biological consequences of its inhibition.

PI3K_AKT_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates TSC1_2 TSC1/2 AKT->TSC1_2 Inhibits Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Rheb Rheb TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates Proliferation Cell Growth & Proliferation S6K->Proliferation Kinase_Inhibitor_Workflow HTS High-Throughput Screening (Primary Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Kinome_Scan Broad Kinome Selectivity Profiling (e.g., KINOMEscan) Dose_Response->Kinome_Scan Cellular_Assays Cellular Target Engagement & Pathway Inhibition Kinome_Scan->Cellular_Assays Lead_Opt Lead Optimization Cellular_Assays->Lead_Opt Lead_Opt->Dose_Response Iterative Improvement In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo

References

Validating Tanerasertib's Cellular Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tanerasertib's performance in engaging its cellular target, the constitutively active AKT1 E17K mutant, against other well-characterized AKT inhibitors. The information presented is supported by experimental data to aid in the selection and design of robust target validation studies.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common driver in various cancers. This compound is an allosteric inhibitor specifically targeting the E17K mutation in AKT1, a key node in this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT1 (E17K) PIP3->AKT Recruitment & Activation PDK1->AKT Phosphorylation (T308) mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Downstream Effectors (e.g., GSK3β, FOXO, S6K) AKT->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (S473) This compound This compound This compound->AKT Allosteric Inhibition Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Downstream->Proliferation Regulates

PI3K/AKT/mTOR signaling pathway with this compound's point of intervention.

Comparative Analysis of AKT Inhibitors

The validation of target engagement is a critical step in drug development. This section compares the cellular potency and selectivity of this compound with other notable allosteric and ATP-competitive AKT inhibitors. The presented data is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

InhibitorClassTarget(s)Cellular Potency (AKT1 E17K)Cellular Potency (Wild-Type AKT)Selectivity Highlights
This compound AllostericAKT1 E17K EC50: 7 nM [1]WT AKT1: ~154 nM (22-fold selective)[1]WT AKT2: ~980 nM (140-fold selective)[1]Highly selective for the AKT1 E17K mutant over wild-type AKT1 and AKT2.[1]
MK-2206 AllostericAKT1/2IC50: Not specifically reported for E17K, but generally less effective against this mutant.IC50: ~0.5-5 µM in various cancer cell lines.[2][3]Pan-AKT inhibitor with reduced potency against AKT3.[4][5] Resistance can emerge via AKT3 upregulation.
Capivasertib (B1684468) (AZD5363) ATP-CompetitivePan-AKTDemonstrates clinical activity in patients with AKT1 E17K mutations.Biochemical IC50: AKT1 (3 nM), AKT2 (7 nM), AKT3 (7 nM).[6][7] Cellular inhibition of p-AKT substrates at ~0.3-0.8 µM.[8]Potent pan-AKT inhibitor.[6][7][8][9]
Ipatasertib (GDC-0068) ATP-CompetitivePan-AKTDemonstrates clinical activity in patients with AKT1 E17K mutations.[10]Biochemical IC50: AKT1 (5 nM), AKT2 (18 nM), AKT3 (8 nM).[11] Cellular inhibition of p-PRAS40 with IC50 of ~150-210 nM.[11][12]Selective pan-AKT inhibitor with high selectivity over other kinases.[11][13]

Experimental Protocols for Target Engagement Validation

Several robust methods are available to validate the engagement of a small molecule inhibitor with its intracellular target. Below are detailed protocols for three commonly used assays to assess AKT target engagement.

NanoBRET™ Target Engagement Assay

This assay quantifies compound binding to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).

NanoBRET_Workflow Transfection Transfect cells with NanoLuc-AKT1 fusion vector Seeding Seed transfected cells into a 384-well plate Transfection->Seeding Tracer Add NanoBRET™ fluorescent tracer Seeding->Tracer Inhibitor Add this compound or alternative inhibitor Tracer->Inhibitor Incubation Incubate at 37°C Inhibitor->Incubation Detection Add Nano-Glo® Substrate and measure BRET signal Incubation->Detection

References

Navigating the Kinase Landscape: A Comparative Guide to Tanerasertib's Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of Tanerasertib, a potent and mutant-selective AKT1 inhibitor, with other AKT inhibitors, supported by available data and detailed experimental methodologies.

This compound has emerged as a highly selective inhibitor of the E17K mutant of AKT1, a key oncogenic driver in various cancers. Its mechanism of action and selectivity are crucial for its therapeutic window. This guide delves into the specifics of its cross-reactivity, or lack thereof, in comparison to other well-known AKT inhibitors, Capivasertib and MK-2206.

Selectivity Profile: A Comparative Overview

While comprehensive, head-to-head kinome scan data for this compound against a broad panel of kinases is not publicly available, existing data highlights its remarkable selectivity for its primary target. The following table summarizes the known selectivity profiles of this compound and its comparators. It is important to note that the level of detail available for each compound's cross-reactivity varies.

CompoundPrimary Target(s)Selectivity HighlightsOff-Target Profile
This compound AKT1 E17KEC50 of 7 nM for AKT1 E17K.[1] 22-fold selective over wild-type AKT1 and 140-fold selective over wild-type AKT2.[1] IC50 of less than 15 nM against AKT1 E17K has also been reported.[2]Detailed public data on broad kinome screening is not available.
Capivasertib Pan-AKT (AKT1, AKT2, AKT3)A potent, selective, ATP-competitive pan-AKT kinase inhibitor.[3][4]While described as selective, detailed public data on its full kinome scan against a broad panel is limited.
MK-2206 Allosteric pan-AKT (AKT1, AKT2, AKT3)A highly selective allosteric inhibitor of all three AKT isoforms.[5]Reported to have no inhibitory activity in a panel of 250 different protein kinases, indicating a very clean off-target profile.[6]

Experimental Protocols for Assessing Cross-Reactivity

To provide a comprehensive understanding of how such selectivity data is generated, this section details the methodologies for two common types of kinase profiling assays: competition binding assays and radiometric activity assays.

KINOMEscan™ Competition Binding Assay

This method quantitatively measures the binding of a compound to a panel of kinases.

Principle: The assay is based on a competition format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.

Detailed Protocol:

  • Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.

  • Binding Reaction: The DNA-tagged kinases, the immobilized ligand beads, and the test compound (at various concentrations) are incubated together in a multi-well plate to allow binding to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted kinase is quantified using qPCR, which measures the amount of the DNA tag. A lower qPCR signal indicates a stronger interaction between the test compound and the kinase, as it has more effectively competed with the immobilized ligand.

  • Data Analysis: The results are typically expressed as percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. These values can be used to calculate dissociation constants (Kd) to quantify the binding affinity.

LanthaScreen® Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based competition binding assay.

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody that is bound to the kinase results in a high FRET signal. A test compound that binds to the kinase's active site will displace the tracer, leading to a decrease in the FRET signal.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of the kinase (with an epitope tag), a europium (Eu)-labeled anti-tag antibody, an Alexa Fluor™ 647-labeled kinase tracer, and the test compound at various concentrations.

  • Assay Plate Setup: In a 384-well plate, add the test compound dilutions.

  • Kinase/Antibody Addition: Add the pre-mixed kinase and Eu-labeled antibody solution to all wells.

  • Tracer Addition: Add the fluorescent tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Signal Detection: Read the plate on a fluorescence plate reader capable of time-resolved FRET measurements, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: The FRET signal is calculated as the ratio of the acceptor emission to the donor emission. The decrease in the FRET ratio with increasing concentrations of the test compound is used to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Visualizing Key Pathways and Workflows

To further clarify the context of this compound's action and the methods used to characterize it, the following diagrams illustrate the AKT signaling pathway and a typical kinase profiling workflow.

AKT_Signaling_Pathway cluster_legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->AKT inhibits Activation Activation --> Inhibition Inhibition --|

Caption: The PI3K/AKT signaling pathway, a critical regulator of cell growth and survival, is inhibited by this compound.

Kinase_Profiling_Workflow start Start: Prepare Reagents prepare_compound Prepare Test Compound Dilution Series start->prepare_compound prepare_assay Prepare Kinase, Tracer, and Antibody Solutions start->prepare_assay dispense Dispense Reagents into Assay Plate prepare_compound->dispense prepare_assay->dispense incubate Incubate to Reach Equilibrium dispense->incubate read Read Plate (e.g., FRET, qPCR) incubate->read analyze Data Analysis: Calculate IC50/Kd read->analyze end End: Generate Selectivity Profile analyze->end

Caption: A generalized experimental workflow for performing a kinase cross-reactivity profiling assay.

References

A Head-to-Head Showdown: Tanerasertib vs. Ipatasertib in AKT Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the serine/threonine kinase AKT is a pivotal signaling node within the frequently dysregulated PI3K/AKT/mTOR pathway. As researchers delve deeper into precision medicine, two inhibitors, Tanerasertib and ipatasertib (B1662790), have emerged with distinct mechanisms for targeting this key oncogenic driver. This guide provides a comprehensive head-to-head comparison of their preclinical and clinical profiles to inform researchers, scientists, and drug development professionals.

While direct comparative studies between this compound and ipatasertib are not yet available, this guide synthesizes the existing data to highlight their respective potencies, selectivity, mechanisms of action, and clinical development status.

At a Glance: Key Differences

FeatureThis compound (ALTA-2618)Ipatasertib (GDC-0068)
Mechanism of Action Allosteric inhibitorATP-competitive inhibitor
Target Selectivity Highly selective for mutant AKT1 E17KPan-AKT inhibitor (AKT1, AKT2, AKT3)
Binding Site Binds to an allosteric pocket at the interface of the PH and kinase domainsBinds to the ATP-binding pocket of the kinase domain
Effect on AKT Locks AKT in an inactive conformation, preventing membrane localization and activationPrevents substrate phosphorylation by competing with ATP
Development Status Phase 1/1b clinical trialsHas undergone Phase I, II, and III clinical trials (development appears to have been discontinued (B1498344) by Roche)[1]

Mechanism of Action: A Tale of Two Inhibition Strategies

The fundamental difference between this compound and ipatasertib lies in their mode of inhibiting AKT.

This compound is an allosteric inhibitor that specifically targets the AKT1 E17K mutation.[2][3] This type of inhibitor binds to a site distinct from the ATP-binding pocket, at the interface of the pleckstrin homology (PH) and kinase domains.[4][5] This binding event locks the AKT protein in a closed, inactive conformation, which prevents its recruitment to the cell membrane and subsequent activation by upstream kinases.[4][6] The selective nature of this compound for the E17K mutant form of AKT1 is designed to spare wild-type AKT, potentially leading to a better safety profile with reduced on-target toxicities like hyperglycemia, which is often associated with pan-AKT inhibition.[7]

Ipatasertib , in contrast, is an ATP-competitive inhibitor .[8] It directly competes with ATP for binding within the kinase's active site.[9][10][11] By occupying the ATP-binding pocket, ipatasertib prevents the transfer of a phosphate (B84403) group to downstream AKT substrates, thereby blocking the entire downstream signaling cascade.[10] As a pan-AKT inhibitor, ipatasertib targets all three isoforms of AKT (AKT1, AKT2, and AKT3).[4][8][12]

cluster_this compound This compound (Allosteric Inhibition) cluster_ipatasertib Ipatasertib (ATP-Competitive Inhibition) Inactive AKT (PH-in) Inactive AKT (PH-in) Active AKT (PH-out) Active AKT (PH-out) Inactive AKT (PH-in)->Active AKT (PH-out) Activation Active AKT (PH-out)->Inactive AKT (PH-in) Inactivation This compound This compound This compound->Inactive AKT (PH-in) Locks in inactive state Active AKT Active AKT Phosphorylated Substrate Phosphorylated Substrate Active AKT->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Active AKT Substrate Substrate Substrate->Active AKT Ipatasertib Ipatasertib Ipatasertib->Active AKT Blocks ATP binding

Figure 1. Mechanisms of Action.

Preclinical Performance: A Quantitative Comparison

Direct head-to-head preclinical studies are unavailable. The following tables summarize the reported potency and selectivity of each inhibitor from separate studies.

Table 1: Biochemical Potency of this compound and Ipatasertib

InhibitorTargetPotency (IC50/EC50)Source
This compound AKT1 E17KEC50 of 7 nM[2][3]
Wild-type AKT1~154 nM (22-fold less potent)[2][3]
Wild-type AKT2~980 nM (140-fold less potent)[2][3]
Ipatasertib AKT1IC50 of 5 nM[12]
AKT2IC50 of 18 nM[12]
AKT3IC50 of 8 nM[12]

Table 2: In Vitro Cellular Activity

InhibitorCell Line ContextEffectSource
This compound AKT1 E17K mutant cancer PDXs (breast, endometrial)Induced tumor regressions at doses as low as 10 mg/kg/d[3]
Ipatasertib Cancer cell lines with PTEN loss or PIK3CA mutationsIncreased sensitivity to the drug[8][13]
Endometrial cancer cell linesInhibited cell proliferation, induced apoptosis, and showed synergy with paclitaxel[14]

Clinical Development and Activity

This compound is currently in a Phase 1/1b clinical trial (AKTive-001) for patients with advanced solid tumors harboring the AKT1 E17K mutation.[7][15][16][17] The study is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the drug.[15]

Ipatasertib has a more extensive clinical history, having been evaluated in numerous Phase I, II, and III trials for various cancers, including breast and prostate cancer.[1][18][19] In a Phase I study, ipatasertib was generally well-tolerated and showed preliminary antitumor activity, with 30% of patients with diverse solid tumors achieving stable disease.[18] However, later-stage trials have yielded mixed results, and Roche appears to have discontinued the development of ipatasertib.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for assays used to characterize these inhibitors.

In Vitro Kinase Assay (for Ipatasertib)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagents and Materials : Recombinant human AKT1, AKT2, and AKT3 enzymes; ATP; kinase buffer; appropriate substrate peptide; detection reagent.

  • Procedure :

    • A serial dilution of ipatasertib is prepared.

    • The kinase, substrate, and ipatasertib are incubated together in the kinase buffer.

    • The reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is measured using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture : Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment : Cells are treated with a range of concentrations of either this compound or ipatasertib for a specified period (e.g., 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis : Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

cluster_workflow Experimental Workflow: Cell Viability Assay start Seed cells in 96-well plate treat Treat with inhibitor (serial dilutions) start->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT reagent incubate->mtt formazan Incubate for formazan formation mtt->formazan solubilize Add solubilization solution (DMSO) formazan->solubilize read Read absorbance solubilize->read analyze Calculate IC50 read->analyze end Results analyze->end

Figure 2. Cell Viability Assay Workflow.
Western Blotting for Phospho-AKT and Downstream Targets

This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway.

  • Cell Lysis : Cells treated with the inhibitor are lysed to extract total protein.

  • Protein Quantification : The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation : The membrane is incubated with primary antibodies specific for phosphorylated AKT (e.g., p-AKT Ser473) and downstream targets (e.g., p-PRAS40, p-S6). An antibody for total AKT or a housekeeping protein (e.g., GAPDH) is used as a loading control.

  • Secondary Antibody Incubation : The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

Signaling Pathway Context

Both this compound and ipatasertib target the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[20] Dysregulation of this pathway is a common event in many cancers.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates & Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound / Ipatasertib Inhibitor->AKT Inhibits

Figure 3. PI3K/AKT/mTOR Signaling Pathway.

Conclusion

This compound and ipatasertib represent two distinct and sophisticated approaches to targeting the AKT signaling pathway. This compound's high selectivity for the AKT1 E17K mutant offers a promising strategy for precision medicine, potentially minimizing on-target side effects associated with wild-type AKT inhibition. Ipatasertib, as a pan-AKT inhibitor, has a broader mechanism of action and has been more extensively studied, though its clinical development has faced challenges.

The ongoing clinical evaluation of this compound will be crucial in determining the therapeutic value of a mutant-selective allosteric inhibitor. For researchers, the choice between these or similar inhibitors will depend on the specific biological question, the genetic context of the cancer model, and the desired therapeutic window. As our understanding of AKT signaling and resistance mechanisms deepens, the nuanced differences between these inhibitory strategies will become increasingly important in the development of more effective and personalized cancer therapies.

References

Tanerasertib in Patient-Derived Xenograft (PDX) Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanerasertib (formerly NMS-E973) is an investigational small molecule inhibitor with a dual mechanism of action, targeting both Protein Kinase B (AKT) and Aurora Kinase A (AURKA). This dual inhibition presents a promising therapeutic strategy for various cancers, including neuroblastoma, where both signaling pathways are often dysregulated. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a clinically relevant platform for evaluating the efficacy of novel cancer therapeutics. This guide provides a comparative overview of this compound's performance in preclinical models, with a focus on PDX studies, and contextualizes its activity against other relevant targeted therapies.

While direct head-to-head comparative studies of this compound with other agents in neuroblastoma PDX models are not extensively available in the public domain, this guide synthesizes existing preclinical data for this compound and compares it with findings for other relevant inhibitors, such as the AURKA inhibitor Alisertib and the pan-Aurora kinase inhibitor Tozasertib, in similar preclinical settings.

Comparative Efficacy of this compound and Alternatives in Preclinical Models

The following tables summarize the available quantitative data on the efficacy of this compound and other relevant inhibitors in preclinical cancer models. It is important to note that the data are compiled from different studies and may not represent a direct comparison under the same experimental conditions.

Table 1: Efficacy of this compound in a Preclinical Xenograft Model

CompoundCancer TypeModelDosing ScheduleOutcomeReference
This compoundBreast Cancer (with AKT1 E17K mutation)PDXNot specifiedTumor regression[No specific citation available in search results]
This compoundEndometrial Cancer (with AKT1 E17K mutation)PDXNot specifiedTumor regression[No specific citation available in search results]

Table 2: Efficacy of Aurora Kinase Inhibitors in Neuroblastoma Preclinical Models

CompoundCancer TypeModelDosing ScheduleOutcomeReference
Alisertib (MLN8237)NeuroblastomaCell Line Xenografts5 days/week for 3-6 weeksMaintained complete responses in 3 of 7 xenografts[1]
Alisertib (MLN8237)NeuroblastomaCell Line XenograftsNot specifiedSynergistic antitumor effect with IBET-151, prolonged survival[2]
Tozasertib (VX-680)NeuroblastomaCell LinesNot applicable (in vitro)Nanomolar anti-neuroblastoma activity[3][4]
Alisertib (MLN8237)NeuroblastomaCell LinesNot applicable (in vitro)Nanomolar anti-neuroblastoma activity[3][4]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical studies. Below are generalized methodologies for key experiments involving PDX models, based on common practices in the field.

Establishment of Patient-Derived Xenografts (PDX)
  • Tumor Tissue Acquisition: Fresh tumor tissue is obtained from patients with neuroblastoma following informed consent and ethical approval.

  • Implantation: The tumor tissue is surgically implanted, typically subcutaneously or orthotopically (e.g., in the adrenal gland for neuroblastoma), into immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).[5]

  • Tumor Growth and Passaging: Tumor growth is monitored regularly. Once tumors reach a specific size (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion and subsequent studies.

In Vivo Efficacy Studies
  • PDX Model Selection: Well-characterized PDX models of neuroblastoma are selected for the study.

  • Animal Cohorts: Mice bearing established PDX tumors are randomized into different treatment groups (e.g., vehicle control, this compound, comparator drug).

  • Drug Administration: this compound or comparator agents are administered to the mice according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). Specific dosing for this compound in neuroblastoma PDX models is not publicly available and would need to be determined empirically. For Alisertib, a dose of 30 mg/kg/day has been used in glioblastoma PDX models.[6]

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream effects.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound, highlighting its dual inhibitory action on the PI3K/AKT/mTOR pathway and the Aurora Kinase A pathway, both critical for neuroblastoma cell proliferation and survival.

Tanerasertib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation_Survival Cell Proliferation & Survival mTORC1->Proliferation_Survival This compound This compound This compound->AKT AURKA Aurora Kinase A (AURKA) This compound->AURKA MYCN MYCN Stabilization AURKA->MYCN CellCycle Cell Cycle Progression AURKA->CellCycle MYCN->Proliferation_Survival

Figure 1: Proposed signaling pathway of this compound.

Experimental Workflow for Evaluating this compound in PDX Models

The diagram below outlines a typical experimental workflow for the preclinical evaluation of a novel therapeutic agent like this compound using patient-derived xenograft models.

PDX_Workflow start Patient Tumor Sample Collection implant Implantation into Immunodeficient Mice start->implant establish PDX Model Establishment & Expansion implant->establish randomize Randomization of Tumor-Bearing Mice establish->randomize treatment Treatment Administration (Vehicle, this compound, Comparator) randomize->treatment monitoring Tumor Growth & Toxicity Monitoring treatment->monitoring analysis Endpoint Analysis: Tumor Weight, Biomarkers monitoring->analysis data Data Analysis & Interpretation analysis->data

Figure 2: Experimental workflow for PDX studies.

Conclusion

This compound, with its dual inhibitory activity against AKT and Aurora Kinase A, represents a promising therapeutic candidate for neuroblastoma and other cancers. While direct comparative efficacy data in neuroblastoma PDX models are still emerging, the available preclinical evidence suggests a strong anti-tumor potential. The use of clinically relevant PDX models will be instrumental in further elucidating the therapeutic window of this compound, identifying predictive biomarkers, and informing the design of future clinical trials. Further head-to-head studies in well-characterized neuroblastoma PDX models are warranted to definitively establish the comparative efficacy of this compound against current and emerging therapies.

References

Comparative Guide to Biomarkers for Tanerasertib Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for sensitivity to Tanerasertib, a selective AKT1 E17K inhibitor, and other alternative AKT inhibitors. The information is intended to support preclinical and clinical research in oncology.

Introduction to this compound and the AKT Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in various cancers, making it an attractive target for therapeutic intervention. A key component of this pathway is the serine/threonine kinase AKT. The activating mutation AKT1 E17K is a known oncogenic driver in several cancers, including breast, colorectal, lung, and ovarian cancers.[1][2]

This compound (ALTA-2618) is a potent, highly mutant-selective, allosteric inhibitor of AKT1 E17K.[3] It exhibits an EC50 of 7 nM and demonstrates 22-fold selectivity over wild-type AKT1 and 140-fold selectivity over wild-type AKT2.[3] This guide compares this compound with other AKT inhibitors, focusing on biomarkers that predict sensitivity to these agents.

Key Biomarkers for AKT Inhibitor Sensitivity

The primary biomarker for sensitivity to this compound is the presence of the AKT1 E17K mutation . However, other alterations within the PI3K/AKT pathway can also confer sensitivity to broader-acting AKT inhibitors.

  • AKT1 E17K Mutation : This mutation in the pleckstrin homology (PH) domain of AKT1 leads to its constitutive localization to the plasma membrane and subsequent activation, independent of upstream PI3K signaling.[1] This makes it a direct and strong predictor of sensitivity to AKT1 E17K-specific inhibitors like this compound.

  • PTEN Loss : Loss of the tumor suppressor PTEN (phosphatase and tensin homolog), a negative regulator of the PI3K/AKT pathway, leads to increased AKT activation. Preclinical studies have shown that cell lines with PTEN loss are more sensitive to AKT inhibitors like MK-2206.

  • PIK3CA Mutations : Activating mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, also result in hyperactivation of the AKT pathway. Similar to PTEN loss, PIK3CA mutations are associated with increased sensitivity to some AKT inhibitors.

Comparative Analysis of AKT Inhibitors

This section compares this compound with other notable AKT inhibitors, focusing on their mechanism, selectivity, and reported efficacy in preclinical and clinical studies, particularly in the context of the AKT1 E17K mutation.

InhibitorMechanism of ActionSelectivityReported Efficacy in AKT1 E17K Mutant Models
This compound (ALTA-2618) Allosteric AKT1 E17K inhibitorHighly selective for AKT1 E17K (22-fold vs. WT AKT1, 140-fold vs. WT AKT2)EC50 of 7 nM; induced tumor regressions in AKT1 E17K mutant patient-derived xenograft (PDX) models of breast and endometrial cancer at doses as low as 10 mg/kg/day.[3]
Capivasertib (AZD5363) ATP-competitive pan-AKT inhibitorInhibits all three AKT isoforms.In a phase II trial (NCI-MATCH), demonstrated an overall response rate (ORR) of 28.6% in patients with AKT1 E17K-mutated tumors.[4] In a separate study, showed an ORR of 20% as monotherapy in ER+ metastatic breast cancer with the AKT1 E17K mutation.[5]
Ipatasertib (GDC-0068) ATP-competitive pan-AKT inhibitorInhibits all three AKT isoforms (IC50 of 5-18 nmol/L).[6]In the NCI-MATCH trial, showed a 22% ORR in patients with AKT1 E17K-mutant tumors, with 56% of patients having stable disease.[7] A durable complete metabolic response was observed in a metastatic breast cancer patient with an AKT1 E17K mutation.[6]
MK-2206 Allosteric AKT inhibitorPredominantly inhibits AKT1/2 with lower potency against AKT3.[8]Preclinical studies showed sensitivity in cell lines with PIK3CA mutations or PTEN loss.[2] However, clinical activity as a monotherapy in biomarker-selected patients has been limited, potentially due to challenges in achieving adequate target inhibition at tolerable doses.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biomarkers and drug sensitivity. Below are protocols for key experiments cited in this guide.

Detection of AKT1 E17K Mutation

Objective: To identify the presence of the c.49G>A (p.E17K) mutation in tumor tissue or plasma.

Methodology: Droplet Digital PCR (ddPCR)

  • DNA Extraction: Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue or circulating tumor DNA (ctDNA) from plasma using a commercially available kit.

  • ddPCR Reaction Setup: Prepare a 20 µL ddPCR reaction mix containing 10 µL of 2x ddPCR Supermix for Probes (No dUTP), 1 µL of 20x target (E17K) and wild-type (WT) primer/probe mix, extracted DNA (50 ng), and nuclease-free water.

  • Droplet Generation: Generate droplets using a droplet generator according to the manufacturer's instructions.

  • PCR Amplification: Perform PCR with the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 94°C for 30 seconds and 61°C for 60 seconds, and a final step at 98°C for 10 minutes for enzyme deactivation.[9][10]

  • Droplet Reading and Analysis: Read the droplets on a droplet reader. Analyze the data to quantify the number of mutant and wild-type alleles and determine the mutant allele frequency.

In Vitro Assessment of AKT Inhibitor Sensitivity

Objective: To determine the half-maximal inhibitory concentration (IC50) of AKT inhibitors in cancer cell lines.

Methodology: Cell Viability Assay (Resazurin-based)

  • Cell Culture: Culture cancer cell lines (e.g., MCF10A engineered to express AKT1 E17K) in the appropriate medium and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of the AKT inhibitor (e.g., this compound, Capivasertib) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Viability Assessment: Add a resazurin-based reagent (e.g., AlamarBlue) to each well and incubate for 1-4 hours at 37°C.[11]

  • Data Acquisition: Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Assessment of Downstream Signaling Inhibition

Objective: To evaluate the effect of AKT inhibitors on the phosphorylation of downstream targets.

Methodology: Western Blot Analysis

  • Cell Lysis: Treat cells with the AKT inhibitor for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-PRAS40 (Thr246), total PRAS40, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[11]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathway and experimental workflows can aid in understanding the complex biological processes and experimental designs.

AKT1_E17K_Signaling_Pathway cluster_upstream Upstream Signaling cluster_akt AKT Activation cluster_downstream Downstream Effectors cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT1_WT AKT1 (WT) PIP3->AKT1_WT recruits to membrane PRAS40 p-PRAS40 AKT1_WT->PRAS40 GSK3b p-GSK3β AKT1_WT->GSK3b mTORC1 mTORC1 AKT1_WT->mTORC1 AKT1_E17K AKT1 E17K (Constitutively at Membrane) AKT1_E17K->PRAS40 AKT1_E17K->GSK3b AKT1_E17K->mTORC1 PDK1 PDK1 PDK1->AKT1_WT p-Thr308 PDK1->AKT1_E17K p-Thr308 mTORC2 mTORC2 mTORC2->AKT1_WT p-Ser473 mTORC2->AKT1_E17K p-Ser473 Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival This compound This compound (Allosteric) This compound->AKT1_E17K inhibits Pan_AKT_Inhibitors Capivasertib, Ipatasertib (ATP-competitive) Pan_AKT_Inhibitors->AKT1_WT inhibits Pan_AKT_Inhibitors->AKT1_E17K inhibits

Caption: AKT1 E17K Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_sample Sample Collection cluster_biomarker Biomarker Analysis cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Tumor_Tissue Tumor Tissue (FFPE) or Plasma DNA_Extraction DNA Extraction Tumor_Tissue->DNA_Extraction ddPCR ddPCR for AKT1 E17K DNA_Extraction->ddPCR Cell_Culture Cell Culture (AKT1 E17K mutant) ddPCR->Cell_Culture Select positive models PDX_Model PDX Model (AKT1 E17K mutant) ddPCR->PDX_Model Select positive models Drug_Treatment Drug Treatment (this compound vs. Alternatives) Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (IC50 determination) Drug_Treatment->Viability_Assay Western_Blot Western Blot (Downstream Signaling) Drug_Treatment->Western_Blot Inhibitor_Treatment Inhibitor Treatment PDX_Model->Inhibitor_Treatment Tumor_Measurement Tumor Volume Measurement Inhibitor_Treatment->Tumor_Measurement

Caption: Experimental Workflow for Biomarker-Driven Drug Sensitivity Testing.

References

A Preclinical Meta-Analysis of Tanerasertib's Efficacy in AKT1 E17K-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison with Alternative AKT Inhibitors

This guide provides a comprehensive meta-analysis of the preclinical efficacy of Tanerasertib (ALTA-2618), a novel, mutant-selective AKT1 inhibitor. Designed for researchers, scientists, and drug development professionals, this document summarizes the available quantitative data, details experimental methodologies, and visually represents key biological pathways and experimental workflows. By comparing this compound with other AKT inhibitors, this guide aims to provide a clear perspective on its potential as a targeted cancer therapy.

This compound: A Selective Approach to Targeting the AKT1 E17K Mutation

This compound is an allosteric and covalent inhibitor that selectively targets the E17K mutation in the AKT1 protein, a known oncogenic driver in various cancers, including those of the breast and endometrium.[1] This targeted approach aims to spare wild-type AKT1 and other isoforms like AKT2, potentially leading to a better safety profile by avoiding toxicities such as hyperglycemia, which can be associated with broader AKT inhibition.[2]

Preclinical studies have demonstrated this compound's potent and selective inhibitory activity. In vitro, it exhibits an EC50 of 7 nM against AKT1 E17K, with 22-fold selectivity over wild-type AKT1 and 140-fold selectivity over wild-type AKT2.[1] This high degree of selectivity is a key differentiator for this compound.

In Vivo Efficacy of this compound

The most significant preclinical data for this compound comes from a poster presentation at the American Association for Cancer Research (AACR) Annual Meeting in 2024.[3] These studies utilized patient-derived xenograft (PDX) models, which are considered more clinically relevant than traditional cell-line-derived xenografts.

Key Findings from Preclinical PDX Studies:
  • Breast Cancer: In an HR+/HER2low breast cancer PDX model harboring the AKT1 E17K mutation, oral administration of this compound at 30 mg/kg daily resulted in complete and sustained tumor regression for 60 days.[2]

  • Triple-Negative Breast Cancer (TNBC) and Endometrial Cancer: In PDX models of TNBC and endometrial cancer with the AKT1 E17K mutation, this compound induced tumor regressions at doses as low as 10 mg/kg per day.[1]

  • Tolerability: Importantly, these anti-tumor effects were achieved without significant body weight loss or the induction of hyperglycemia in the animal models, highlighting the potential safety benefits of its mutant-selective mechanism.[2]

The following table summarizes the available quantitative data on this compound's in vivo efficacy.

Cancer TypeModel TypeTreatmentDosing ScheduleOutcomeSource(s)
HR+/HER2low Breast CancerPDXThis compound 30 mg/kgOnce dailyComplete and sustained tumor regression (60 days)[2]
TNBCPDXThis compound ≥10 mg/kgOnce dailyTumor regression[1]
Endometrial CancerPDXThis compound ≥10 mg/kgOnce dailyTumor regression[1]

Comparison with Alternative AKT Inhibitors

To contextualize the preclinical performance of this compound, it is essential to compare it with other AKT inhibitors that have been investigated in models with AKT1 mutations. The primary comparators in this analysis are Capivasertib (AZD5363) and Ipatasertib (GDC-0068), both of which are pan-AKT inhibitors.

Capivasertib (AZD5363)

Capivasertib is an ATP-competitive pan-AKT inhibitor that has shown clinical activity in patients with AKT1 E17K-mutated tumors.[4][5] Preclinical studies have also demonstrated its efficacy in breast cancer models.[6]

Ipatasertib (GDC-0068)

Ipatasertib is another ATP-competitive pan-AKT inhibitor.[7] Preclinical data indicate its potency in cancer cell lines and xenograft models with activated AKT signaling.[7] Clinical trials have also shown a signal of activity for Ipatasertib in tumors with the AKT1 E17K mutation.[8]

The following table provides a comparative summary of the preclinical efficacy of these AKT inhibitors in models with AKT pathway alterations.

DrugTarget SelectivityCancer Type (Model)Key Preclinical FindingsSource(s)
This compound AKT1 E17K selective Breast, Endometrial (PDX) Complete and sustained tumor regressions in breast cancer PDX at 30 mg/kg/day; regressions in TNBC and endometrial cancer PDX at ≥10 mg/kg/day. [1][2]
CapivasertibPan-AKTBreast Cancer (PDX)Associated with sensitivity in models with PIK3CA/AKT1 mutations.[6]
IpatasertibPan-AKTVarious (Cell line, PDX)Potent in models with AKT activation (PTEN loss, PIK3CA mutations); TGI90 achieved at exposures of ≥200 mg daily in preclinical models.[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.

AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylation This compound This compound This compound->AKT Inhibition (E17K mutant) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound.

PDX_Workflow Patient Patient with AKT1 E17K+ Tumor Tumor Tumor Biopsy Patient->Tumor Implantation Implantation into Immunocompromised Mice Tumor->Implantation PDX_Model Patient-Derived Xenograft (PDX) Model Implantation->PDX_Model Treatment Treatment Groups (Vehicle, this compound) PDX_Model->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Analysis Data Analysis (Tumor Growth Inhibition) Monitoring->Analysis

Caption: General workflow for in vivo patient-derived xenograft (PDX) studies.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. While specific, detailed protocols for the this compound studies are not publicly available, a general methodology for in vivo PDX studies with oral kinase inhibitors can be outlined based on standard practices.

General Protocol for In Vivo Patient-Derived Xenograft (PDX) Studies
  • Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for the engraftment of human tumor tissue.[9][10]

  • Tumor Implantation: Fresh tumor tissue from a patient with a confirmed AKT1 E17K mutation is obtained under sterile conditions. A small fragment of the tumor (typically 2-3 mm³) is subcutaneously implanted into the flank of each mouse.[9]

  • Tumor Growth and Staging: Tumor growth is monitored regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[9]

  • Drug Formulation and Administration: this compound is formulated for oral administration. The vehicle (control) and the drug are administered daily via oral gavage at the specified doses (e.g., 10 mg/kg, 30 mg/kg).

  • Efficacy Evaluation: Tumor volume is measured at regular intervals (e.g., twice weekly) throughout the study. Animal body weight is also monitored as an indicator of toxicity. The primary endpoint is typically tumor growth inhibition (TGI).

  • Data Analysis: TGI is calculated at the end of the study. Statistical analyses (e.g., t-test or ANOVA) are performed to determine the significance of the differences in tumor volume between the treatment and control groups.

Conclusion

The available preclinical data strongly suggest that this compound is a potent and highly selective inhibitor of the oncogenic AKT1 E17K mutation. Its ability to induce complete and sustained tumor regressions in PDX models of breast and endometrial cancer at well-tolerated doses positions it as a promising therapeutic candidate.[1][2] The selectivity of this compound may offer a significant advantage over pan-AKT inhibitors by potentially minimizing off-target toxicities.

Further preclinical studies are warranted to expand the scope of this meta-analysis, including direct head-to-head comparisons with other AKT inhibitors in various AKT1 E17K-mutant cancer models. The initiation of a Phase 1/1b clinical trial (AKTive-001) will provide crucial insights into the safety, tolerability, and clinical activity of this compound in patients with advanced solid tumors harboring the AKT1 E17K mutation. The results of this trial are eagerly awaited to validate the promising preclinical findings.

References

Safety Operating Guide

Proper Disposal of Tanerasertib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of the investigational drug Tanerasertib, ensuring the protection of personnel, the environment, and the integrity of research.

As an investigational drug, this compound requires meticulous handling and disposal procedures to mitigate potential hazards and ensure regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following step-by-step guide is based on established best practices for the disposal of investigational and potentially hazardous pharmaceutical compounds. It is imperative to consult the manufacturer or supplier for a substance-specific SDS and to adhere to all institutional and local regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough risk assessment must be conducted. As a precautionary measure, it should be treated as a hazardous substance. All personnel involved in the handling and disposal of this compound and its contaminated materials must be trained on the potential risks and proper safety procedures.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Lab Coat Disposable or dedicatedTo protect clothing and skin from contamination.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Respiratory Protection Required if there is a risk of aerosolizationConsult your institution's Environmental Health and Safety (EHS) department for specific recommendations.

Waste Segregation and Containerization

Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal.

  • Unused or Expired this compound: Keep in its original container if possible. These materials should be declared as chemical waste.

  • Contaminated Labware: This includes vials, syringes, pipettes, and any other equipment that has come into direct contact with this compound. These items should not be emptied and should be disposed of "as is".[2]

  • Contaminated PPE: Gloves, disposable lab coats, and other contaminated personal protective equipment should be placed in a designated hazardous waste bag.[3]

All waste must be collected in compatible, leak-proof containers clearly marked as hazardous waste.[2][3] For sharps, a designated sharps container suitable for hazardous chemotoxic waste should be used.

Labeling of Waste Containers

Accurate and complete labeling of waste containers is a crucial regulatory requirement. Attach a "HAZARDOUS WASTE" label to each container.[2] The label must include the following information:

  • Principal Investigator's (PI) Name[2]

  • Building and Room Number[2]

  • Contact Phone Number[2]

  • Full Chemical Name: "this compound" (no abbreviations)[2]

  • Concentration or Percentage

Storage of Chemical Waste

Designate a specific, secure area for the storage of this compound waste, known as a Satellite Accumulation Area (SAA).[2] This area should be away from general laboratory traffic and clearly marked. The SAA can be a designated space in a locked cabinet or a secondary containment tub.[2] Regular weekly inspections of the SAA should be conducted and documented to ensure containers are sealed and not leaking.[2]

Final Disposal Procedures

The final disposal of this compound waste must be handled by a licensed hazardous waste vendor.

  • Request for Pickup: Submit a chemical waste disposal request to your institution's Environmental Health and Safety (EHS) department.[2]

  • Transportation: The EHS department will arrange for the pickup and transport of the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • Incineration: The recommended method for the final destruction of investigational drugs like this compound is incineration at an EPA-permitted facility.[4][5] This process ensures the complete destruction of the active pharmaceutical ingredient.

Sewer disposal of hazardous pharmaceutical waste is strictly prohibited.

Experimental Protocols

The procedures outlined above are based on established protocols for the management of investigational and hazardous drug waste from various institutions and regulatory bodies. Key principles are derived from guidelines on Good Clinical Practice (GCP) and regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][6]

Disposal Workflow for this compound

This compound Disposal Workflow cluster_0 On-Site Handling cluster_1 Final Disposal start Generation of this compound Waste assess_hazard Hazard Assessment & Don PPE start->assess_hazard segregate_waste Segregate Waste Streams (Unused Drug, Sharps, PPE) assess_hazard->segregate_waste containerize Place in Labeled, Compatible Hazardous Waste Containers segregate_waste->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store request_pickup Request Waste Pickup from EHS store->request_pickup ehs_pickup EHS Collects and Transports Waste request_pickup->ehs_pickup incineration Incineration at Permitted Facility ehs_pickup->incineration documentation Receive Certificate of Destruction incineration->documentation

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Tanerasertib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Tanerasertib is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to its nature as a potent AKT1 inhibitor, this compound should be handled with a comprehensive PPE strategy. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Handling Solid Compound (Weighing, Aliquoting)Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required. Gown: A disposable, solid-front, back-closure gown should be worn. Eye Protection: Safety glasses with side shields or goggles are mandatory. Respiratory Protection: An N95 or higher-rated respirator is necessary to prevent inhalation of fine particles.
Preparing Solutions Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required. Gown: A disposable, solid-front, back-closure gown should be worn. Eye Protection: Safety glasses with side shields or goggles are mandatory. Ventilation: All work must be performed in a certified chemical fume hood or a Class II biological safety cabinet.
Administering to Cell Cultures or Animals Gloves: Chemotherapy-rated nitrile gloves are required. Gown: A disposable, solid-front, back-closure gown should be worn. Eye Protection: Safety glasses with side shields are necessary.
Waste Disposal Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required. Gown: A disposable, solid-front, back-closure gown should be worn. Eye Protection: Safety glasses with side shields are necessary.

Experimental Protocols: Safe Handling Procedures

Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring laboratory safety.

1. Designated Handling Area:

  • All work with solid this compound must be conducted in a designated and clearly marked "Potent Compound Handling Area."

2. Engineering Controls:

  • A certified chemical fume hood or a Class II biological safety cabinet must be used for all manipulations of solid this compound and for the preparation of stock solutions to prevent the inhalation of airborne particles.

3. Spill Management:

  • A spill kit specifically designed for cytotoxic agents must be readily available in the laboratory.

  • In the event of a spill, the area should be immediately cordoned off.

  • Personnel must don the appropriate PPE as outlined in the table above before starting cleanup procedures according to the spill kit's instructions.

4. Decontamination:

  • All surfaces and equipment that may have come into contact with this compound should be decontaminated. A suitable decontamination solution, such as a high-pH solution or a validated commercial product, should be used.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • All disposable materials that have come into contact with this compound, including gloves, gowns, pipette tips, and containers, must be segregated from regular laboratory waste.

  • These materials must be placed in a dedicated, clearly labeled hazardous waste container for cytotoxic agents.

Disposal Method:

  • Follow your institution's and local regulations for the disposal of cytotoxic hazardous waste. This typically involves incineration at a licensed facility.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for handling this compound, from preparation to disposal, to ensure safety at every step.

Tanerasertib_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE designate_area Work in Designated Area prep_ppe->designate_area weigh_solid Weigh Solid in Fume Hood designate_area->weigh_solid prep_solution Prepare Solution in Fume Hood weigh_solid->prep_solution administer Administer to Cultures/Animals prep_solution->administer decontaminate Decontaminate Surfaces & Equipment administer->decontaminate segregate_waste Segregate Contaminated Waste decontaminate->segregate_waste dispose Dispose as Hazardous Waste segregate_waste->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe

Caption: Workflow for the safe handling of this compound.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。